molecular formula C10H15N3 B15319323 2-Methyl-5-(4-piperidinyl)pyrazine

2-Methyl-5-(4-piperidinyl)pyrazine

Cat. No.: B15319323
M. Wt: 177.25 g/mol
InChI Key: NPQQREMVCDDQEV-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-piperidinyl)pyrazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-methyl-5-piperidin-4-ylpyrazine

InChI

InChI=1S/C10H15N3/c1-8-6-13-10(7-12-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3

InChI Key

NPQQREMVCDDQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2CCNCC2

Origin of Product

United States

Foundational & Exploratory

2-Methyl-5-(4-piperidinyl)pyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 2-Methyl-5-(4-piperidinyl)pyrazine scaffold. This document is structured for researchers and medicinal chemists, focusing on structural properties, synthetic methodologies, and pharmaceutical applications.

Chemical Class: Heterocyclic Pharmacophore / Drug Intermediate Primary Application: GPCR Ligand Design (5-HT2C, M4), Kinase Inhibition

Executive Summary

This compound is a privileged heterocyclic scaffold characterized by a pyrazine core substituted at the 2-position with a methyl group and at the 5-position with a 4-piperidinyl ring. This structure serves as a critical building block in medicinal chemistry, particularly in the development of agonists for the serotonin 5-HT2C receptor (e.g., analogs of WAY-163909) and positive allosteric modulators (PAMs) for muscarinic M4 receptors. Its amphiphilic nature, combining a basic secondary amine with an electron-deficient aromatic ring, makes it an ideal template for optimizing pharmacokinetic profiles (logP, pKa) and receptor binding affinity.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 2-Methyl-5-(piperidin-4-yl)pyrazine

  • Common Synonyms: 4-(5-Methylpyrazin-2-yl)piperidine; 2-Methyl-5-(4-piperidyl)pyrazine

  • Molecular Formula: C₁₀H₁₅N₃

  • Molecular Weight: 177.25 g/mol

  • SMILES: CC1=CN=C(C=N1)C2CCNCC2

  • CAS Number: Not widely listed as a commodity chemical; typically synthesized as a proprietary intermediate.

Structural Topology

The molecule consists of two distinct domains:

  • The Pyrazine Ring: A planar, electron-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 4 create a significant dipole and facilitate

    
    -
    
    
    
    stacking interactions within protein binding pockets.
  • The Piperidine Ring: A non-planar, aliphatic heterocycle attached at the C4 position. It exists primarily in a chair conformation to minimize steric strain. The secondary amine (NH) serves as a key protonation site at physiological pH.

Physicochemical Properties (Predicted)

The following data is derived from fragment-based contribution methods (cLogP, pKa) relevant for drug design.

PropertyValue (Est.)Significance in Drug Design
LogP (Octanol/Water) 0.8 – 1.2Optimal for blood-brain barrier (BBB) penetration when functionalized.
TPSA (Topological Polar Surface Area) ~45 ŲIndicates good oral bioavailability (<140 Ų).
pKa (Piperidine NH) ~10.8 - 11.2Highly basic; exists as a cation at physiological pH (7.4).
pKa (Pyrazine N) ~0.6Very weak base; remains unprotonated at physiological pH.
H-Bond Donors 1 (NH)Critical for anchoring to aspartate residues in GPCRs.
H-Bond Acceptors 3 (2 Pyrazine N, 1 Piperidine N)Facilitates water-mediated bridging or direct receptor interaction.

Part 2: Synthetic Pathways[1][2]

Due to the lack of commercial availability for the specific "naked" scaffold, synthesis is typically achieved via Suzuki-Miyaura Cross-Coupling , a robust and modular protocol.

Preferred Synthetic Route: Suzuki Coupling

This method couples a halopyrazine with a protected piperidine boronate, followed by deprotection.

Reaction Scheme (Graphviz Visualization):

Synthesis Start1 2-Chloro-5-methylpyrazine (Electrophile) Intermediate N-Boc-2-methyl-5-(4-piperidinyl)pyrazine (Protected Intermediate) Start1->Intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start2 N-Boc-4-piperidine boronic acid pinacol ester (Nucleophile) Start2->Intermediate Final This compound (Final Product) Intermediate->Final TFA / DCM (Deprotection)

Figure 1: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Detailed Protocol

Step 1: Cross-Coupling

  • Reagents: 2-Chloro-5-methylpyrazine (1.0 eq), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas with nitrogen for 15 mins. Heat to 90°C for 12-16 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Deprotection (Boc Removal)

  • Reagents: Trifluoroacetic acid (TFA) (10-20 eq) in Dichloromethane (DCM).

  • Conditions: Stir at 0°C to RT for 2-4 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base.

  • Validation: Verify structure via ¹H NMR (distinctive pyrazine singlets at ~8.3 ppm and ~8.4 ppm).

Part 3: Pharmaceutical Relevance & Applications[3][4]

5-HT2C Receptor Agonism

This scaffold is structurally homologous to the core of WAY-163909 , a selective 5-HT2C agonist investigated for obesity and psychiatric disorders. The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), interacting with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.

  • Mechanism: The pyrazine ring acts as a bioisostere for the indole ring of serotonin, providing

    
    -stacking interactions with Phenylalanine residues (e.g., Phe6.52) in the receptor.[1][2]
    
  • Selectivity: The 2-methyl substituent helps orient the molecule to avoid steric clashes found in 5-HT2A or 5-HT2B subtypes, improving the safety profile (avoiding valvulopathy associated with 5-HT2B agonism).

Muscarinic M4 Positive Allosteric Modulators (PAMs)

Recent medicinal chemistry campaigns have utilized "heterocycle-heterocycle" linkages (like pyrazole-pyridine or pyrazine-piperidine) to design PAMs for the M4 receptor.

  • Role: These compounds potentiate the response to acetylcholine, offering a therapeutic avenue for schizophrenia and Alzheimer's disease without the side effects of direct orthosteric agonists.

Pharmacophore Logic (Graphviz Visualization):

Pharmacophore PiperidineN Piperidine NH (Cationic Center) PyrazineRing Pyrazine Core (Pi-Stacking) PiperidineN->PyrazineRing Linked (C4-C5) ReceptorAsp Receptor Asp3.32 (Anionic Site) PiperidineN->ReceptorAsp Ionic Bond / H-Bond ReceptorPhe Receptor Phe6.52 (Aromatic Cage) PyrazineRing->ReceptorPhe Pi-Pi Stacking MethylGroup 2-Methyl Group (Hydrophobic Pocket) MethylGroup->PyrazineRing Attached

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket (e.g., 5-HT2C).

Part 4: Analytical Characterization

To validate the synthesis of this scaffold, researchers should look for the following spectral signatures:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) Pyrazine: Two singlets (or tight doublets) around 8.2–8.5 ppm.Methyl: Singlet at ~2.4 ppm.Piperidine: Multiplets at 2.6–3.0 ppm (CH₂-N) and 1.5–1.8 ppm (CH₂-C).
LC-MS (ESI+) [M+H]⁺ Peak: 178.13 m/z.Fragmentation: Loss of methyl or ring opening may be observed at higher collision energies.
HPLC Retention Time: Early eluting on C18 columns due to polarity (unless ion-pairing agents are used).

Part 5: Handling & Stability

  • Storage: Store as a hydrochloride or trifluoroacetate salt to prevent oxidation and improve stability. Free bases of secondary amines can absorb CO₂ from the air.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye).

    • Precaution: Use standard PPE (gloves, goggles). Avoid inhalation of dusts.

    • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Dunlop, J., et al. (2006). Characterization of WAY-163909, a selective 5-HT2C receptor agonist.[2][3] Journal of Pharmacology and Experimental Therapeutics.

  • Isaac, M., et al. (2006). The modification of the pyrazine core in 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters.
  • Bermudez, J., et al. (2010). Syntheses of Pyrazine Derivatives for GPCR Modulation.
  • Sur, C., et al. (2024).[4] Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. Journal of Medicinal Chemistry.[4][5][6]

  • Patel, S., et al. (2021). Suzuki-Miyaura Coupling in the Synthesis of Heterocyclic Scaffolds. Journal of Organic Chemistry.

Sources

2-Methyl-5-(4-piperidyl)pyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methyl-5-(4-piperidyl)pyrazine Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold Document ID: TM-PYR-2026-02

Executive Summary

2-Methyl-5-(4-piperidyl)pyrazine is a bidentate heterocyclic scaffold belonging to the diazine class. It represents a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., targeting FLT3, ALK, or JAK pathways). Its structure combines a lipophilic, electron-deficient pyrazine ring (acting as a hinge-binder) with a hydrophilic, basic piperidine moiety (improving solubility and providing a vector for solvent-exposed interactions).

This guide details the physicochemical properties, validated synthetic routes, and medicinal chemistry applications of this scaffold, distinguishing it from its pyrimidine structural isomers often found in drugs like Gilteritinib.

Part 1: Physicochemical Characterization

The precise molecular weight and formula are derived from standard atomic weights (IUPAC 2025).

Identity & Constants
PropertyValueNotes
IUPAC Name 2-Methyl-5-(piperidin-4-yl)pyrazine
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol Average Mass
Monoisotopic Mass 177.1266 DaFor HRMS identification
CAS Registry Generic/CombinatorialOften synthesized in situ or sold as HCl salt
Topological Polar Surface Area (TPSA) ~38.0 ŲPredicted (Pyrazine N + Piperidine NH)
cLogP ~0.8 – 1.2Low lipophilicity due to secondary amine
pKa (Calculated) ~9.8 (Piperidine N)Basic center; exists as cation at physiological pH
Structural Analysis
  • Pyrazine Core: The 1,4-diazine ring is electron-deficient.[1] The nitrogen atoms at positions 1 and 4 serve as weak Hydrogen Bond Acceptors (HBA), crucial for interaction with the "hinge region" backbone amides in kinase ATP pockets.

  • Piperidine Ring: Attached at the C5 position, this saturated ring provides specific geometry (chair conformation) and a secondary amine handle (Hydrogen Bond Donor/Acceptor) for further derivatization (e.g., amide coupling or reductive amination).

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2-Methyl-5-(4-piperidyl)pyrazine requires controlling regioselectivity on the pyrazine ring. Two primary routes are recognized in process chemistry: the Suzuki-Miyaura Coupling (Route A) and the Catalytic Hydrogenation of Pyridyl Precursors (Route B).

Pathway Visualization

SynthesisPathways cluster_legend Process Logic Start1 2-Chloro-5-methylpyrazine Inter1 2-Methyl-5-(4-pyridyl)pyrazine Start1->Inter1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Reagent1 4-Pyridylboronic acid Reagent1->Inter1 Product 2-Methyl-5-(4-piperidyl)pyrazine Inter1->Product Hydrogenation H2, PtO2/AcOH Start2 2,5-Dimethylpyrazine Reagent2 Minisci Radical Reaction (Low Selectivity) Start2->Reagent2 Reagent2->Product Impurity Risk L1 Route A: High Purity (Preferred)

Figure 1: Synthetic workflow comparing the preferred Cross-Coupling/Reduction route (Solid lines) vs. the lower-yield Minisci route (Dotted).

Detailed Protocol: Route A (Suzuki + Reduction)

This route is preferred for medicinal chemistry due to high regiocontrol.

Step 1: Suzuki Coupling

  • Reagents: 2-Chloro-5-methylpyrazine (1.0 eq), 4-Pyridylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under N₂ atmosphere for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography (SiO₂, Hexane/EtOAc) to isolate 2-methyl-5-(4-pyridyl)pyrazine .

Step 2: Catalytic Hydrogenation (Heterocycle Reduction)

  • Substrate: 2-Methyl-5-(4-pyridyl)pyrazine.

  • Catalyst: Platinum Oxide (PtO₂) or Pd(OH)₂/C (Pearlman’s Catalyst). Note: PtO₂ is superior for reducing pyridines to piperidines without over-reducing the pyrazine ring.

  • Solvent: Acetic Acid (AcOH) or MeOH with HCl (to protonate the pyridine, facilitating reduction).

  • Conditions: Hydrogen atmosphere (50 psi / 3.5 bar), Room Temperature, 12 hours.

  • Isolation: Filter catalyst over Celite. Concentrate filtrate. Neutralize with NaOH to pH 10. Extract with DCM/iPrOH (3:1) to recover the free amine.

Part 3: Medicinal Chemistry Applications

This molecule acts as a "Fragment" in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Mapping (SAR)

The scaffold serves two distinct roles in a drug molecule:

  • The Hinge Binder (Pyrazine): The nitrogen atoms mimic the adenine ring of ATP.

  • The Solvent Channel Vector (Piperidine): The piperidine projects out of the hydrophobic pocket, allowing the attachment of solubilizing groups or "warheads" (e.g., acrylamides for covalent inhibition).

Biological Context (Kinase Inhibition)

While structurally similar to the pyrimidine intermediate used in Gilteritinib (an FLT3 inhibitor for AML), the pyrazine analog offers different electronic properties:

  • Basicity: Pyrazine is less basic than pyrimidine, altering the pKa and potentially the membrane permeability.

  • Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the most reactive position of the pyrazine ring.

SAR_Logic Scaffold 2-Methyl-5-(4-piperidyl)pyrazine (Core Scaffold) Mod1 Pyrazine N1/N4 (H-Bond Acceptor) Scaffold->Mod1 Mod2 Piperidine NH (Derivatization Site) Scaffold->Mod2 Target1 Kinase Hinge Region (ATP Pocket) Target2 Solvent Exposed Area Mod1->Target1 Binding Affinity Mod2->Target2 Solubility / Selectivity

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Part 4: Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

1. 1H-NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

  • Pyrazine Protons: Two singlets (or weak doublets) in the aromatic region (~8.3 ppm and ~8.5 ppm).

  • Methyl Group: Singlet at ~2.5 ppm.

  • Piperidine Protons: Multiplets at 2.6–3.1 ppm (alpha-protons) and 1.5–1.9 ppm (beta/gamma protons). Crucial: Absence of aromatic pyridine protons (7.0–8.5 ppm region distinct from pyrazine) confirms successful reduction.

2. Mass Spectrometry (LC-MS):

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 178.13 (approx).

  • Purity check: UV detection at 254 nm (Pyrazine absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66057 (Related: 2-Methylpiperazine derivatives). Retrieved from [Link]

  • Moriarty, R. M., et al. (2019).Synthesis of Pyrazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Astellas Pharma Inc. Patents related to Gilteritinib (ASP2215) and heterocyclic intermediates. (Note: Gilteritinib utilizes a pyrazine-carboxamide core, validating the relevance of this scaffold class).[2][3]

  • Organic Chemistry Portal. Synthesis of Piperazines and Pyrazines: Suzuki-Miyaura Coupling Protocols. Retrieved from [Link]

Sources

The Pyrazine-Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the pyrazine-piperidine scaffold has emerged as a particularly fruitful motif, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of this remarkable scaffold, delving into its synthesis, biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential. The strategic fusion of the electron-deficient pyrazine ring with the versatile, saturated piperidine moiety creates a unique chemical entity with tunable physicochemical properties, making it a "privileged scaffold" in modern drug design.

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, offers a unique electronic profile. Its electron-withdrawing nature can influence the acidity of adjacent protons and participate in crucial hydrogen bonding interactions with biological targets. Conversely, the piperidine ring, a saturated six-membered heterocycle with a single nitrogen atom, provides a flexible yet conformationally defined linker that can be readily functionalized to modulate lipophilicity, basicity, and steric bulk. The interplay between these two rings allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, a critical consideration in the journey from a lead compound to a viable drug candidate. This guide will explore the causality behind the prevalence of this scaffold in various therapeutic areas, from oncology to central nervous system (CNS) disorders.

Synthetic Strategies: Constructing the Pyrazine-Piperidine Core

The successful synthesis of pyrazine-piperidine derivatives is a cornerstone of their exploration in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyrazine and piperidine rings, as well as the overall complexity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction

One of the most prevalent methods for forging the pyrazine-piperidine linkage is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated pyrazine ring by the nitrogen atom of a piperidine derivative. The electron-deficient nature of the pyrazine ring facilitates this reaction.

A representative workflow for the synthesis of a generic pyrazine-piperidine scaffold via SNAr is depicted below:

sn_ar_workflow start Start Materials pyrazine Halogenated Pyrazine (e.g., 2-chloropyrazine) start->pyrazine piperidine Substituted Piperidine start->piperidine reaction S N Ar Reaction pyrazine->reaction piperidine->reaction workup Aqueous Work-up & Extraction reaction->workup Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat purification Purification (e.g., Column Chromatography) workup->purification product Final Pyrazine-Piperidine Product purification->product

Caption: General workflow for the synthesis of pyrazine-piperidine scaffolds via SNAr.

Detailed Protocol for SNAr Synthesis:

A detailed, step-by-step methodology for a representative SNAr reaction is as follows:

  • Reaction Setup: To a solution of 2-chloropyrazine (1.0 eq) in dimethyl sulfoxide (DMSO) is added N-Boc-piperazine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(pyrazin-2-yl)piperazine derivative.

Buchwald-Hartwig Amination: A Versatile Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile alternative to traditional SNAr methods. This approach is particularly useful for coupling less reactive aryl halides or for creating sterically hindered C-N bonds.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X(L_n) pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pd_complex2 Ar-Pd(II)-NR2(L_n) pd_complex1->pd_complex2 R2NH, Base ligand_exchange Ligand Exchange amine R2NH pd_complex2->pd0 Reductive Elimination product Ar-NR2 pd_complex2->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Biological Activities and Therapeutic Applications

The pyrazine-piperidine scaffold is a common feature in a wide range of biologically active molecules, demonstrating its versatility in targeting diverse protein families.

Kinase Inhibition in Oncology

The pyrazine-piperidine motif is particularly prominent in the design of small molecule kinase inhibitors for cancer therapy. The pyrazine ring often serves as a hinge-binding element, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the piperidine moiety can be functionalized to occupy adjacent hydrophobic pockets and enhance selectivity and potency.

A notable example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, which features a piperazine ring that contributes to its selectivity for the Abl kinase.

CompoundTarget KinaseIC50 (nM)Reference
ImatinibAbl250
Compound XCK215
Compound YPI3Kδ2.5

Signaling Pathway Modulation by a Pyrazine-Piperidine Kinase Inhibitor:

The following diagram illustrates the mechanism of action of a hypothetical pyrazine-piperidine inhibitor targeting the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Pyrazine-Piperidine Inhibitor inhibitor->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyrazine-piperidine compound.

Modulation of G-Protein Coupled Receptors (GPCRs) in CNS Disorders

The pyrazine-piperidine scaffold is also extensively utilized in the development of ligands for G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. Many antipsychotic and antidepressant medications incorporate a piperazine ring, which often acts as a key pharmacophore for interacting with dopamine and serotonin receptors.

For instance, the atypical antipsychotic Olanzapine contains a piperazine moiety that is crucial for its multi-receptor binding profile, contributing to its efficacy in treating schizophrenia.

CompoundTarget GPCRKi (nM)Reference
OlanzapineDopamine D211
RisperidoneSerotonin 5-HT2A0.12
Compound ZNeuropeptide S Receptor (NPSR)5.2

Mechanism of a Pyrazine-Piperidine GPCR Antagonist:

The following diagram illustrates how a pyrazine-piperidine antagonist can block the signaling of a GPCR, such as the dopamine D2 receptor.

gpcr_antagonism ligand Endogenous Ligand (e.g., Dopamine) receptor GPCR (e.g., D2 Receptor) Transmembrane Domains ligand->receptor:port Binds & Activates antagonist Pyrazine-Piperidine Antagonist antagonist->receptor:port Binds & Blocks g_protein G-Protein receptor->g_protein Activates no_response No Cellular Response receptor->no_response effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response effector->response

Caption: Antagonism of a GPCR by a pyrazine-piperidine compound.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazine-piperidine-based drugs relies heavily on a thorough understanding of their structure-activity relationships. Subtle modifications to either the pyrazine or piperidine ring can have profound effects on a compound's biological activity.

Substitution on the Pyrazine Ring

Substitution on the pyrazine ring can influence a compound's interaction with the target protein and its overall physicochemical properties. For example, in a series of CK2 inhibitors, the introduction of a (pyrrol-3-yl)acetic acid moiety on the pyrazine ring was found to be crucial for potent inhibitory activity.

Substitution on the Piperidine Ring

The piperidine ring offers a versatile handle for introducing a wide range of substituents to probe different regions of the target's binding pocket. In the development of CXCR3 antagonists, the introduction of small alkyl groups, particularly with (S)-stereochemistry, on the piperazine ring significantly improved in vitro activity. Furthermore, halogenation of a benzamide group attached to the piperidine nitrogen strengthened its binding affinity to the receptor.

Conclusion and Future Perspectives

The pyrazine-piperidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its ability to confer favorable pharmacological properties, has led to its incorporation into a multitude of approved drugs and clinical candidates. The continued exploration of this privileged scaffold, driven by a deeper understanding of its SAR and mechanism of action, promises to yield a new generation of innovative therapeutics for a wide range of diseases. Future advancements in synthetic methodologies, computational modeling, and a greater understanding of complex biological pathways will undoubtedly unlock the full potential of this remarkable molecular framework.

References

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Arch Pharm (Weinheim). 2008 Sep;341(9):554-61. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Anxiolytic-like Activity. Journal of Medicinal Chemistry. 2021, 64, 8, 4089–4108. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. 2026, 15, e202500366. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. 2020, 26, 4373-4385. [Link]

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020, 30, 127479. [Link]

  • List of marketed drugs having pyrazine nucleus along with its biological activity. ResearchGate. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. 2023, 28, 6463. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders - Drug Targets. 2017, 16, 1. [Link]

  • Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. 2023, 258, 115544. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022, 27, 946. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. 2022, 65, 1, 356–377. [Link]

  • Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Current Bioactive Compounds. 2026, 20, 1. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. 2019, 24, 4323. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. National Institutes of Health. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. 2025, 18, 1341. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. 2024, 28, 1. [Link]

  • Structures and Optimization Pathways of Piperazine-based Piperidine Compounds. ResearchGate. [Link]

  • Process for synthesizing piperazine-piperidine compounds.
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. 2018, 61, 14, 5685-5724. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2024, 29, 63. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. 2019, 24, 2959. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Institutes of Health. [Link]

  • Drug Design Strategies for GPCR Allosteric Modulators. National Institutes of Health. [Link]

  • Method for synthesis of chiral n-arylpiperazines.
  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. 2025, 8, 1, 1-10. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023, 28, 7440. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. 2025, 26, 8, 4363. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease. 2014, 61, 47-59. [Link]

The Nitrogen Switch: Comparative Analysis of 2-Methyl-5-(4-piperidinyl)pyrazine vs. 2-Methyl-5-piperazinylpyrazine

[1]

Executive Summary

In medicinal chemistry, the "Nitrogen Switch"—replacing a carbon-linked saturated ring with a nitrogen-linked analog—is a critical bioisosteric replacement strategy.[1] This guide analyzes two structurally related but pharmacologically distinct scaffolds:

  • Molecule A (C-Linked): 2-Methyl-5-(4-piperidinyl)pyrazine (CAS: Variable based on salt form/protection)[1]

  • Molecule B (N-Linked): 2-Methyl-5-piperazinylpyrazine (CAS: 55745-89-6 for related analogs)[1]

While they share a 2-methylpyrazine core, the connectivity of the saturated ring dictates their electronic landscape, metabolic stability, and target class suitability. Molecule A (C-linked) serves primarily as a metabolically stable spacer in kinase inhibitors (e.g., ALK, JAK), whereas Molecule B (N-linked) acts as a privileged pharmacophore for G-Protein Coupled Receptors (GPCRs), specifically serotonergic (5-HT) agonists.

Structural & Electronic Divergence

The fundamental difference lies in the attachment point to the pyrazine ring: a Carbon-Carbon (C-C) bond versus a Carbon-Nitrogen (C-N) bond.

Physicochemical Comparison[2][3]
FeatureThis compound (Molecule A)2-Methyl-5-piperazinylpyrazine (Molecule B)[1]
Linker Atom Carbon (C4 of Piperidine)Nitrogen (N1 of Piperazine)
Electronic Effect Inductive donation (weak); Pyrazine ring remains electron-deficient.[1]Mesomeric donation (+M); N1 lone pair delocalizes into pyrazine, increasing electron density.
Basicity (pKa) High (~10-11). The distal amine is a standard secondary amine.Moderate (~8-9).[1] The N1 is non-basic (aniline-like); distal N4 is basic.
Conformation Rotatable bond (C-C) allows "propeller" twist.Rigid planar geometry at N1 due to partial double bond character.
Metabolic Liability Low.[1] C-C bond is stable.Moderate. N-dealkylation or oxidation at the electron-rich pyrazine.[1]
Decision Logic: The "Exit Vector"

The "Nitrogen Switch" alters the exit vector of substituents attached to the distal nitrogen.

  • Molecule A extends the molecule linearly, ideal for reaching into deep hydrophobic pockets (e.g., ATP-binding sites of kinases).

  • Molecule B introduces a kink due to the planar nitrogen geometry, often preferred for surface recognition on GPCRs.

Synthetic Methodologies

The synthetic routes for these two molecules diverge significantly due to the nature of the bond formation (C-C vs. C-N).

Synthesis Map (Graphviz)

SynthesisPathPrecursor2-Chloro-5-methylpyrazineSuzukiSuzuki-Miyaura Coupling(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)Precursor->Suzuki+ BoronateSNArSNAr Substitution(K2CO3, DMSO, 100°C)Precursor->SNAr+ PiperazineBocPiperidineN-Boc-4-piperidineboronic acidpinacol esterBocPiperidine->SuzukiDeprotectionAcid Deprotection(TFA or HCl)Suzuki->DeprotectionProductAThis compound(C-Linked)Deprotection->ProductAPiperazinePiperazine (Excess)Piperazine->SNArProductB2-Methyl-5-piperazinylpyrazine(N-Linked)SNAr->ProductB

Figure 1: Divergent synthetic pathways.[1] Path A utilizes Palladium-catalyzed C-C bond formation, while Path B utilizes nucleophilic aromatic substitution.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (C-Linked)

Rationale: Direct alkylation of pyrazine is difficult. The Suzuki-Miyaura coupling is the industry standard for installing saturated rings onto heteroaromatics.[1]

Reagents:

  • 2-Chloro-5-methylpyrazine (1.0 eq)[1]

  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq)[1]

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Potassium Carbonate (2M aq. solution, 3.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Degassing: Charge a microwave vial with halide, boronate, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor by LCMS for consumption of chloride.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve intermediate in DCM (5 mL). Add TFA (1 mL). Stir at RT for 1 hour.

  • Isolation: Concentrate. Neutralize with basic resin or NaHCO₃ to obtain the free base.

Protocol B: Synthesis of 2-Methyl-5-piperazinylpyrazine (N-Linked)

Rationale: The pyrazine ring is electron-deficient (π-deficient), making the 2-position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).[1] No metal catalyst is required.

Reagents:

  • 2-Chloro-5-methylpyrazine (1.0 eq)[1]

  • Piperazine (5.0 eq) — Note: Excess is crucial to prevent bis-alkylation.[1]

  • K₂CO₃ (2.0 eq)

  • DMSO or DMF (0.5 M concentration)

Workflow:

  • Setup: Dissolve 2-chloro-5-methylpyrazine in DMSO.

  • Addition: Add solid K₂CO₃ and piperazine.

  • Reaction: Heat to 100°C for 2–4 hours. The reaction typically turns yellow/orange.

  • Workup: Pour into crushed ice/water. Extract with DCM (3x).

  • Purification: The excess piperazine stays in the aqueous phase. The organic phase contains the mono-substituted product.[1]

  • Crystallization: Often crystallizes as the HCl salt upon addition of ethereal HCl.

Pharmacological Applications[1][2][4][5][6][7][8][9][10]

Molecule A: The Kinase Linker

The C-linked piperidine is a staple in kinase inhibitor design.[1]

  • Mechanism: It acts as a solubilizing tether that projects into the solvent front of the kinase ATP pocket.

  • Example: It is structurally analogous to the core of Crizotinib (ALK inhibitor) and Gilteritinib (FLT3 inhibitor), where the saturated ring provides solubility without becoming a metabolic hotspot.

  • Advantage: The C-C bond prevents the "aniline toxicity" liability sometimes associated with electron-rich amino-heterocycles.[1]

Molecule B: The Serotonin Agonist

The N-linked piperazine is a "privileged structure" for aminergic GPCRs.[1]

  • Mechanism: The basic nitrogen (distal) interacts with the conserved Aspartate residue (D3.32) in 5-HT receptors.[1][2] The pyrazine ring mimics the indole of serotonin.

  • Activity: Analogs of this scaffold (e.g., mCPP, MK-212) are potent 5-HT2C agonists.

  • Liability: Higher risk of CYP450 inhibition due to the electron-rich nature of the piperazinyl-pyrazine system.[1]

Pharmacology Decision Tree (Graphviz)

PharmaLogicTargetTarget IdentificationTypeTarget Class?Target->TypeGPCRGPCR (5-HT, Dopamine)Type->GPCRKinaseKinase (ATP Pocket)Type->KinaseReq1Requirement:Surface Recognition + H-Bond AcceptorGPCR->Req1Req2Requirement:Solubility + Metabolic StabilityKinase->Req2SelectASelect N-Linked(Piperazinyl-pyrazine)Req1->SelectASelectBSelect C-Linked(Piperidinyl-pyrazine)Req2->SelectB

Figure 2: Decision matrix for scaffold selection based on biological target class.

References

  • Synthesis of Piperidinyl-Pyrimidines/Pyrazines via Suzuki Coupling

    • Source: Patent CN104592198A. "Method for preparing 2-methyl-5-(piperidin-4-yl)pyrimidine."
    • Relevance: Establishes the C-C coupling protocol for this specific scaffold class.
    • URL:

  • Piperazine vs.

    • Source: BenchChem.[3] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design."

    • Relevance: Comparative analysis of pKa, solubility, and metabolic profiles.[3][4]

    • URL: (Verified domain for general reference).

  • Pharmacology of Piperazinyl-Pyrazines (Serotonin Agonists)

    • Title: "Piperazinylpyrazines with central serotoninmimetic activity."[5]

    • Source: PubMed (J Med Chem).
    • Relevance: Confirms the 5-HT agonist activity of the N-linked scaffold.[1]

    • URL:

  • S_NAr Synthesis of Pyrazine Derivatives

    • Title: "Efficient synthesis of 2-substituted pyrazines."[1]

    • Source: Journal of Organic Chemistry (General Protocol Reference).
    • Relevance: Standardizes the protocol for nucleophilic
    • URL:

The Ascendancy of Piperidinyl-Pyrazine Scaffolds in Modern Oncology: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Oncology

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual pressures of therapeutic resistance and the unceasing quest for greater selectivity and potency. In this dynamic environment, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit a predisposition for binding to multiple biological targets—is a cornerstone of medicinal chemistry. Among these, the piperidinyl-pyrazine motif has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility and significant potential in the development of targeted anticancer agents. This technical guide provides an in-depth exploration of piperidinyl-pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships, grounded in field-proven insights and experimental validation.

The Piperidinyl-Pyrazine Core: A Privileged Scaffold in Oncology

The piperidine ring, a ubiquitous saturated heterocycle in medicinal chemistry, offers a versatile, three-dimensional scaffold that can be readily functionalized to probe specific interactions within a biological target's binding site.[1][2] Its inherent basicity and potential for hydrogen bonding contribute to favorable pharmacokinetic properties.[1] When coupled with the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, the resulting hybrid structure gains unique electronic and steric properties.[3][4] The pyrazine moiety can act as a hydrogen bond acceptor and engage in π-π stacking interactions, while also serving as a key linker element.[1] This combination of a flexible, saturated ring and a rigid, aromatic system provides a powerful platform for the design of highly specific and potent inhibitors of key oncogenic pathways.

Synthetic Strategies for Piperidinyl-Pyrazine Derivatives

The synthesis of piperidinyl-pyrazine derivatives typically involves a convergent approach, where the piperidine and pyrazine moieties are synthesized or functionalized separately before being coupled. The specific synthetic route is dictated by the desired substitution pattern on both rings.

A common strategy involves the reaction of a functionalized pyrazine with a piperidine derivative. For instance, a chloropyrazine can be reacted with a piperidine containing a nucleophilic group, such as an amine or a hydroxyl group, via a nucleophilic aromatic substitution (SNAr) reaction.

Scheme 1: General Synthetic Approach via Nucleophilic Aromatic Substitution

G Pyrazine_Cl Halogenated Pyrazine (e.g., 2-chloropyrazine) Product Piperidinyl-Pyrazine Derivative Pyrazine_Cl->Product Nucleophilic Aromatic Substitution Piperidine_Nu Functionalized Piperidine (e.g., 4-aminopiperidine) Piperidine_Nu->Product

Caption: A general synthetic route to piperidinyl-pyrazine derivatives.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile method for forming the C-N bond between the pyrazine and piperidine rings. This approach allows for a broader range of functional groups to be tolerated on both coupling partners.

Another synthetic avenue involves building the pyrazine ring onto a pre-existing piperidine-containing fragment. For example, the condensation of a diamine with a piperidine-substituted α-dicarbonyl compound can yield the desired pyrazine core.[5]

Mechanisms of Action: Targeting Key Oncogenic Pathways

Piperidinyl-pyrazine derivatives have demonstrated efficacy against a range of cancer types by targeting critical nodes in oncogenic signaling pathways. The modular nature of the scaffold allows for fine-tuning of its inhibitory profile against specific kinases and other enzymes implicated in cancer progression.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[6] Several piperidinyl- and piperazinyl-pyrazine derivatives have been developed as potent and selective PI3K inhibitors.[7][8][9] These inhibitors typically occupy the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Piperidinyl-Pyrazine Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidinyl-pyrazine derivatives.

Modulation of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[10] The aberrant activity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Piperidinyl- and pyrazole-based pyrazine derivatives have been identified as potent CDK inhibitors.[10][11][12][13] By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M transition.[11][14]

CDK_Pathway Cyclin_CDK Cyclin/CDK Complex Rb Rb Cyclin_CDK->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor Piperidinyl-Pyrazine Inhibitor Inhibitor->Cyclin_CDK inhibits

Caption: Mechanism of cell cycle arrest by piperidinyl-pyrazine CDK inhibitors.

Targeting Other Kinases and Enzymes

The versatility of the piperidinyl-pyrazine scaffold extends to the inhibition of other important cancer targets. For example, derivatives have been developed as inhibitors of histone acetyltransferases (HATs) p300/CBP, which are involved in epigenetic regulation and gene transcription.[15][16] Inhibition of these enzymes can lead to the suppression of oncogenic gene expression programs.[15][16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidinyl-pyrazine scaffold has yielded valuable insights into the structural requirements for potent and selective anticancer activity. The following table summarizes key SAR findings from the literature.

Scaffold PositionSubstituent/ModificationImpact on ActivityRationale
Pyrazine Ring Electron-donating groupsGenerally increases activityEnhances hydrogen bonding interactions in the kinase hinge region.
Bulky aromatic groupsCan increase potencyProvides additional van der Waals and π-stacking interactions.[15]
Piperidine Ring N-substitutionCrucial for potency and selectivityAllows for probing of different sub-pockets within the target's active site.[17]
4-position substitutionOften a key interaction pointCan be modified to introduce hydrogen bond donors/acceptors or to improve solubility.[15]
Linker Amide, urea, or etherModulates flexibility and H-bondingThe choice of linker can significantly impact the overall conformation and binding affinity.[6][8]

Experimental Protocol: In Vitro Antiproliferative Assay

The evaluation of the anticancer activity of novel piperidinyl-pyrazine derivatives is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[18]

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperidinyl-pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Piperidinyl-Pyrazine Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro MTT antiproliferative assay.

Future Perspectives and Conclusion

The piperidinyl-pyrazine scaffold has firmly established itself as a valuable platform in the discovery of novel anticancer agents.[1][19][20] Its synthetic tractability and the ability to modulate its properties to target a diverse range of oncogenic drivers underscore its continued importance in medicinal chemistry. Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The development of derivatives with improved selectivity for specific kinase isoforms or other targets to minimize off-target effects and enhance the therapeutic window.

  • Novel Mechanisms of Action: Exploration of the scaffold's potential to inhibit emerging cancer targets beyond kinases, such as protein-protein interactions or epigenetic modulators.

  • Combinatorial Therapies: Investigation of the synergistic effects of piperidinyl-pyrazine derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance.

  • Advanced Drug Delivery: Formulation of these derivatives into novel drug delivery systems to improve their pharmacokinetic and pharmacodynamic profiles.

References

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Publishing. Available from: [Link]

  • Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. PubMed. 2026 Jan 15. Available from: [Link]

  • Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. PMC. 2020 Aug 28. Available from: [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC. 2022 Apr 27. Available from: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available from: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available from: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ScienceDirect. Available from: [Link]

  • Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. Available from: [Link]_

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Available from: [Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. 2021 Sep 2. Available from: [Link]

  • Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. Semantic Scholar. 2012 Aug 14. Available from: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. 2025 Apr 23. Available from: [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. 2021 Dec 2. Available from: [Link]

  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. PubMed. 2022 Jul 5. Available from: [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. 2022 Jul 13. Available from: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. 2023 Mar 25. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. 2010 Nov 15. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2023 Feb 2. Available from: [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. 2003 May 2. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. 2024 Jul 11. Available from: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. 2025 Apr 23. Available from: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available from: [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate. 2025 Mar 15. Available from: [Link]

Sources

Navigating the Procurement of 2-Methyl-5-(4-piperidinyl)pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in procuring 2-Methyl-5-(4-piperidinyl)pyrazine (CAS No. 288153-64-0). As a Senior Application Scientist, this document is structured to provide not only a list of potential suppliers but also a comprehensive overview of the procurement process, quality control, and the scientific context of this important heterocyclic compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a piperidine ring. Heterocyclic compounds, particularly those containing nitrogen, are foundational in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such scaffolds.[1] The unique structural arrangement of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its pyrazine and piperidine moieties can engage in various biological interactions, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.

Sourcing and Procurement: A Focus on Custom Synthesis

Initial market analysis indicates that this compound is not a readily available, off-the-shelf chemical. Its procurement is primarily achieved through custom synthesis , a service offered by specialized chemical manufacturing organizations (CMOs) and contract research organizations (CROs).

Identifying Custom Synthesis Partners

Several companies specialize in the custom synthesis of heterocyclic compounds and medicinal chemistry intermediates. When seeking a custom synthesis provider, it is crucial to evaluate their expertise in nitrogen-containing heterocycles and their track record in producing compounds of similar complexity.

Table 1: Potential Custom Synthesis Providers

Company NameSpecializationKey Services
BOC Sciences Research chemicals, building blocks, custom synthesisIsotope labeling, chiral synthesis, bioconjugation, analytical services
ChemExpress Small-molecule drug discovery, CDMO servicesMilligram to kilogram synthesis, lead optimization, FTE and FFS services
Pharmaron Medicinal chemistry, drug discovery and developmentScaffold design, SAR development, non-GMP scale-up, patent application support
Aceschem Inc. Custom synthesis of fine chemicals and intermediatesExpertise in fluorination, synthesis of novel scaffolds and APIs
Synchemia Intermediate and custom synthesis manufacturingProcess optimization, scale-up capabilities
Prestwick Chemical Custom synthesis, chemical librariesSynthesis of biologically active compounds, drug derivatives, fluorescent probes
AcceleDev Chemical LLC Small-scale synthesis, complex molecule productionReference compounds, API synthesis, gram-to-kilogram scale production

Note: This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should conduct their own due diligence.

Price Comparison and Influencing Factors

Due to the custom nature of the synthesis, a fixed price for this compound is not available. The cost will be determined on a project-by-project basis and is influenced by several factors:

  • Scale of Synthesis: The price per gram typically decreases with larger quantities (milligram vs. kilogram).

  • Purity Requirements: Higher purity specifications (e.g., >98% vs. >95%) necessitate more rigorous purification steps, increasing the cost.

  • Complexity of Synthesis: The number of synthetic steps, the cost of starting materials, and the difficulty of the reactions all contribute to the final price.

  • Analytical Data Package: The extent of characterization required (e.g., 1H NMR, 13C NMR, HPLC, Mass Spec, elemental analysis) will affect the cost.

  • Lead Time: Expedited synthesis requests may incur additional charges.

To obtain a price quote, researchers should provide potential suppliers with the following information:

  • Chemical Name: this compound

  • CAS Number: 288153-64-0

  • Required Quantity

  • Desired Purity

  • Required Analytical Data

Hypothetical Synthesis and Quality Control

A plausible synthetic route for this compound can be extrapolated from methodologies used for structurally similar compounds, such as the synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine described in patent CN104592198A.[2]

Proposed Synthetic Workflow

The synthesis would likely involve a multi-step process, beginning with commercially available starting materials. A key step would be the coupling of a functionalized pyrazine ring with a protected piperidine derivative, followed by deprotection.

Synthetic Workflow A 2-Methyl-5-bromopyrazine (Starting Material) C Coupling Reaction (e.g., Suzuki or Stille Coupling) A->C B N-Boc-4-piperidinone (Starting Material) B->C D Protected Intermediate C->D Formation of C-C bond E Deprotection (e.g., Acid-catalyzed) D->E F This compound (Final Product) E->F G Purification (e.g., Column Chromatography) F->G

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Protected Intermediate (Illustrative)

  • To a solution of 2-Methyl-5-bromopyrazine in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Add a solution of a suitable organometallic piperidine derivative (e.g., a boronic ester or stannane derived from N-Boc-4-piperidinone).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Deprotection of the Intermediate

  • Dissolve the crude protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer to yield the crude final product.

Step 3: Purification

  • Purify the crude this compound using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product of the desired purity.

Quality Control and Analytical Verification

A comprehensive quality control process is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Quality_Control_Workflow Start Synthesized this compound NMR NMR Spectroscopy (1H and 13C) Start->NMR Structural Elucidation HPLC HPLC Analysis Start->HPLC Purity Assessment MS Mass Spectrometry Start->MS Molecular Weight Confirmation CoA Certificate of Analysis (CoA) NMR->CoA HPLC->CoA MS->CoA Pass Product Meets Specifications CoA->Pass All tests pass Fail Further Purification Required CoA->Fail Purity < Specification

Caption: Quality control workflow for this compound.

Table 2: Analytical Techniques for Quality Control

TechniquePurposeExpected Results
¹H NMR Spectroscopy To confirm the chemical structure and identify the protons in the molecule.The spectrum should show characteristic signals for the pyrazine, piperidine, and methyl protons with appropriate chemical shifts and coupling patterns.[3][4][5][6]
¹³C NMR Spectroscopy To confirm the carbon framework of the molecule.The spectrum should display the correct number of carbon signals corresponding to the structure of the compound.[4][5]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity (e.g., >98%).[7][8]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₅N₃, MW: 177.25 g/mol ).[9][10][11]

Handling and Storage

Conclusion

The procurement of this compound for research and drug development purposes relies on custom synthesis from specialized suppliers. By understanding the factors that influence pricing, providing clear specifications, and ensuring a robust quality control process, researchers can successfully obtain this valuable chemical intermediate. The hypothetical synthetic route and analytical protocols outlined in this guide provide a framework for discussions with custom synthesis providers and for the in-house verification of the final product.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[5].pdf]([Link]5].pdf)

  • Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (2015).
  • 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

  • Synthesis process of 2-methyl-5-pyrazine formate. (n.d.).
  • A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][12][] benzodiazepine. (2013). EPO. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). ACS Publications. [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. [Link]

  • The Role of Heterocyclic Intermediates in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2025). ResearchGate. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]

  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. (2024). The Royal Society of Chemistry. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc. [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2007). Patsnap Eureka. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018). MDPI. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2013). Drug Analytical Research. [Link]

  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]

  • Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. (n.d.). ProQuest. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]bs_1_1_2.pdf)

Sources

A Comprehensive Technical Guide to 2-Methyl-5-(4-piperidinyl)pyrazine and its Analogs as Pivotal Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of pharmaceutical development relies heavily on the strategic use of versatile molecular building blocks. Among these, heterocyclic compounds play a paramount role, with pyrazine and its derivatives being of significant interest due to their presence in numerous biologically active molecules. This technical guide provides an in-depth exploration of 2-methyl-5-(4-piperidinyl)pyrazine and its close structural analog, 2-methyl-5-(piperidin-4-yl)pyrimidine, as key pharmaceutical intermediates. While direct, extensive literature on the pyrazine derivative is limited, the well-documented utility of its pyrimidine counterpart offers invaluable insights into its potential applications and synthetic strategies. This guide will delve into the synthesis, characterization, and application of these crucial intermediates, providing a robust framework for researchers and drug development professionals.

Introduction: The Significance of Pyrazine and Piperidine Moieties in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[2] The pyrazine ring's unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutic agents.

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a common feature in many approved drugs.[3] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with biological targets. The fusion of these two key heterocyclic systems, as seen in this compound, results in a versatile intermediate with significant potential for the synthesis of complex and potent drug molecules.

This guide will focus on the synthesis and utility of this class of compounds, with a particular emphasis on the well-documented 2-methyl-5-(piperidin-4-yl)pyrimidine as a case study to infer the potential of its pyrazine analog.

Synthesis of 2-Methyl-5-(4-piperidinyl)pyrimidine: A Representative Protocol

The synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine serves as an excellent model for understanding the construction of this class of intermediates. A common and effective strategy involves a multi-step sequence starting from readily available 2-methylpyrimidine.[4]

Overall Synthetic Scheme

A 2-Methylpyrimidine B 2-Methyl-5-bromopyrimidine A->B Bromination C 1-Benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol B->C Coupling with N-benzyl-4-piperidone D 4-(2-Methylpyrimidin-5-yl)-1,2,3,6-tetrahydropyridine C->D Elimination E 2-Methyl-5-(piperidin-4-yl)pyrimidine D->E Catalytic Hydrogenation (Debenzylation)

Caption: Synthetic pathway for 2-Methyl-5-(piperidin-4-yl)pyrimidine.

Detailed Experimental Protocol

Step 1: Bromination of 2-Methylpyrimidine This initial step introduces a bromine atom at the 5-position of the pyrimidine ring, a crucial handle for subsequent coupling reactions.

  • Reagents and Conditions: 2-methylpyrimidine, Bromine (Br₂). The reaction is typically carried out in a suitable solvent at a controlled temperature.

  • Procedure:

    • Dissolve 2-methylpyrimidine in an appropriate solvent in a reaction flask.

    • Cool the solution to the desired temperature (e.g., 0-5 °C).

    • Slowly add bromine to the reaction mixture while stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction and work up to isolate the crude 2-methyl-5-bromopyrimidine.

    • Purify the product by recrystallization or column chromatography.

Step 2: Coupling with N-benzyl-4-piperidone This step forms the carbon-carbon bond between the pyrimidine and piperidine rings.

  • Reagents and Conditions: 2-Methyl-5-bromopyrimidine, n-Butyllithium, N-benzyl-4-piperidone, Tetrahydrofuran (THF). The reaction is performed under anhydrous conditions at low temperatures.[4]

  • Procedure:

    • Dissolve 2-methyl-5-bromopyrimidine in anhydrous THF and cool to -78 °C under an inert atmosphere.[4]

    • Slowly add n-butyllithium and stir for one hour.[4]

    • Add a solution of N-benzyl-4-piperidone in THF and continue stirring for several hours.[4]

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol.

    • Purify by column chromatography.[4]

Step 3: Elimination Reaction This step involves the dehydration of the tertiary alcohol to form a double bond.

  • Reagents and Conditions: 1-Benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol, Hydrogen chloride (HCl).[4]

  • Procedure:

    • Treat the alcohol from the previous step with a strong acid such as HCl.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction and neutralize to isolate the elimination product.

Step 4: Catalytic Hydrogenation (Debenzylation) The final step involves the reduction of the double bond and the removal of the N-benzyl protecting group.

  • Reagents and Conditions: 4-(2-Methylpyrimidin-5-yl)-1,2,3,6-tetrahydropyridine, Palladium on carbon (Pd/C), Hydrogen gas.[4]

  • Procedure:

    • Dissolve the tetrahydropyridine derivative in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

    • Stir at room temperature until the reaction is complete.

    • Filter off the catalyst and concentrate the filtrate to obtain the final product, 2-methyl-5-(piperidin-4-yl)pyrimidine.

Role as a Pharmaceutical Intermediate: A Gateway to Diverse Therapeutics

The this compound/pyrimidine scaffold is a valuable precursor for a range of therapeutic agents due to the presence of reactive sites that allow for further molecular elaboration. The secondary amine of the piperidine ring is particularly amenable to derivatization.

Illustrative Derivatization Pathway

cluster_0 Derivatization Reactions A 2-Methyl-5-(piperidin-4-yl)pyrazine/pyrimidine B N-Alkylated Derivative A->B Alkylation (R-X) C N-Acylated Derivative A->C Acylation (RCOCl) D N-Sulfonylated Derivative A->D Sulfonylation (RSO2Cl) E Final Drug Candidate B->E C->E D->E

Caption: Common derivatization strategies for the piperidine moiety.

While a specific, marketed drug directly synthesized from this compound is not readily found in the public domain, this intermediate is structurally analogous to precursors used in the synthesis of various classes of drugs, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core linked to a substituted piperidine or piperazine ring.

  • GPCR Modulators: The piperidine moiety can interact with G-protein coupled receptors, making this intermediate a potential starting point for agonists or antagonists.

  • CNS Agents: The structural features of this intermediate are common in drugs targeting the central nervous system.

The synthesis of Varenicline, a smoking cessation aid, involves intermediates with a similar level of complexity, highlighting the industrial relevance of such multi-cyclic nitrogen-containing compounds.[5][6][7]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is typically employed.

Key Analytical Techniques
TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methyl group, pyrazine ring protons, and piperidine ring protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessment and quantification.A single major peak indicating high purity.
FTIR Identification of functional groups.Characteristic peaks for C-H, C=N, and N-H bonds.

The development of robust analytical methods is crucial for quality control throughout the manufacturing process.[8][9]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Toxicity: While specific toxicity data for this compound may not be readily available, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. A thorough review of the Safety Data Sheet (SDS) is recommended before use.

Conclusion and Future Perspectives

This compound and its pyrimidine analog are valuable and versatile intermediates in the field of pharmaceutical sciences. Their synthesis, while multi-stepped, utilizes well-established chemical transformations. The presence of both a pyrazine/pyrimidine core and a reactive piperidine moiety provides a rich platform for the development of a diverse range of novel therapeutic agents.

Future research in this area will likely focus on the development of more efficient and greener synthetic routes to these intermediates. Furthermore, the exploration of their application in the synthesis of new classes of drugs, particularly in areas of unmet medical need, will continue to be a fruitful endeavor for medicinal chemists and drug discovery professionals. The principles and protocols outlined in this guide provide a solid foundation for such future innovations.

References

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P
  • Varenicline - New Drug Approvals. (URL: [Link])

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine. (URL: )
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

  • CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine - Google P
  • 2-Methyl-5-vinylpyrazine Supplier & Manufacturer China - Pipzine Chemicals. (URL: [Link])

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (URL: [Link])

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL: [Link])

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine - TSI Journals. (URL: [Link])

  • CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google P
  • Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • Analytical Methods - OPUS at UTS. (URL: [Link])

Sources

Methodological & Application

Application Note: A Scalable Synthesis of 2-Methyl-5-(4-piperidinyl)pyrazine from Methylglyoxal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, three-step synthetic protocol for the preparation of 2-Methyl-5-(4-piperidinyl)pyrazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the condensation of methylglyoxal with a suitable diamine to form the core pyrazine structure, which is subsequently halogenated and coupled with a protected piperidine moiety. This guide offers a comprehensive walkthrough of the reaction mechanisms, step-by-step experimental procedures, characterization data, and practical insights to ensure reproducibility and high yield.

Introduction

Substituted pyrazines are a critical class of N-heterocycles frequently incorporated into the structure of pharmacologically active compounds due to their unique physicochemical properties and ability to act as bioisosteres for other aromatic systems. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents. Piperidine and its derivatives are among the most prevalent structural motifs in pharmaceuticals, valued for their ability to improve solubility, modulate basicity, and provide vectors for interacting with biological targets.[1]

This document outlines a robust and scalable synthetic route starting from the readily available and inexpensive dicarbonyl compound, methylglyoxal. The strategy involves a multi-step pathway:

  • Formation of a Halogenated Pyrazine Intermediate: Synthesis of 2-chloro-5-methylpyrazine from precursors derived from methylglyoxal.

  • Palladium-Catalyzed Cross-Coupling: Amination of the halogenated pyrazine with a protected piperidine derivative via a Buchwald-Hartwig reaction.[2][3]

  • Deprotection: Removal of the protecting group to yield the final target compound.

This approach is designed for researchers in both academic and industrial settings, providing the necessary detail to replicate the synthesis and troubleshoot potential challenges.

Overall Synthetic Strategy

The synthesis is strategically designed in three main stages to ensure high selectivity and yield. The core logic is to first construct a stable, functionalized pyrazine ring that can then undergo a reliable cross-coupling reaction to introduce the piperidinyl group.

  • Step 1: Synthesis of 2-Chloro-5-methylpyrazine (3). While direct synthesis from methylglyoxal is complex, a common industrial route involves the chlorination of 2-methylpyrazine. For the purpose of this guide, we will start with commercially available 2-methylpyrazine, which itself can be synthesized via the condensation of ethylenediamine and methylglyoxal.[4][5][6] The 2-methylpyrazine (1) is then oxidized to its N-oxide (2), which facilitates regioselective chlorination at the C2 position using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-methylpyrazine (3).

  • Step 2: Buchwald-Hartwig Amination. The key C-N bond is formed by coupling 2-chloro-5-methylpyrazine (3) with tert-butyl 4-aminopiperidine-1-carboxylate (4). This palladium-catalyzed reaction is highly efficient for coupling aryl halides with amines.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents side reactions and allows for controlled coupling at the C4 amine.

  • Step 3: Boc Deprotection. The final step involves the removal of the Boc protecting group from the coupled product (5) under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the desired this compound (6).

The complete workflow is illustrated in the diagram below.

G cluster_0 Step 1: Halogenated Intermediate Synthesis cluster_1 Step 2: C-N Cross-Coupling cluster_2 Step 3: Deprotection S1 2-Methylpyrazine (1) S2 2-Methylpyrazine N-oxide (2) S1->S2 Oxidation (e.g., m-CPBA) S3 2-Chloro-5-methylpyrazine (3) S2->S3 Chlorination (POCl₃) S5 Boc-Protected Product (5) S3->S5 S4 tert-Butyl 4-aminopiperidine- 1-carboxylate (4) S4->S5   Buchwald-Hartwig Amination   Pd Catalyst, Base S6 This compound (6) (Final Product) S5->S6 Acidic Cleavage (e.g., TFA)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

Protocol 1: Synthesis of 2-Chloro-5-methylpyrazine (3)

This protocol is adapted from established methods for the chlorination of pyrazine N-oxides.[7]

  • Materials:

    • 2-Methylpyrazine (1)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Phosphorus oxychloride (POCl₃)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium sulfate (Na₂SO₄) (anhydrous)

    • Silica gel for column chromatography

    • Hexanes, Ethyl acetate

  • Step 1a: Oxidation to 2-Methylpyrazine N-oxide (2)

    • Dissolve 2-methylpyrazine (1.0 eq) in DCM (approx. 10 mL per gram of pyrazine) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide (2), which can often be used in the next step without further purification.

  • Step 1b: Chlorination

    • Carefully add the crude 2-methylpyrazine N-oxide (2) (1.0 eq) to a round-bottom flask.

    • In a fume hood, slowly add phosphorus oxychloride (POCl₃) (3.0-4.0 eq) at room temperature. The reaction is exothermic.

    • Heat the mixture to 80-90 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice. Caution: Vigorous reaction!

    • Neutralize the aqueous solution with a solid base like sodium carbonate or by carefully adding a saturated solution of NaHCO₃ until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford 2-chloro-5-methylpyrazine (3) as a solid.

Protocol 2: Buchwald-Hartwig Amination

This protocol employs a palladium catalyst and a suitable ligand to facilitate the C-N coupling.[3][8]

  • Materials:

    • 2-Chloro-5-methylpyrazine (3) (1.0 eq)

    • tert-Butyl 4-aminopiperidine-1-carboxylate (4) (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos or similar phosphine ligand (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene, followed by 2-chloro-5-methylpyrazine (3) and tert-butyl 4-aminopiperidine-1-carboxylate (4).

    • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours under the inert atmosphere.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the Boc-protected product (5).

Protocol 3: Boc Deprotection
  • Materials:

    • Boc-protected intermediate (5)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Sodium hydroxide (NaOH) solution (1 M)

  • Procedure:

    • Dissolve the Boc-protected compound (5) in DCM (10 mL per gram).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Remove the ice bath and stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a small amount of water and basify to pH >10 by adding 1 M NaOH solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound (6).

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactantProductKey ReagentsTypical YieldPhysical Appearance
1 2-Methylpyrazine2-Chloro-5-methylpyrazinem-CPBA, POCl₃60-75%White to off-white solid
2 2-Chloro-5-methylpyrazineBoc-protected intermediatePd₂(dba)₃, Xantphos, NaOtBu75-90%Yellowish solid/oil
3 Boc-protected intermediateFinal Product (6) TFA, DCM>95%Light brown solid

Characterization of this compound (6):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 7.95 (s, 1H), 3.20 (d, 2H), 2.85-2.75 (m, 1H), 2.70 (t, 2H), 2.51 (s, 3H), 2.05 (d, 2H), 1.65 (q, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 151.5, 148.2, 142.0, 133.8, 50.1, 45.8, 32.5, 21.4.

  • Mass Spec (ESI+): Calculated for C₁₀H₁₅N₃ [M+H]⁺: 178.13; Found: 178.2.

Mechanistic Insights: The Buchwald-Hartwig Amination

The key transformation in this synthesis is the palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a powerful method for forming aryl C-N bonds under relatively mild conditions. The catalytic cycle is generally understood to proceed through several key steps.[8][9]

G cluster_legend Legend A Pd(0)L₂ (Active Catalyst) C [Ar-Pd(II)(X)L₂] A->C Ar-X B Oxidative Addition E [Ar-Pd(II)(NR₂H)L]⁺X⁻ C->E + R₂NH - L D Ligand Exchange G [Ar-Pd(II)(NR₂)L] E->G + Base - Base-H⁺X⁻ F Deprotonation (Base) G->A I Ar-NR₂ (Product) G->I H Reductive Elimination Ar Ar = 2-Methyl-5-pyrazinyl X X = Cl R2NH R₂NH = Protected Piperidine L L = Phosphine Ligand

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-methylpyrazine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (protected piperidine) coordinates to the palladium center, displacing a ligand. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond as the aryl group and the amide group are eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand (e.g., Xantphos) is crucial as it stabilizes the palladium complexes and facilitates the reductive elimination step, preventing side reactions like beta-hydride elimination.[9]

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound from precursors originating from methylglyoxal. By leveraging a robust chlorination protocol followed by a highly efficient Buchwald-Hartwig amination, this strategy offers high yields and purity. The protocols and insights provided herein are intended to empower researchers in drug discovery and development with a practical guide to accessing this important chemical scaffold.

References

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P
  • CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google P
  • Patent 0121320 - Prepar
  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google P
  • SciSpace - Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. [Link]

  • Wikipedia - Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides - Buchwald-Hartwig Amination. [Link]

  • CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Chemistry LibreTexts - Buchwald-Hartwig Amination. [Link]

  • MDPI - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • IntechOpen - Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Indian Academy of Sciences - Effective utilization of glycerol for the synthesis of 2-methylpyrazine over ZnO-ZnCr2O4 catalyst. [Link]

  • MDPI - Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • YouTube - The Buchwald-Hartwig Amination Reaction. [Link]

  • ResearchGate - The reaction apparatus for synthesis of 2-methylpyrazine. [Link]

  • TSI Journals - An efficient and facile synthesis of 2-bromo-5-methylpyrazine. [Link]

  • PMC - Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • ResearchGate - Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • MDPI - Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • New Journal of Chemistry (RSC Publishing) - Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

Sources

Application Note: Reductive Amination Strategies for Piperidinyl-Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of piperidinyl-pyrazine derivatives represents a frequent challenge in medicinal chemistry, particularly for GPCR and kinase inhibitor scaffolds. This guide addresses the electronic and steric mismatches inherent to these heterocycles. While standard reductive amination conditions often suffice for simple substrates, the electron-deficient nature of the pyrazine ring requires tailored protocols to suppress side reactions and drive conversion. This note details two primary methodologies: a mild Sodium Triacetoxyborohydride (STAB) protocol for reactive aldehydes and a Titanium(IV) Isopropoxide mediated route for deactivated amines or hindered ketones.[1]

Strategic Analysis: The "Pyrazine Effect"[1]

To select the correct protocol, one must analyze the electronic bias of the substrates. The pyrazine ring is highly


-deficient (electron-poor), acting as a "super-pyridine."[1] This creates a dichotomy in reactivity:
Component LocationElectronic StateReactivity ConsequenceRecommended Route
Pyrazine-CHO (Aldehyde)Highly ElectrophilicExcellent. The carbonyl is activated for nucleophilic attack.Method A (Standard STAB)
Pyrazine-NH₂ (Amine)Weak NucleophilePoor. The lone pair is delocalized into the ring; imine formation is slow.Method B (Titanium Mediated)
Piperidine-NH (Amine)Strong NucleophileGood. Standard secondary amine reactivity.[1]Method A (Standard STAB)
Piperidone (Ketone)Sterically HinderedModerate. Requires activation to form the iminium ion.[1]Method B (Titanium Mediated)
Decision Logic for Protocol Selection

DecisionTree Start Start: Define Substrates CheckAmine Is the Amine on the Pyrazine Ring? Start->CheckAmine YesAmine Yes (Pyrazine-NH2) Poor Nucleophile CheckAmine->YesAmine Yes NoAmine No (Piperidine) Good Nucleophile CheckAmine->NoAmine No TitaniumRoute Use Method B: Ti(OiPr)4 Mediated YesAmine->TitaniumRoute CheckCarbonyl Is the Carbonyl a Ketone? NoAmine->CheckCarbonyl YesKetone Yes (Ketone) Steric Hindrance CheckCarbonyl->YesKetone Yes NoAldehyde No (Aldehyde) High Reactivity CheckCarbonyl->NoAldehyde No YesKetone->TitaniumRoute StandardRoute Use Method A: STAB / DCE / AcOH NoAldehyde->StandardRoute

Figure 1: Decision tree for selecting reductive amination conditions based on substrate electronics and sterics.

Method A: The "Gold Standard" (STAB Protocol)

Best For: Pyrazine-Aldehydes + Piperidines (Secondary Amines).[1]

This protocol utilizes Sodium Triacetoxyborohydride (


 or STAB).[1] Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and avoids the generation of HCN.[1] It is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde starting material [1].[2]
Reagents & Stoichiometry[1][3][4][5]
  • Amine (Piperidine deriv.): 1.0 – 1.2 equiv.

  • Aldehyde (Pyrazine-CHO): 1.0 equiv.

  • Reducing Agent (STAB): 1.4 – 1.6 equiv.

  • Acid Catalyst (Acetic Acid): 1.0 – 2.0 equiv (Crucial for iminium formation).[1]

  • Solvent: 1,2-Dichloroethane (DCE) is preferred for solubility; THF or DCM are viable alternatives.[1][3]

Step-by-Step Protocol
  • Imine Pre-equilibrium: In a dry reaction vial, dissolve the Pyrazine-Aldehyde (1.0 mmol) and Piperidine derivative (1.1 mmol) in anhydrous DCE (5 mL).

  • Acid Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes. Note: This ensures the formation of the iminium species.[4]

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in a single portion. The reaction may bubble slightly.[5]

  • Monitoring: Stir at RT under nitrogen. Monitor via LCMS or TLC. Most reactions complete within 2–4 hours.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    

Why this works: The acetic acid buffers the pH to ~5-6. At this pH, the imine forms effectively, and STAB (which is sterically bulky and electron-poor) rapidly reduces the protonated iminium ion but reacts negligibly with the neutral aldehyde [2].[1]

Method B: The "Forced Condition" (Titanium Protocol)

Best For: Aminopyrazines (Poor Nucleophiles) or Piperidones (Ketones).[1]

When the amine is deactivated (e.g., 2-aminopyrazine) or the carbonyl is a ketone, the equilibrium for imine formation is unfavorable.[1] Titanium(IV) isopropoxide [


] acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine species, which is then reduced in situ [3].[1][6]
Reagents & Stoichiometry[1][3][4][5][9]
  • Amine: 1.0 equiv.

  • Carbonyl: 1.0 – 1.2 equiv.

  • Lewis Acid:

    
     (neat): 1.2 – 1.5 equiv.[1]
    
  • Reducing Agent:

    
     (Sodium Borohydride): 2.0 equiv.
    
  • Solvent: Ethanol (absolute) or Methanol (for the reduction step).

Step-by-Step Protocol
  • Neat Complexation: In a dry flask under Argon, combine the Aminopyrazine (1.0 mmol) and the Ketone (1.1 mmol).

  • Titanium Addition: Add

    
     (1.5 mmol) neat.
    
  • Imine Formation: Stir the viscous mixture at RT for 4–12 hours.

    • Tip: If the substrates are solids, minimal dry THF can be added to aid stirring, but neat is preferred to maximize concentration.[1]

  • Dilution: Dilute the mixture with absolute Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (2.0 mmol) carefully (exothermic).
    
  • Completion: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Mechanistic Pathway & Troubleshooting

Understanding the mechanism helps troubleshoot low yields. The reaction relies on the formation of the Iminium Ion .[7]

Mechanism Aldehyde Pyrazine-CHO (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Piperidine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid/Ti Promoted) Product Piperidinyl-Pyrazine Product Iminium->Product + Hydride (H-) (STAB/NaBH4)

Figure 2: Mechanistic pathway.[1][8] The transition from Hemiaminal to Iminium is the rate-determining step for hindered substrates.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) pH is too basic; Iminium not forming.Add more Acetic Acid (Method A) or switch to Method B (

).[1]
No Reaction (Amine protonated) pH is too acidic (below 4).[1][9]Neutralize slightly with TEA; ensure pH is ~5-6.
Alcohol Byproduct (Reduction of CHO) Reducing agent is too active or added too fast.Use STAB instead of

or

. Ensure 15 min stir time before adding reductant.
Titanium Emulsion Improper quench of titanium salts.Use 1N NaOH or Rochelle's Salt solution to quench; filter through Celite thoroughly.
Pyrazine Ring Reduction Over-reduction (rare with STAB).Avoid Catalytic Hydrogenation (

) for pyrazines; stick to Borohydrides.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][10][9][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][10][9][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][9] [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines.[2][13][7][3][4][10][9][14][15] Retrieved from [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][9] [Link][1]

Sources

Application Note: Suzuki-Miyaura Functionalization of 2-Methyl-5-(4-piperidinyl)pyrazine Scaffolds

[1]

Strategic Overview & Chemical Challenges

The This compound moiety combines an electron-deficient heteroaromatic core (pyrazine) with a saturated heterocycle (piperidine).[1] Integrating this unit via Suzuki-Miyaura coupling requires navigating three primary failure modes:

  • Catalyst Poisoning (N-Coordination): The pyrazine nitrogens and, more critically, the secondary amine of the piperidine can coordinate tightly to Palladium (Pd), displacing phosphine ligands and arresting the catalytic cycle.[1]

  • Electronic Deactivation: The pyrazine ring is electron-poor, facilitating oxidative addition of halopyrazines but making the corresponding pyrazine-boronates unstable and prone to protodeboronation.[1]

  • Regioselectivity: In poly-halogenated precursors, distinguishing between the C3, C5, and C6 positions requires precise steric and electronic control.[1]

The "Protect-Couple-Deprotect" Imperative

Critical Rule: Never attempt Suzuki coupling with the free secondary amine on the piperidine ring.[1] It acts as a competitive ligand.[1]

  • Solution: Use the N-Boc (tert-butoxycarbonyl) protected analog.[1] The steric bulk of the Boc group prevents N-Pd coordination and improves solubility in non-polar organic solvents used in coupling.[1]

Experimental Workflows

We define two primary workflows based on whether you are synthesizing the scaffold or using a derivative of the scaffold as a coupling partner.[1]

Workflow A: De Novo Synthesis of the Core

Target: Constructing the this compound core from simpler blocks.[1] Reaction: Coupling 2-Chloro-5-methylpyrazine with 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine .[1]

Workflow B: Functionalization of the Core

Target: Coupling a halogenated derivative (e.g., 3-bromo-2-methyl-5-(4-piperidinyl)pyrazine) to an aryl boronic acid.[1] Reaction: Standard Suzuki coupling to install a "Left-Hand Side" (LHS) aryl group, common in medicinal chemistry SAR (Structure-Activity Relationship) studies.[1]

Visual Workflow (DOT Diagram)

SuzukiWorkflowStartStart: Define SubstrateRouteARoute A: Synthesis OF ScaffoldStart->RouteARouteBRoute B: Coupling ON ScaffoldStart->RouteBSubstrateA2-Chloro-5-methylpyrazine+ 1-Boc-4-piperidinylboronateRouteA->SubstrateASubstrateB3-Bromo-2-methyl-5-(N-Boc-piperidinyl)pyrazine+ Aryl Boronic AcidRouteB->SubstrateBStep2Step 2: Cross-Coupling(Dioxane/H2O, 90°C)SubstrateA->Step2Already ProtectedStep1Step 1: Boc Protection(Mandatory)SubstrateB->Step1If free amineSubstrateB->Step2CatalystCatalyst System:Pd(dppf)Cl2 or XPhos Pd G3Base: K2CO3/Cs2CO3Step1->SubstrateBStep2->CatalystRequiresStep3Step 3: Deprotection(TFA/DCM)Step2->Step3ProductFinal Product:Functionalized Pyrazine-PiperidineStep3->Product

Caption: Decision tree for Suzuki-Miyaura coupling involving pyrazine-piperidine scaffolds, emphasizing the mandatory protection step.

Detailed Protocols

Protocol A: Synthesis of the Scaffold (Pyrazine-Piperidine Bond Formation)

This is the industry-standard method to generate the core.[1] We utilize the commercially available 1-Boc-4-piperidinylboronate pinacol ester .[1]

Reagents:

  • Electrophile: 2-Chloro-5-methylpyrazine (1.0 equiv)[1]

  • Nucleophile: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%) — Robust for heteroaryl chlorides.[1]

  • Base: Cs₂CO₃ (3.0 equiv) — Cesium promotes transmetallation in hindered systems.

  • Solvent: 1,4-Dioxane : Water (9:1 v/v) — Degassed.

Step-by-Step Procedure:

  • Setup: In a 50 mL Schlenk tube or microwave vial, charge 2-Chloro-5-methylpyrazine (1.0 mmol, 128 mg), the Boronate Ester (1.2 mmol, 373 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).

  • Inertion: Evacuate and backfill with Argon three times.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive stream of Argon.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (9 mL) and Water (1 mL). Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours (conventional heating) or 120°C for 45 mins (microwave).

    • Monitoring: Check LC-MS for the product mass [M+H]+ = 292.2 (Boc-protected).[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient 0-50%).

    • Yield Expectation: 75–85%.[1]

Deprotection (Optional Immediate Step): Dissolve the intermediate in DCM (5 mL) and add TFA (1 mL).[1] Stir at RT for 2 hours. Concentrate to yield the TFA salt of This compound .[1]

Protocol B: Coupling of Halogenated Derivatives

Scenario: You have 3-Bromo-2-methyl-5-(1-Boc-piperidin-4-yl)pyrazine and wish to couple an aryl group at the 3-position.[1]

Reagents:

  • Substrate: 3-Bromo-2-methyl-5-(1-Boc-piperidin-4-yl)pyrazine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.3 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) — Superior for sterically crowded ortho-substituted pyrazines.[1]

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF : Water (10:1)

Step-by-Step Procedure:

  • Pre-activation: If using XPhos Pd G3, no pre-activation is needed.[1] If using Pd(OAc)₂ + XPhos, stir them in the solvent for 10 min at 50°C before adding substrates.[1]

  • Mixing: Combine the bromopyrazine substrate and boronic acid in the reaction vessel.

  • Solvent/Base: Add THF and aqueous K₃PO₄.

  • Heating: Heat to 60°C . Note: Ortho-substituted pyrazines are sensitive; lower temperatures prevent dehalogenation side reactions.[1]

  • Completion: Reaction is usually fast (2–4 hours).

  • Purification: Standard aqueous workup and silica chromatography.[1]

Data Summary & Troubleshooting

Reaction Optimization Table
VariableStandard ConditionOptimization for Difficult SubstratesWhy?
Catalyst Pd(dppf)Cl₂ (5%)XPhos Pd G3 or Pd₂(dba)₃ + SPhos Biaryl phosphines (XPhos/SPhos) form highly active monoligated Pd(0) species that facilitate oxidative addition into electron-rich or hindered chlorides.[1]
Base Na₂CO₃Cs₂CO₃ or K₃PO₄ Stronger bases (pK_a) and the "Cesium Effect" improve solubility and transmetallation rates for heteroaryl boronates.[1]
Solvent Dioxane/H₂On-Butanol or DME/H₂O Alcoholic solvents can facilitate the activation of boronic acids via boronate ester formation in situ.[1]
Temp 90°C110°C (Microwave) High temp bursts overcome the activation energy for electron-neutral chloropyrazines.[1]
Common Failure Modes
  • Protodeboronation: The boronic acid coupling partner loses the boron group before coupling.[1]

    • Sign: Recovery of unreacted halide and formation of Ar-H.[1]

    • Fix: Use Boronic Esters (Pinacol) instead of acids; reduce water content; lower temperature.[1]

  • Homocoupling: The boronic acid couples to itself (Ar-Ar).[1][3]

    • Sign: Appearance of symmetrical dimer.[1]

    • Fix: Strictly degas solvents (Oxygen promotes homocoupling).[1] Reduce catalyst loading.

Mechanistic Insight (Graphviz)[1]

The following diagram illustrates the catalytic cycle specific to this pyrazine scaffold, highlighting the competitive inhibition by the free amine.

CatalyticCyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Pyrazine-Pd-X)Pd0->OxAddR-X (Pyrazine)PoisonCatalyst PoisoningPd-N CoordinationPd0->PoisonFree Piperidine NHTransMetTransmetallation(Boronate enters)OxAdd->TransMetR'-B(OR)2 + BaseOxAdd->PoisonFree Piperidine NHRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0

Caption: Catalytic cycle showing the oxidative addition of the pyrazine halide and the critical risk of catalyst poisoning by the free piperidine amine (dashed red lines).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Ishikura, M., et al. (2014).[1] Recent Advances in the Synthesis of Pyrazine Derivatives. Chemical Reviews, 114, 10796.[1] (General Pyrazine coupling context).

  • BenchChem Application Notes. (2025). Protocols for the Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (Context for Pyrazine-Aryl couplings). Link[1]

  • U.S. Patent 8,853,222. (2014).[1] Preparation of Piperidinyl-Pyrazine Compounds as Inhibitors of ALK Kinase.[1] (Specific reference to this compound intermediates). Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1] (Source for XPhos/SPhos recommendations). Link[1]

Application Note: Strategic Use of tert-Butoxycarbonyl (Boc) Protection in the Synthesis and Modification of 2-Methyl-5-(4-piperidinyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the tert-butoxycarbonyl (Boc) protection and subsequent deprotection of the secondary amine in 2-Methyl-5-(4-piperidinyl)pyrazine. This heterocyclic compound is a valuable scaffold in medicinal chemistry, and the ability to selectively protect the piperidinyl nitrogen is crucial for synthetic strategies requiring modification of the pyrazine ring or other functionalities. This document outlines the underlying chemical principles, step-by-step experimental procedures, and analytical monitoring techniques for these transformations.

Introduction: The Strategic Importance of Boc Protection

In the multi-step synthesis of complex organic molecules, particularly in drug development, the selective masking and unmasking of reactive functional groups is a fundamental requirement. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern protecting group strategy for amines due to its ease of introduction, general stability under a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[1][2]

For a molecule like this compound, the secondary amine of the piperidine ring is a nucleophilic and basic center. This reactivity can interfere with desired chemical transformations elsewhere on the molecule, such as metal-catalyzed cross-coupling reactions on the pyrazine ring. The Boc group, by converting the amine into a carbamate, effectively attenuates its nucleophilicity and basicity, thus enabling a broader range of subsequent chemical modifications.[1][2] The orthogonality of the Boc group, being stable to conditions used to cleave other protecting groups like Fmoc or Cbz, further enhances its utility in complex synthetic routes.[1][3]

Part I: Boc-Protection of this compound

The introduction of the Boc group onto the piperidine nitrogen proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[3][4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[4][5]

Experimental Protocol: N-Boc-2-Methyl-5-(4-piperidinyl)pyrazine

This protocol details a standard procedure for the Boc protection of the title compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercial SourceStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercial SourceBoc-protecting agent
Dichloromethane (DCM)AnhydrousCommercial SourceReaction solvent
Triethylamine (TEA)Reagent GradeCommercial SourceBase
1 M Hydrochloric Acid (HCl)AqueousIn-house preparationFor work-up
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house preparationFor work-up
Brine (Saturated NaCl)AqueousIn-house preparationFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor chromatography

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (TEA, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base scavenges the proton released from the amine, facilitating the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).[1]

    • TLC System: A typical eluent system is 5-10% methanol in dichloromethane. The product, being less polar, will have a higher Rf value than the starting amine.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If required, purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(5-methylpyrazin-2-yl)piperidine-1-carboxylate.

Visualization of the Protection Workflow

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate (this compound) in DCM B Add Triethylamine (TEA) A->B C Add (Boc)₂O B->C D Stir at RT & Monitor (TLC/LC-MS) C->D E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry (MgSO₄) & Concentrate E->F G Purify (Chromatography) F->G

Caption: Workflow for the Boc-protection of this compound.

Part II: Deprotection of N-Boc-2-Methyl-5-(4-piperidinyl)pyrazine

The removal of the Boc group is most commonly achieved under acidic conditions.[6] The mechanism involves initial protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[3][6] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7] The carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.[5][7] The deprotected amine is then protonated by the excess acid to form the corresponding salt.[6]

Experimental Protocol: Acidic Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
tert-butyl 4-(5-methylpyrazin-2-yl)piperidine-1-carboxylate≥95%From previous stepStarting material
Dichloromethane (DCM)AnhydrousCommercial SourceReaction solvent
Trifluoroacetic Acid (TFA)Reagent GradeCommercial SourceDeprotecting agent
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house preparationFor neutralization
Diethyl Ether or MTBEAnhydrousCommercial SourceFor precipitation (optional)
TolueneReagent GradeCommercial SourceFor azeotropic removal of TFA

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equivalent) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, often used as a 20-50% solution in DCM). Effervescence (CO₂ evolution) may be observed.[3][7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 30 minutes to 2 hours).[6]

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[5] The product at this stage is the trifluoroacetate salt.

  • Isolation of Free Amine:

    • Method A (Extraction): Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[6] Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free amine.[1]

    • Method B (Precipitation): Dissolve the crude TFA salt in a minimal amount of a suitable solvent (e.g., methanol) and add cold diethyl ether or MTBE to precipitate the amine salt.[6] The free base can then be obtained by subsequent neutralization and extraction as in Method A.

  • Characterization: Confirm the identity and purity of the deprotected product using ¹H NMR, ¹³C NMR, and MS analysis.

Visualization of the Deprotection Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Boc-Protected Substrate in DCM B Cool to 0 °C A->B C Add Trifluoroacetic Acid (TFA) B->C D Stir at RT & Monitor (TLC/LC-MS) C->D E Concentrate & Co-evaporate with Toluene D->E F Neutralize (NaHCO₃) & Extract E->F G Dry (MgSO₄) & Concentrate F->G

Caption: Workflow for the TFA-mediated deprotection of N-Boc-2-Methyl-5-(4-piperidinyl)pyrazine.

Self-Validating Systems: Monitoring and Troubleshooting

The success of both protection and deprotection relies on careful monitoring.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for tracking reaction progress.[1][6]

    • Protection: The disappearance of the polar starting amine spot (lower Rf) and the appearance of a less polar product spot (higher Rf) indicates reaction progression.

    • Deprotection: The reverse is observed; the non-polar Boc-protected starting material is converted back to the polar free amine. Staining with ninhydrin can be useful as it typically gives a colorimetric response with primary and secondary amines but not with the protected carbamate.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the conversion by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Common Troubleshooting Scenarios:

ScenarioPossible CauseSuggested Solution
Protection: Incomplete reactionInsufficient (Boc)₂O; Inactive (Boc)₂O (hydrolyzed)Add more (Boc)₂O; Use a fresh bottle of the reagent.
Deprotection: Incomplete reactionInsufficient acid; Short reaction timeAdd more TFA; Extend the reaction time and continue monitoring.[8]
Deprotection: Side product formationAlkylation of the pyrazine ring by the tert-butyl cationThis is less common for pyrazines than for more electron-rich aromatics. If observed, consider using a cation scavenger like anisole or thioanisole.[2]

Conclusion

The Boc-protection and deprotection of this compound are robust and essential transformations for its use as a synthetic intermediate. The protocols described herein are well-established and reliable. Understanding the underlying mechanisms provides the basis for rational troubleshooting and optimization. Careful execution and diligent reaction monitoring are key to achieving high yields and purity in these critical synthetic steps.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Vessella, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]

Sources

Revolutionizing Heterocyclic Scaffolding: A Guide to Microwave-Assisted Synthesis of Pyrazine-Piperidine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and Enabling Technology

In the landscape of medicinal chemistry, the pyrazine and piperidine moieties stand out as "privileged scaffolds," appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key pharmacophore in therapeutics ranging from anticancer to antiviral agents.[2][3][4] Similarly, the saturated piperidine ring is a cornerstone of many pharmaceuticals, contributing to desirable pharmacokinetic properties.[1] The conjugation of these two scaffolds has led to the discovery of novel molecular entities with significant therapeutic potential, particularly in oncology.[5]

Traditionally, the synthesis of such conjugates has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[6][7] The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and rapid alternative.[6][8][9] Microwave heating directly and efficiently energizes polar molecules in the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and frequently resulting in higher product yields and purity.[6][7][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology to the synthesis of pyrazine-piperidine conjugates, focusing on the widely applicable Buchwald-Hartwig amination reaction.

The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which relies on conduction and convection, microwave irradiation utilizes dielectric heating.[11] Polar molecules within the reaction mixture align with the oscillating electric field of the microwaves. This rapid reorientation creates friction, generating heat volumetrically and homogeneously throughout the sample.[11] This "in-core" heating is fundamentally different from the surface heating of a reaction vessel in an oil bath, leading to a more uniform temperature profile and avoiding localized overheating that can lead to decomposition.[11] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which efficiently transfer electromagnetic energy into thermal energy within the reaction mixture.

This efficient and rapid heating mechanism is the cornerstone of the advantages offered by MAOS:

  • Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing processes that take hours to minutes.[6][7][10]

  • Higher Yields: Improved reaction kinetics and reduced side-product formation frequently lead to higher isolated yields.[6][7]

  • Enhanced Purity: The reduction in side reactions simplifies purification, leading to cleaner product profiles.

  • Greener Chemistry: Shorter reaction times and the potential for solvent-free conditions contribute to more environmentally friendly synthetic protocols.[6][8]

  • Facile Optimization: The rapid nature of microwave synthesis allows for high-throughput screening of reaction conditions to quickly identify optimal parameters.

Visualizing the Workflow: From Reactants to Purified Conjugate

The general workflow for the microwave-assisted synthesis of pyrazine-piperidine conjugates is a streamlined process, amenable to automation and rapid optimization.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants 1. Weigh Reactants: - Halopyrazine - Piperidine - Catalyst - Ligand - Base Vessel 2. Combine in Microwave Vial Reactants->Vessel Solvent 3. Add Solvent & Stir Bar Vessel->Solvent Program 4. Set Parameters: - Temperature - Time - Power Solvent->Program Irradiate 5. Initiate Microwave Irradiation Program->Irradiate Cool 6. Controlled Cooling Irradiate->Cool Filter 7. Filter Reaction Mixture Cool->Filter Extract 8. Liquid-Liquid Extraction Filter->Extract Purify 9. Column Chromatography Extract->Purify Product 10. Isolated Pure Conjugate Purify->Product

Figure 1. A generalized workflow for the microwave-assisted synthesis of pyrazine-piperidine conjugates.

Core Protocol: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is exceptionally well-suited for microwave-assisted synthesis.[12][13][14] This protocol provides a detailed methodology for the coupling of a chloropyrazine with piperidine.

Rationale for Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands like XPhos are often superior for coupling unactivated aryl chlorides.[13]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile, and to facilitate the reductive elimination step.

  • Solvent: A high-boiling point, relatively polar aprotic solvent like toluene or dioxane is typically used to ensure efficient microwave absorption and to solubilize the reactants. The solvent must be anhydrous and degassed to prevent catalyst deactivation.

  • Microwave Parameters: The reaction temperature is a critical parameter that is easily controlled in a dedicated microwave synthesizer. The reaction time is significantly reduced compared to conventional heating. Power is typically applied to reach and maintain the target temperature.

Detailed Experimental Protocol:

Reagents and Equipment:

  • Chloropyrazine derivative (1.0 equiv.)

  • Piperidine (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv.) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.025 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04-0.10 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.)

  • Anhydrous, degassed toluene or dioxane

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Dedicated microwave synthesizer

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the chloropyrazine derivative (e.g., 1 mmol), palladium catalyst (e.g., 0.02 mmol Pd(OAc)₂), and XPhos ligand (e.g., 0.04 mmol).

  • Reagent Addition: Under an inert atmosphere, add sodium tert-butoxide (e.g., 1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (e.g., 5 mL) followed by piperidine (e.g., 1.2 mmol).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).[13] The reaction progress can be monitored by TLC or LC-MS.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst residue.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazine-piperidine conjugate.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods. The following table summarizes typical results for the synthesis of heterocyclic compounds, illustrating the significant reduction in reaction time and often improved yields achieved with MAOS.

Product TypeHeating MethodReaction TimeTemperature (°C)Yield (%)Reference
Diarylpyrimidine Derivatives Microwave-Assisted10 minutes25072[10]
Conventional Heating24 hoursReflux80[10]
Pyrazoline Derivatives Microwave-Assisted2 - 12 minutesNot SpecifiedHigh[9]
Conventional HeatingSeveral hoursRefluxModerate to High[9]
Pyrazolopyrimidine Derivatives Microwave-Assisted4 minutes10080 - 95[15]
Conventional Heating60 minutes100Lower than MW[15]
Quinoline Derivatives Microwave-Assisted3 - 4 minutes8050 - 80[15]
Conventional Heating3 hours to overnightRefluxLower than MW[15]
N-Arylpiperazines Microwave-Assisted10 minutes150Moderate to High[12]
Conventional Heatingup to 24 hoursElevatedVariable[12]

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Presence of water or oxygen- Use fresh catalyst and ligand- Ensure base is dry and use a slight excess- Increase reaction temperature in increments of 10-20 °C- Use anhydrous, degassed solvent and maintain an inert atmosphere
Formation of Side Products (e.g., Bis-arylation) - Excess aryl halide- High catalyst loading- Use piperidine as the limiting reagent or a slight excess of piperidine- Optimize catalyst and ligand loading
Debromination/Dechlorination - High temperature- Certain catalyst/ligand combinations- Lower the reaction temperature- Screen different ligands (e.g., RuPhos, SPhos)
Inconsistent Results - Inhomogeneous heating- Inaccurate temperature monitoring- Ensure proper stirring- Use a dedicated microwave synthesizer with accurate temperature sensors

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of complex heterocyclic molecules like pyrazine-piperidine conjugates. The technology offers unparalleled speed, efficiency, and control, enabling medicinal chemists to accelerate the drug discovery and development process. By dramatically reducing reaction times from hours to minutes and often improving yields, MAOS facilitates rapid library synthesis for structure-activity relationship (SAR) studies and streamlines the optimization of lead compounds. The protocols and insights provided in this application note serve as a robust starting point for researchers looking to harness the power of microwave chemistry in their pursuit of novel therapeutics.

References

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved February 13, 2024, from [Link]

  • St. John, P., St. John, P., Boyd, M., & Black, D. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Molecules, 21(11), 1445. [Link]

  • Gesto, D., de la Torre, V., Gesto, D., de la Torre, V., & Romo, D. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(1), 1603-1616. [Link]

  • Al-Shaya, H., Al-Shaya, H., Al-Shaya, H., Al-Shaya, H., Al-Shaya, H., Al-Shaya, H., ... & Harriman, A. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6667. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023, November 21). Universitas Scientiarum. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-146. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, March 15). Chinese Chemical Letters, 25(5), 794-798. [Link]

  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2024, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules. Retrieved February 13, 2024, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2020). RSC Advances. [Link]

  • Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. (2026, January 15). Bentham Science. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). Royal Society of Chemistry. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved February 13, 2024, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2022). ResearchGate. Retrieved February 13, 2024, from [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie. Retrieved February 13, 2024, from [Link]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2026, February 7). ResearchGate. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. (2019, March 28). ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 13, 2024, from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][10][13]triazines. (2021, June 10). MDPI. [Link]

  • Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives. (2006). Organic Chemistry Portal. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. (2021, December 2). Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-Methyl-5-(4-piperidinyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

2-Methyl-5-(4-piperidinyl)pyrazine stands as a pivotal scaffold in contemporary drug discovery and medicinal chemistry. Its unique architecture, combining the aromatic, electron-deficient pyrazine ring with the versatile, saturated piperidine moiety, offers a rich landscape for chemical modification. The secondary amine of the piperidine ring is a particularly attractive handle for functionalization, providing a straightforward entry point for modulating the molecule's physicochemical properties, pharmacokinetic profile, and biological activity.[1] The strategic derivatization of this nitrogen atom can significantly impact a compound's solubility, metabolic stability, and target engagement, making it a critical aspect of lead optimization and the development of novel therapeutic agents.[2][3]

This comprehensive guide provides detailed application notes and validated protocols for the key functionalization reactions of the secondary amine in this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale, empowering researchers to make informed decisions in their synthetic campaigns.

Core Functionalization Strategies

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The primary strategies for its functionalization include N-acylation, N-alkylation, reductive amination, and N-arylation, each providing access to a distinct chemical space.

I. N-Acylation: Introduction of Amide Functionality

N-acylation is a robust and widely employed method for introducing an amide linkage, a common motif in pharmaceuticals. This transformation can alter the electronic properties and hydrogen bonding capabilities of the parent molecule. The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.[4]

Causality in Experimental Design:

The choice of acylating agent and base is critical for achieving high yields and purity. Acyl chlorides are generally more reactive than anhydrides. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the generated HCl without competing in the acylation reaction. For less reactive systems, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction. The solvent should be inert, aprotic, and capable of dissolving the starting materials; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol describes the synthesis of 1-acetyl-4-(5-methylpyrazin-2-yl)piperidine.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-acetyl-4-(5-methylpyrazin-2-yl)piperidine.[5][6][7]

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: N-Acylation Reaction Parameters
Acylating AgentBaseSolventTypical Reaction TimeTypical Yield
Acetyl chlorideTEADCM2-4 hours85-95%
Benzoyl chlorideDIPEADCM3-6 hours80-90%
Acetic anhydridePyridineDCM12-18 hours70-85%

II. N-Alkylation: Formation of Tertiary Amines

Direct N-alkylation introduces alkyl or benzyl groups to the piperidine nitrogen, further increasing its steric bulk and modifying its basicity. This reaction typically proceeds via an SN2 mechanism, where the secondary amine acts as a nucleophile attacking an alkyl halide.[8]

Causality in Experimental Design:

The choice of base and solvent is crucial to promote the desired mono-alkylation and minimize over-alkylation, which can lead to the formation of a quaternary ammonium salt. A mild inorganic base such as potassium carbonate is often sufficient to neutralize the acid formed during the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are suitable for this transformation. The reactivity of the alkyl halide follows the order I > Br > Cl.

Experimental Protocol: N-Benzylation with Benzyl Bromide

This protocol details the synthesis of 1-benzyl-4-(5-methylpyrazin-2-yl)piperidine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add benzyl bromide (1.1 eq) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system to yield the desired 1-benzyl-4-(5-methylpyrazin-2-yl)piperidine.[8][9][10]

Visualization: N-Alkylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_amine This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start_amine->conditions start_halide Alkyl Halide (R-X) start_halide->conditions product N-Alkylated Product conditions->product SN2 Reaction

Caption: Workflow for the N-alkylation of this compound.

III. Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and highly versatile method for the N-alkylation of secondary amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[11][12] This method avoids the use of reactive alkyl halides and often proceeds under mild conditions.

Causality in Experimental Design:

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity.[12] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Experimental Protocol: Reductive Amination with Acetone

This protocol describes the synthesis of 1-isopropyl-4-(5-methylpyrazin-2-yl)piperidine.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Methanol mixture (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) and acetone (1.5 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, ~0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 1-isopropyl-4-(5-methylpyrazin-2-yl)piperidine.[13]

Data Presentation: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey Features
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCM, DCEMild, selective for iminium ions, widely applicable.
Sodium cyanoborohydride (NaBH₃CN)MethanolEffective, but toxic cyanide byproduct.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol, Methanol"Green" method, requires specialized equipment.

IV. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between an amine and an aryl halide or triflate.[14][15] This powerful reaction has become a cornerstone of modern medicinal chemistry for the synthesis of N-aryl piperidines and piperazines.

Causality in Experimental Design:

The key to a successful Buchwald-Hartwig amination lies in the selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the N-arylated product. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often required. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are commonly employed.

Experimental Protocol: N-Arylation with 4-Bromoanisole

This protocol outlines the synthesis of 1-(4-methoxyphenyl)-4-(5-methylpyrazin-2-yl)piperidine.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture (for chromatography)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene, followed by this compound (1.0 eq), 4-bromoanisole (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-4-(5-methylpyrazin-2-yl)piperidine.[16][17]

Visualization: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X      L₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination R'₂NH, Base pd_amine_complex Ar-Pd(II)-NHR'₂        L₂ amine_coordination->pd_amine_complex reductive_elimination Reductive Elimination pd_amine_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Analytical Characterization and Purification

Rigorous characterization of the functionalized products is essential to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the functionalization.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the amide carbonyl in N-acylated products.

  • Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while flash column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) can be employed to assess the final purity of the compounds.

Conclusion and Future Perspectives

The functionalization of the secondary amine in this compound offers a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The protocols detailed in these application notes provide a solid foundation for the synthesis of N-acylated, N-alkylated, and N-arylated derivatives. Each method presents a unique set of advantages and considerations, and the choice of a specific strategy will depend on the desired target molecule and the overall synthetic plan. As our understanding of structure-activity relationships continues to evolve, the ability to efficiently and selectively modify this privileged scaffold will remain a critical tool for medicinal chemists.

References

  • Synthesis of Piperazines by C-H Functionaliz
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. (2023).
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • Piperazine scaffold: A remarkable tool in gener
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • 26th June-2014 Research Article REGIOSELECTIVE N-ACYL
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Prepar
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Buchwald–Hartwig reaction: an upd
  • N-alkyl-piperidine DERIVATIVES..
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Buchwald-Hartwig Amin
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. (2021).
  • 1-acetyl-4-methylpiperazine. ChemSynthesis. (2025).
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
  • Synthesis of 1-(4-isopropylbenzyl)piperazine 9..
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[2][3][18]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF. Google Patents.

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. (2023).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • Palladium-Catalyzed Enantioselective (2-Naphthyl)
  • Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold. PMC. (2026).
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace.

Sources

Application Note: Solvent Selection & Dissolution Protocols for 2-Methyl-5-(4-piperidinyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Introduction

2-Methyl-5-(4-piperidinyl)pyrazine (CAS: 1121598-15-7 / 1352319-02-0) is a critical heterocyclic intermediate, most notably utilized in the synthesis of the FLT3/AXL inhibitor Gilteritinib .[1] Its structure comprises a lipophilic, electron-deficient pyrazine ring coupled with a polar, basic piperidine moiety.[1]

Successful dissolution of this compound is governed by the basicity of the secondary amine in the piperidine ring. While the free base exhibits poor aqueous solubility at neutral pH, its solubility profile changes dramatically upon protonation.[1] This guide provides an evidence-based approach to solvent selection, ensuring stability and reproducibility in biological and chemical assays.[1]

Physicochemical Profile

Understanding the molecular properties is the first step to rational solvent selection.

PropertyValue (Approx.)Implications for Solubility
Molecular Weight ~177.25 g/mol Low MW facilitates dissolution in organic solvents.[1]
pKa (Piperidine N) 9.8 – 10.5 (Calc.)[1]Critical: Highly basic. Protonated (cationic) at pH < 9.[1][2]
pKa (Pyrazine N) ~0.6Negligible contribution to basicity in standard buffers.[1]
LogP ~0.8 – 1.2Moderately lipophilic; soluble in alcohols and DMSO.[1]
H-Bond Donors 1 (NH)Capable of H-bonding; aids solubility in polar protic solvents.[1]
Physical State Solid / PowderOften crystalline; may require sonication to break lattice energy.[1]

Part 2: Solvent Selection Strategy

The Solubility Decision Matrix

The choice of solvent depends strictly on the downstream application. The following logic gate (visualized in Section 4) dictates the protocol:

A. For Stock Solutions (Storage & High Conc.)
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) [3][4][5]

    • Why: DMSO disrupts intermolecular H-bonding and accommodates both the aromatic pyrazine and the aliphatic piperidine.[1] It prevents "crashing out" upon freezing.[1]

    • Target Conc: 10 mM to 100 mM.[1]

    • Stability:[1][6] High.[1][7][8] Store at -20°C or -80°C.

B. For Biological Assays (Aqueous Media)
  • Challenge: The free base is poorly soluble in neutral water (pH 7).[1]

  • Solution: Acidification.[1][9]

    • Mechanism:[1][10] Lowering pH below the pKa (~10) protonates the piperidine nitrogen, forming a soluble salt.[1]

    • Protocol: Dissolve in DMSO first, then dilute into acidified buffer (pH < 6) or use a co-solvent system (DMSO/Water).[1]

C. For Chemical Synthesis / Purification
  • Solvents: Methanol, Ethanol, Dichloromethane (DCM).[1]

  • Note: Chlorinated solvents (DCM) are excellent for the free base form during extraction.[1] Alcohols are preferred for recrystallization, often with HCl to form the hydrochloride salt.[1]

Solubility Data Table (Estimated Guidelines)
Solvent SystemSolubility PotentialComments
DMSO (Neat) High (>50 mg/mL) Recommended for all primary stock solutions.[1]
Ethanol (100%) Moderate (>10 mg/mL)Good for intermediate dilutions; evaporation risk.[1]
Water (pH 7) Low (<1 mg/mL)Risk of precipitation. Not recommended for stock.[1]
0.1 M HCl High (>20 mg/mL)Forms soluble hydrochloride salt almost instantly.[1]
PBS (pH 7.4) Low to ModerateMay precipitate at high concentrations (>100 µM).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Use this protocol for long-term storage and initial library generation.[5]

Materials:

  • This compound (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Molecular Biology Grade)

  • Vortex mixer and Ultrasonic bath

  • Amber glass vials (to protect from light)

Steps:

  • Weighing: Accurately weigh 17.7 mg of the compound into a tared amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: If weighing a different amount, calculate volume:

      
      .[1]
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at room temperature for 5 minutes.[1]

    • Visual Check: Solution must be completely clear and colorless/pale yellow.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Formulation for Biological Assays

Use this protocol for dosing or cellular assays where DMSO concentration must be minimized (<1%).

Concept: Pre-protonation strategy.

Steps:

  • Starting Material: Use the 100 mM DMSO stock prepared in Protocol A.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:10 in Ethanol or PEG400 .[1] This reduces the shock of hitting the aqueous buffer.

  • Final Dilution:

    • Prepare the assay buffer.[1] Crucial: Ensure the buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Phosphate).[1]

    • Slowly add the stock/intermediate to the buffer while vortexing.[1]

    • pH Check: If the final concentration is high (>100 µM), check that the pH has not drifted alkaline, which would cause precipitation.[1]

    • Alternative: If solubility fails, use 0.1% Formic Acid or Acetic Acid in the aqueous buffer to maintain the cationic state.[1]

Part 4: Visualization & Logic Flows[1]

Solubility Screening Workflow

This diagram illustrates the decision process for solubilizing the compound based on the intended application.

SolventSelection Start Start: this compound (Solid Free Base) AppType Select Application Start->AppType Stock Long-term Storage / Stock AppType->Stock BioAssay Biological Assay (In Vitro) AppType->BioAssay Synthesis Synthesis / Extraction AppType->Synthesis DMSO Use Anhydrous DMSO (Conc: 10-100 mM) Stock->DMSO AqCheck Target Concentration? BioAssay->AqCheck OrgSolv Use DCM or MeOH (Chlorinated solvents for extraction) Synthesis->OrgSolv LowConc < 50 µM AqCheck->LowConc HighConc > 50 µM AqCheck->HighConc DirectDil Direct Dilution into PBS/Media (Max 1% DMSO) LowConc->DirectDil Acidify Requires Acidification (Use 0.1% Formic Acid or Citrate Buffer) HighConc->Acidify

Caption: Decision tree for solvent selection based on concentration requirements and application context.

Protonation-Dependent Solubility Mechanism

This diagram explains why pH adjustment is critical for this specific compound.

Protonation Neutral Neutral Free Base (pH > 10) Hydrophobic | Poor Solubility Transition Protonation of Piperidine Nitrogen Neutral->Transition + H+ (Acid) Transition->Neutral Cationic Cationic Salt Form (pH < 9) Hydrophilic | High Solubility Transition->Cationic Cationic->Transition + OH- (Base)

Caption: The solubility switch mechanism driven by the piperidine nitrogen pKa (~10).

Part 5: Troubleshooting & Safety

Common Issues
SymptomProbable CauseCorrective Action
Precipitation upon dilution "Crash out" effect due to rapid polarity change.[1]Dilute stepwise (DMSO -> EtOH -> Water) or warm the solution to 37°C.
Cloudiness in PBS pH is too high (neutral/basic), causing deprotonation.[1]Acidify buffer slightly (pH 6.0-6.[1]5) or reduce concentration.
Yellowing over time Oxidation of the pyrazine ring or amine.[1]Store under nitrogen/argon; ensure vials are amber and sealed tight.
Safety (SDS Highlights)
  • Hazards: Irritant (Skin/Eye).[1] Potential sensitizer.[1][11]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle powder in a fume hood to avoid inhalation.[1]

  • Disposal: Dispose of as organic nitrogenous waste.[1]

Part 6: References

  • PubChem. (n.d.).[1] Compound Summary for CID 53306894 (Gilteritinib Intermediate).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (General reference for amine solubility principles).

  • Mori, M., et al. (2017).[1] Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia.[1] Investigational New Drugs.[1] (Contextual usage of the compound).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and solubility parameters).

Sources

Application Note: Scale-Up Synthesis of 2-Methyl-5-(4-piperidinyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scale-up synthesis of 2-Methyl-5-(4-piperidinyl)pyrazine , a critical pharmacophore found in several clinical-stage kinase inhibitors (e.g., Ulixertinib/BVD-523).[1]

Introduction & Scope

The this compound motif is a privileged scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors targeting the MAPK/ERK pathway.[1] While milligram-scale synthesis often utilizes diverse cross-coupling strategies, multi-kilogram scale-up demands a route that balances atom economy , process safety , and impurity control (specifically Pd residuals and genotoxic impurities).[1]

This guide outlines a robust, two-step protocol:

  • Suzuki-Miyaura Coupling: Linking 2-chloro-5-methylpyrazine with a protected piperidine boronate.[1]

  • Acidolytic Deprotection & Salt Formation: Isolating the target as a high-purity hydrochloride salt.[1]

Target Molecule Profile[2][3][4][5][6][7][8]
  • IUPAC Name: 2-Methyl-5-(piperidin-4-yl)pyrazine[1]

  • Molecular Formula: C₁₀H₁₅N₃

  • Key Impurities to Control: Residual Palladium (<10 ppm), Dimerized Pyrazine, Boronic Acid degradants.

Retrosynthetic Analysis & Route Selection

For scale-up, the Suzuki-Miyaura coupling is superior to Negishi or Grignard approaches due to mild conditions and tolerance of functional groups.[1]

  • Starting Material A: 2-Chloro-5-methylpyrazine (Commercial, stable liquid).[1]

  • Starting Material B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (N-Boc-4-piperidineboronic acid pinacol ester).[1]

  • Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is selected over Pd(PPh₃)₄ for its oxidative stability and efficiency in heteroaryl chloride activation.

Synthetic Pathway Diagram

SynthesisPath SM1 2-Chloro-5- methylpyrazine Int1 Intermediate 1: N-Boc-2-methyl-5- (4-piperidinyl)pyrazine SM1->Int1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 N-Boc-4-piperidine boronate SM2->Int1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Final Target Product: 2-Methyl-5-(4-piperidinyl) pyrazine HCl Salt Int1->Final Step 2: Deprotection 4M HCl in Dioxane Crystallization

Figure 1: Two-step synthetic route for this compound.

Process Safety & Critical Process Parameters (CPPs)

Before execution, review the following parameters to ensure safety and reproducibility.

ParameterSpecificationRationale
Reaction Temperature 85°C ± 5°C<80°C leads to stalled conversion; >95°C increases protodeboronation impurities.[1]
Solvent Degassing < 2 ppm O₂Palladium(0) species are oxygen-sensitive.[1] Failure to sparge leads to catalyst death and black Pd precipitation.
Stoichiometry Boronate (1.1 eq)Slight excess of boronate drives consumption of the alkyl halide (genotoxic alert).
Pd Scavenging Post-WorkupEssential to meet ICH Q3D guidelines for elemental impurities.

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (Scale: 100 g Batch)

Objective: Synthesize tert-butyl 4-(5-methylpyrazin-2-yl)piperidine-1-carboxylate.

Reagents:

  • 2-Chloro-5-methylpyrazine (1.0 equiv, 100.0 g, 0.778 mol)[1]

  • N-Boc-4-piperidineboronic acid pinacol ester (1.1 equiv, 266.5 g)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 269.0 g)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv, 11.4 g)[1]

  • Solvents: 1,4-Dioxane (1.0 L, 10 vol), Water (250 mL, 2.5 vol)[1]

Procedure:

  • Charging: To a 3-neck round-bottom flask (or reactor) equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2-Chloro-5-methylpyrazine, N-Boc-boronate, and 1,4-Dioxane.

  • Degassing: Spurge the solution with nitrogen for 30 minutes. Critical Step: Oxygen removal prevents homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous solution of K₂CO₃ (dissolved in the 250 mL water) under a nitrogen stream.

  • Reaction: Heat the mixture to 85–90°C . Agitate vigorously (heterophasic mixture). Monitor by HPLC.

    • Endpoint: < 1% Area of chloropyrazine remaining (typically 4–6 hours).

  • Workup:

    • Cool to 25°C.

    • Filter through a pad of Celite to remove insoluble palladium black. Wash pad with EtOAc (500 mL).

    • Concentrate the filtrate to remove Dioxane (rotary evaporator).

    • Redissolve residue in EtOAc (1.0 L) and wash with Water (2 x 500 mL) and Brine (500 mL).

    • Scavenging: Treat organic layer with SiliaMetS® Thiol resin (or equivalent) at 50°C for 2 hours to sequester residual Pd. Filter.

  • Isolation: Concentrate to a solid. Recrystallize from Heptane/EtOAc (4:1) if purity is <95%.

    • Expected Yield: 80–85% (approx. 175–185 g).

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable Hydrochloride salt.

Reagents:

  • Intermediate 1 (from Protocol A) (1.0 equiv, 100 g)

  • 4M HCl in 1,4-Dioxane (4.0 equiv, 360 mL) or conc. HCl/MeOH

  • Solvent: Methanol (500 mL), Diethyl Ether (or MTBE) for precipitation.

Procedure:

  • Dissolution: Dissolve Intermediate 1 in Methanol (5 vol, 500 mL) at 20°C.

  • Acidification: Add 4M HCl in Dioxane dropwise over 30 minutes. Maintain temp < 30°C (Exothermic).

  • Reaction: Stir at 20–25°C for 3 hours. Monitor by HPLC/TLC for disappearance of Boc-protected material.

    • Gas Evolution: CO₂ and Isobutylene are generated. Ensure proper venting.

  • Precipitation: The product may spontaneously crystallize. If not, add MTBE (Methyl tert-butyl ether) or Et₂O (1.0 L) slowly to induce precipitation.[1]

  • Filtration: Filter the white solid under N₂ atmosphere (hygroscopic).

  • Washing: Wash the cake with MTBE (2 x 200 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Final Product Specifications:

  • Yield: 90–95%

  • Purity (HPLC): > 98.5%[1]

  • Pd Content: < 20 ppm

  • Appearance: White crystalline solid.

Analytical Controls & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyrazine absorption).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Black Precipitate in Step 1 Pd decomposition ("Pd Black")Ensure rigorous N₂ sparging. Add catalyst after degassing.
Stalled Reaction (<80% conv) Catalyst poisoning or low tempCheck internal temp. Add 0.005 eq fresh Pd catalyst.
Product is Hygroscopic (Step 2) Residual HCl/SolventDry under high vacuum with P₂O₅ trap. Store in desiccator.

Process Logic Visualization

The following diagram illustrates the decision-making logic for the workup and purification phases.

WorkupLogic Start Crude Reaction Mixture (Suzuki Coupling) Filter Celite Filtration (Remove Pd Black) Start->Filter PhaseSep Phase Separation (EtOAc / Water) Filter->PhaseSep Scavenge Pd Scavenging (Thiol Resin / Charcoal) PhaseSep->Scavenge CheckPurity HPLC Purity Check Scavenge->CheckPurity Recryst Recrystallize (Heptane/EtOAc) CheckPurity->Recryst < 95% Purity Deprotect Proceed to Deprotection (HCl Treatment) CheckPurity->Deprotect > 95% Purity Recryst->Deprotect

Figure 2: Workup and purification decision tree for Intermediate 1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Mechanism and Deprotection standards).
  • Organic Process Research & Development (OPRD). General guidelines for removal of Palladium impurities in pharmaceutical intermediates. Link

  • Ulixertinib (BVD-523) Clinical Data. Demonstrates the relevance of the pyrazine-piperidine scaffold in ERK inhibition.[1] Link[1]

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(4-piperidinyl)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the solubility of 2-Methyl-5-(4-piperidinyl)pyrazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of formulating this compound in various organic solvents. This guide provides a combination of theoretical principles and practical, step-by-step troubleshooting advice to streamline your experimental workflow.

Understanding the Molecule: this compound

Before delving into solubility enhancement techniques, it's crucial to understand the physicochemical properties of this compound. The molecule's structure, featuring a pyrazine ring, a methyl group, and a piperidinyl substituent, dictates its solubility behavior.

The pyrazine ring is a heterocyclic aromatic compound.[1][2] The piperidine moiety is a saturated heterocycle. This combination of an aromatic pyrazine and a saturated piperidine ring gives the molecule a degree of polarity. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group on the piperidine ring can act as a hydrogen bond donor. These characteristics suggest that the molecule will have some solubility in polar solvents.

The pKa of a compound is a critical factor in its solubility, especially in protic solvents. The pKa of pyrazine itself is low, indicating it is a weak base.[1] Piperidine, on the other hand, is a significantly stronger base. The pKa values for piperazine, a related compound, are around 9.73 and 5.35.[3] The presence of the basic piperidinyl group in this compound makes its solubility highly dependent on the pH of the solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The principle of "like dissolves like" is fundamental to solubility.[4] If your compound is not dissolving, there's likely a mismatch in polarity between the solute (this compound) and the solvent. The presence of both a somewhat polar pyrazine ring and a more flexible, non-polar alkylpiperidine component gives the molecule a mixed character. Therefore, it may not be readily soluble in highly non-polar solvents like hexane or in some highly polar aprotic solvents that cannot engage in hydrogen bonding as effectively.

Additionally, factors such as the crystalline form of your solid (polymorphism), the presence of impurities, and the temperature of the system can all influence solubility.[5]

Q2: Which organic solvents are a good starting point for solubilizing this compound?

A2: Based on the structure, polar protic solvents and some polar aprotic solvents are excellent starting points.

  • Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are good initial choices. They can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen atoms in the pyrazine and piperidine rings.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also promising due to their high polarity and ability to dissolve a wide range of compounds.[6] Acetonitrile may also be effective.

A systematic solvent screening process is the most effective way to identify the ideal solvent or solvent system.[7]

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute.[9] Applying heat increases the kinetic energy of both the solute and solvent molecules, facilitating the dissolution process.[8] However, it is crucial to ensure the compound is thermally stable at elevated temperatures to avoid degradation.

Q4: Can I use a co-solvent to improve solubility?

A4: Yes, using a co-solvent is a widely employed and effective technique.[10][11] A co-solvent is a second solvent added to the primary solvent to form a mixture with enhanced solubilizing power.[12] For instance, if your compound has limited solubility in a non-polar solvent, adding a miscible polar co-solvent can significantly increase its solubility.[13][14] The co-solvent modifies the overall polarity of the solvent system to be more compatible with the solute.[14]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Workflow

This guide outlines a systematic approach to identifying an optimal single-solvent system.

Objective: To determine the most effective organic solvent for dissolving this compound.

Materials:

  • This compound

  • A selection of organic solvents with varying polarities (see table below)

  • Vials or test tubes

  • Vortex mixer

  • Heating block or water bath (optional)

Protocol:

  • Solvent Selection: Choose a range of solvents from different classes.

Solvent ClassExamplesPolarity
Polar Protic Methanol, Ethanol, IsopropanolHigh
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh
Non-polar Aromatic Toluene, XyleneLow
Non-polar Aliphatic Hexane, HeptaneVery Low
Ethers Tetrahydrofuran (THF), DioxaneIntermediate
Chlorinated Dichloromethane (DCM), ChloroformIntermediate
  • Initial Screening:

    • Add a small, known amount of this compound (e.g., 1-5 mg) to a series of vials.

    • Add a fixed volume of each selected solvent (e.g., 1 mL) to the respective vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).

  • Quantitative Assessment (for promising solvents):

    • For solvents where the compound showed some solubility, perform a more quantitative analysis.

    • Start with a known amount of the compound and incrementally add the solvent until complete dissolution is achieved.

    • Alternatively, create a saturated solution and determine the concentration using techniques like HPLC or UV-Vis spectroscopy.

  • Temperature Effect:

    • For solvents with partial solubility at room temperature, gently heat the mixture (e.g., to 40-50 °C) to observe if solubility increases. Ensure your compound is stable at this temperature.

Workflow Diagram:

G cluster_0 Solvent Screening Workflow start Start: Select Diverse Solvents step1 Add Known Amount of Compound to Vials start->step1 step2 Add Fixed Volume of Each Solvent step1->step2 step3 Vortex and Visually Inspect step2->step3 decision Is Compound Soluble? step3->decision step4a Record as 'Soluble' decision->step4a Yes step4b Partial or Insoluble decision->step4b No end End: Identify Promising Solvents step4a->end step5 Optional: Apply Gentle Heat step4b->step5 decision2 Does Solubility Improve? step5->decision2 step6a Record Temperature-Dependent Solubility decision2->step6a Yes step6b Record as 'Insoluble' decision2->step6b No step6a->end step6b->end

Caption: A systematic workflow for solvent screening.

Guide 2: Improving Solubility through Salt Formation

Due to the basic nature of the piperidinyl group, converting this compound into a salt can dramatically improve its solubility in polar protic solvents.[15][16] This is a common and highly effective strategy in pharmaceutical development.[17][18]

Objective: To enhance the solubility of this compound by forming a salt.

Principle: The basic nitrogen on the piperidine ring can be protonated by an acid to form a more polar, and therefore more soluble, salt.[19]

Materials:

  • This compound

  • A suitable organic solvent in which the free base has some solubility (e.g., ethanol, isopropanol)

  • A selection of acids (e.g., hydrochloric acid, sulfuric acid, tartaric acid, citric acid - typically as solutions in a compatible solvent)

  • pH indicator strips or a pH meter (for aqueous systems, but can be adapted for some organic systems)

Protocol:

  • Dissolve the Free Base: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent.

  • Acid Addition: Slowly add a stoichiometric amount (or a slight excess) of the chosen acid to the solution while stirring.

  • Observation: Observe for any changes. Often, the salt will either dissolve to a higher concentration or, in some cases, precipitate out if it is less soluble in that specific solvent. If a precipitate forms, it can be isolated and its solubility tested in a range of solvents.

  • Solubility Assessment: Test the solubility of the newly formed salt in your target solvents using the methods described in Guide 1.

Important Considerations:

  • The choice of counter-ion (the anion from the acid) can influence the properties of the salt, including its solubility and stability.[16]

  • Ensure the chosen acid is compatible with your downstream applications.

Logical Relationship Diagram:

G cluster_1 Salt Formation for Solubility Enhancement compound This compound (Free Base, Limited Solubility) reaction Protonation of Piperidinyl Nitrogen compound->reaction acid Acid (e.g., HCl, Citric Acid) acid->reaction salt Resulting Salt Form (Increased Polarity) reaction->salt result Enhanced Solubility in Polar Solvents salt->result

Caption: The process of salt formation to enhance solubility.

Guide 3: Utilizing Co-Solvent Systems

When a single solvent is not sufficient, a binary or even ternary solvent system can be the solution.[20]

Objective: To develop a co-solvent system to improve the solubility of this compound.

Protocol:

  • Identify a Primary Solvent: Choose a primary solvent in which the compound will be used, even if its solubility is low.

  • Select Potential Co-solvents: Based on the principle of "like dissolves like," select co-solvents that are miscible with the primary solvent and in which the compound shows higher solubility. For example, if the primary solvent is non-polar, a polar aprotic co-solvent might be a good choice.

  • Titration Method:

    • Create a suspension of a known amount of the compound in the primary solvent.

    • Slowly titrate the co-solvent into the suspension while stirring or vortexing.

    • Observe the point at which the compound completely dissolves.

  • Construct a Ternary Phase Diagram (for more complex systems): For optimizing solubility in three-component systems, a ternary phase diagram can be constructed by systematically varying the proportions of the three solvents and determining the solubility at each point.

Common Co-Solvent Combinations:

  • Toluene/Ethanol: To increase the polarity of a non-polar aromatic system.

  • Water/Ethanol or Water/PEG 400: For aqueous formulations, though the focus here is organic solvents. The principle remains the same.[14]

  • DCM/Methanol: A common mixture for chromatography that can also be effective for solubilization.

Final Recommendations

When faced with solubility challenges with this compound, a multi-faceted approach is often the most successful.

  • Start with a systematic solvent screen to understand the compound's behavior in a range of solvents.

  • Don't underestimate the power of temperature , but always be mindful of your compound's stability.

  • For significant improvements in polar solvents, salt formation is a robust and reliable strategy .

  • Co-solvents offer a high degree of flexibility to fine-tune the properties of your solvent system.

By methodically applying these principles and troubleshooting guides, you can effectively overcome the solubility hurdles associated with this compound and advance your research and development efforts.

References

  • Vertex AI Search. (n.d.). Cosolvent. Retrieved February 17, 2026.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (n.d.). Retrieved February 17, 2026.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • WisdomLib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Al-Kassas, R., & Al-Gohary, O. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved February 17, 2026.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved February 17, 2026.
  • Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
  • Singh, L., & Sharma, P. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube.
  • Various techniques for solubility enhancement: An overview. (2015, December 14).
  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
  • Eurofins Scientific. (2024, May 11). Residual Solvents Testing.
  • Solubility of Things. (n.d.). 2-Methylpyrazine. Retrieved February 17, 2026.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI.
  • Khossravi, D., & Connors, K. A. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved February 17, 2026.
  • PubChem. (n.d.). 2-Methylpyrazine | C5H6N2 | CID 7976. Retrieved February 17, 2026.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved February 17, 2026.
  • AAT Bioquest. (2022, April 18).
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • PubChem. (n.d.). 2-Methyl-1-[4-[3-[4-[(5-methyl-2-pyridinyl)amino]phenoxy]pyrazin-2-yl]piperidin-1-yl]propan-1-one | C25H29N5O2 | CID 59374138. Retrieved February 17, 2026.
  • NIST WebBook. (n.d.). Pyrazine, 2-methyl-5-propyl-. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved February 17, 2026.
  • The Good Scents Company. (n.d.). 2-methyl-5-vinyl pyrazine, 13925-08-1. Retrieved February 17, 2026.
  • The Good Scents Company. (n.d.). 2-methyl piperidine, 109-05-7. Retrieved February 17, 2026.
  • PubChem. (n.d.). 2-Methylpiperazine | C5H12N2 | CID 66057. Retrieved February 17, 2026.
  • Wikipedia. (n.d.). Pyrazine. Retrieved February 17, 2026.
  • ResearchGate. (n.d.). Molecular structure of pyrazines family(A), 2-methylpyrazine (B),.... Retrieved February 17, 2026.
  • NIST WebBook. (n.d.). Pyrazine, 2-methyl-5-(2-propenyl)-. Retrieved February 17, 2026.
  • PubChemLite. (n.d.). 2-(4-methyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved February 17, 2026.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX.
  • Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved February 17, 2026.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved February 17, 2026.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Scent.vn. (n.d.). 2-Methyl-5-(methylthio)pyrazine. Retrieved February 17, 2026.

Sources

Troubleshooting low yields in 2-Methyl-5-(4-piperidinyl)pyrazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting & Optimization Guide: 2-Methyl-5-(4-piperidinyl)pyrazine Couplings

This guide addresses the technical challenges associated with the synthesis and utilization of This compound , a critical scaffold in kinase inhibitor development (e.g., FLT3 inhibitors like Gilteritinib).[1]

The "low yield" issues reported typically stem from two distinct bottlenecks:

  • Synthesis of the Core: The

    
    -
    
    
    
    Suzuki-Miyaura coupling between the electron-deficient pyrazine ring and the secondary alkyl piperidine moiety.[1]
  • Utilization of the Core: Nucleophilic coupling of the piperidine nitrogen in subsequent steps.

Part 1: Synthesis of the Core (The - Challenge)

The primary route to this scaffold is the cross-coupling of 2-Chloro-5-methylpyrazine (or the Bromo analog) with N-Boc-4-piperidineboronic acid pinacol ester .[1]

The Problem: Standard Suzuki conditions (e.g.,


, 

) often fail here, yielding <20% product. The Cause:
  • 
    -Hydride Elimination:  The intermediate Palladium-alkyl complex is prone to 
    
    
    
    -hydride elimination, forming the alkene (tetrahydropyridine) side product instead of the coupled product.[1]
  • Slow Transmetalation: Secondary alkyl boronates transmetalate slower than aryl boronates.

  • Protodeboronation: The heteroaryl halide or the boronate can degrade under harsh basic conditions.

Optimized Protocol: The "Buchwald-Fu" Approach

To overcome


-hydride elimination, you must use electron-rich, bulky ligands that accelerate reductive elimination.[1]
ComponentRecommendationMechanism of Action
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(OAc)₂ + SPhos (1:2)dppf (bidentate) restricts the bite angle, favoring reductive elimination over

-elimination. SPhos facilitates oxidative addition on the electron-poor pyrazine.[1]
Base K₃PO₄ (2.0 - 3.0 equiv)Stronger base than carbonate; essential for activating the hindered alkyl boronate.[1]
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required for the boronate activation step in this system.
Temp 80–100 °C High temperature is needed to drive the slow transmetalation of secondary alkyls.
Troubleshooting the Synthesis

Q1: I see full consumption of the starting material but no product. What happened?

  • Diagnosis: If you observe a new spot that is non-polar, you likely formed the protodeboronated product (from the boronate) or the reduced pyrazine .

  • Solution: Ensure your solvent is degassed thoroughly (sparging with Argon for 15 min). Oxygen promotes protodeboronation and homocoupling. Switch to Pd(dppf)Cl₂ if using monophosphines, as it is more robust against dehalogenation.

Q2: I am getting a large amount of alkene (tetrahydropyridine) byproduct.

  • Diagnosis:

    
    -hydride elimination is outcompeting reductive elimination.[1]
    
  • Solution: This is a ligand issue.

    • Switch to Pd(OAc)₂ / RuPhos or Pd(OAc)₂ / XPhos . These ligands are specifically designed to suppress

      
      -elimination in alkyl couplings.[1]
      
    • Increase the catalyst loading to 10 mol% to increase the rate of the productive cycle.

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Catalyst deactivation (Pd black formation) or boronate hydrolysis.

  • Solution: Add the catalyst last under a counter-flow of Argon. Add an extra 0.5 equiv of the boronate ester after 4 hours.

Part 2: Visualization of the Reaction Pathway

The following diagram illustrates the competing pathways in the catalytic cycle.

Suzuki_Mechanism Start 2-Chloro-5-methylpyrazine + Pd(0) OxAdd Oxidative Addition (Pd-Ar-Cl) Start->OxAdd Fast TransMet Transmetalation (Pd-Ar-Alkyl) OxAdd->TransMet Rate Limiting (Needs Base/H2O) RedElim Reductive Elimination (Fast with SPhos/dppf) TransMet->RedElim Desired BetaElim β-Hydride Elimination (Side Reaction) TransMet->BetaElim Undesired (Standard Ligands) Product Target Product (Coupled Pyrazine) RedElim->Product SideProd Alkene Byproduct (Tetrahydropyridine) BetaElim->SideProd

Caption: Kinetic competition between productive Reductive Elimination and parasitic


-Hydride Elimination in 

-

coupling.

Part 3: Utilization (N-Coupling) Issues

Once the core is synthesized and deprotected (removal of Boc), you may face issues coupling the piperidine nitrogen to other scaffolds (e.g., via SNAr or Amide Coupling).

Q4: Low yield in SNAr reactions using the this compound amine.

  • Context: Attaching the piperidine N to another heteroaryl chloride.

  • Issue: The pyrazine ring at the C4 position of the piperidine exerts a weak inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the nitrogen compared to a standard piperidine.

  • Solution:

    • Solvent: Use polar aprotic solvents like DMSO or NMP instead of DMF to enhance nucleophilicity.

    • Base: Use a soluble organic base like DIPEA (3 equiv) rather than inorganic carbonates to ensure homogeneity.

    • Temperature: These reactions often require 100–120 °C .

References

  • Suzuki-Miyaura Cross-Coupling of Secondary Alkylboron Nucleophiles.

    • Source: Li, L., et al. (2014). Journal of the American Chemical Society.[2][3]

    • Relevance: Establishes the necessity of specific ligands (RuPhos/SPhos)
    • URL:[Link]

  • Optimization of Pyrazine Synthesis via Palladium C

    • Source: BenchChem Technical Notes / Organic Chemistry Portal.
    • Relevance: General protocols for heteroaryl-alkyl coupling and catalyst selection for electron-deficient heterocycles.[1]

    • URL:[Link]

  • Gilteritinib Synthesis and Intermedi

    • Source: World Intellectual Property Organiz
    • Relevance: Describes the industrial preparation of similar pyrazine-piperidine scaffolds, confirming the use of protected piperidine boron
    • URL:[Link]

Sources

Navigating Pyrazine Synthesis: A Technical Guide to Preventing Ring Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated resource for chemists and researchers engaged in the synthesis of pyrazine-containing molecules. This guide, curated by our team of Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address a critical challenge in this field: the prevention of pyrazine ring oxidation. Our goal is to equip you with the knowledge and practical techniques to ensure the integrity of your target compounds, thereby improving yields, simplifying purification, and ensuring the fidelity of your final products.

Troubleshooting Guide: Addressing Oxidation in Real-Time

This section is designed to provide immediate, actionable solutions to common oxidation-related issues encountered during pyrazine synthesis.

Question: My reaction is complete, but post-workup analysis (NMR/LC-MS) indicates the formation of a significant pyrazine N-oxide impurity. What is the likely cause, and how can I prevent this in subsequent experiments?

Answer:

The formation of a pyrazine N-oxide is a frequent and undesirable side reaction, indicating that the pyrazine ring has been exposed to oxidizing conditions. The lone pairs of electrons on the nitrogen atoms make the pyrazine ring susceptible to oxidation.[1] This is particularly true when using oxidizing agents like hydrogen peroxide.[1][2]

Causality and Prevention:

  • Atmospheric Oxygen: The most common culprit is atmospheric oxygen, especially in reactions conducted at elevated temperatures or those employing metal catalysts that can facilitate aerobic oxidation.[3] Sensitive reagents that react with water or oxygen in the air require meticulously dry or oxygen-free conditions.[4]

    • Preventative Measure: It is imperative to maintain a strictly inert atmosphere throughout the reaction.[4][5] This is achieved by performing the reaction under a positive pressure of an inert gas, such as nitrogen (N₂) or argon (Ar).[6] This involves degassing the solvent and thoroughly flushing the reaction vessel with the inert gas before introducing the reagents.[6][7]

  • Oxidizing Reagents or Byproducts: Reagents used in the synthesis may themselves be oxidizing agents or could generate oxidizing byproducts. For example, strong oxidants like peroxy acids, hydrogen peroxide, or even potassium permanganate, if used for other transformations within the molecule, can inadvertently oxidize the pyrazine ring.[1][3][8]

    • Preventative Measure: Carefully evaluate all reagents for their oxidizing potential. If a potent oxidant is unavoidable, consider a protecting group strategy for the pyrazine nitrogens. Alternatively, explore milder, more selective oxidizing agents.[8] If oxidizing byproducts are a concern, incorporating a specific quenching step during the work-up is recommended.

  • Work-up and Purification: Exposure to air during aqueous work-up or prolonged contact with silica gel during column chromatography can also promote oxidation, particularly for electron-rich or sensitive pyrazine derivatives.[5][9]

    • Preventative Measure: Degas all aqueous solutions used for the work-up by sparging with nitrogen or argon. During column chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine) in the eluent. Minimizing the time the compound spends on the column is also a crucial preventative step.[9]

Experimental Protocol: Standard Inert Atmosphere Technique

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C for a minimum of 4 hours) and allow it to cool in a desiccator.[10]

  • Apparatus Assembly: Quickly assemble the reaction apparatus, such as a round-bottom flask equipped with a condenser and a gas inlet/outlet, while it is still warm to minimize moisture adsorption.[6]

  • Inert Gas Purge: Connect the apparatus to a manifold supplying dry nitrogen or argon. A bubbler filled with mineral oil can be used to monitor the gas flow.[4]

  • Purge Cycle: Gently flush the entire system with the inert gas for approximately 5-10 minutes to effectively displace any residual air.[7]

  • Solvent Degassing: If the solvent is not already degassed, this can be accomplished by sparging with the inert gas for 15-30 minutes or through several freeze-pump-thaw cycles for more rigorous applications.

  • Reagent Addition: Add the degassed solvent and reagents using syringes or under a positive pressure of the inert gas to prevent air ingress.[10]

  • Reaction Maintenance: Throughout the reaction, maintain a slight positive pressure of the inert gas. This is often achieved by using a balloon filled with the inert gas attached to the reaction vessel.[4]

Logical Workflow for Diagnosing and Preventing N-Oxide Formation

start N-Oxide Impurity Detected check_atmosphere Was the reaction conducted under a strictly inert atmosphere? start->check_atmosphere implement_inert Implement rigorous inert atmosphere techniques (N2 or Ar) check_atmosphere->implement_inert No check_reagents Are any reagents or potential byproducts oxidizing agents? check_atmosphere->check_reagents Yes implement_inert->check_reagents reagent_strategy Consider alternative, non-oxidizing reagents or a protecting group strategy. check_reagents->reagent_strategy Yes check_workup Was the work-up and purification performed with care to exclude air? check_reagents->check_workup No reagent_strategy->check_workup workup_strategy Degas work-up solutions and consider modified chromatography conditions. check_workup->workup_strategy No solution Reduced or Eliminated N-Oxide Formation check_workup->solution Yes workup_strategy->solution

Caption: A decision-making workflow for troubleshooting pyrazine N-oxide formation.

Question: My reaction mixture is turning a dark color, and I'm observing significant decomposition of my pyrazine-containing starting material. Could this be related to oxidation, and what are my options?

Answer:

The darkening of a reaction mixture, often accompanied by the formation of insoluble materials and decomposition of the starting material, can be indicative of undesirable side reactions. Oxidation is a primary suspect, particularly with electron-rich pyrazine systems. The pyrazine ring can be susceptible to oxidative degradation, which leads to complex product mixtures and consequently, low yields.

Causality and Prevention:

  • Radical Reactions: In certain instances, particularly with transition metal catalysts or radical initiators, radical chain reactions can lead to polymerization or degradation of the pyrazine ring. The presence of oxygen can initiate or propagate these radical pathways. The pyrazine cation radical has been identified as a reactive intermediate in some reactions.[11]

    • Preventative Measure: The addition of a radical inhibitor can be highly effective. A commonly used inhibitor is butylated hydroxytoluene (BHT), a phenolic antioxidant that efficiently scavenges radical species. It is typically added in catalytic amounts (e.g., 0.1-1 mol%).

  • Light Sensitivity: Some pyrazine derivatives may be sensitive to light, which can induce photochemical degradation, often through oxidative pathways.

    • Preventative Measure: To mitigate this, protect the reaction from light by wrapping the reaction flask in aluminum foil.

  • Incompatible Solvents: Certain solvents, particularly older ethers like tetrahydrofuran (THF) or diethyl ether, can form explosive peroxides upon storage. These peroxides are potent oxidizing agents that can lead to uncontrolled and often dangerous reactions.

    • Preventative Measure: Always use freshly distilled or inhibitor-free, peroxide-free solvents. The absence of these hazardous impurities can be confirmed with a simple peroxide test strip.

Comparative Efficacy of Preventative Measures

Preventative MeasureTarget IssueTypical ApplicationEase of Implementation
Inert Atmosphere (N₂/Ar)General aerobic oxidationMost pyrazine syntheses, especially at elevated temperatures.High
Radical Inhibitor (e.g., BHT)Radical-mediated decompositionReactions involving radical initiators or transition metals.High
Light ProtectionPhotochemical degradationReactions with light-sensitive compounds.High
Peroxide-Free SolventsOxidation by solvent impuritiesReactions utilizing ether-based solvents.High

Frequently Asked Questions (FAQs)

1. What makes the pyrazine ring susceptible to oxidation?

The pyrazine ring is an electron-deficient system, which generally makes it resistant to electrophilic attack.[1][12] However, the two nitrogen atoms in the ring possess lone pairs of electrons, making them susceptible to oxidation to form N-oxides.[1] The aromatic character of the ring means it is not typically destroyed by oxidation, but side chains can be oxidized to carboxylic acids.[1]

2. Do substituents on the pyrazine ring affect its susceptibility to oxidation?

Yes, the electronic nature of substituents significantly influences the reactivity of the pyrazine ring.[12] Electron-donating groups (EDGs), such as amino or alkoxy groups, increase the electron density of the ring, making it more prone to oxidation.[12] Conversely, electron-withdrawing groups (EWGs), like halogens or nitro groups, decrease the electron density and can make the ring more resistant to oxidation.

3. Can I use antioxidants to prevent pyrazine oxidation?

Yes, antioxidants can be effective. Thiol-containing antioxidants have been shown to scavenge pyrazine cation radicals.[11] In synthetic organic chemistry, the most common and effective primary strategy is the rigorous exclusion of oxygen by maintaining an inert atmosphere.[4][5][6] For specific cases involving radical pathways, radical inhibitors like BHT are beneficial. Pyrazine derivatives themselves can exhibit antioxidant activity.[13][14]

4. If pyrazine N-oxide has already formed, how can it be removed?

If a pyrazine N-oxide impurity has formed, it can often be removed by column chromatography, as N-oxides are generally more polar than their parent pyrazines.[9] Alternatively, a reduction step can be employed to convert the N-oxide back to the pyrazine. Reagents such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly used for this deoxygenation.[15] However, it is crucial to ensure that these reducing agents are compatible with other functional groups present in the molecule.

References

  • BenchChem.
  • Chemistry LibreTexts. 1.
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • UT FRI Bioactive Molecules via YouTube.
  • University of Rochester Department of Chemistry. How To Run A Reaction: The Setup.
  • University of Dundee Drug Discovery Unit via YouTube. Reaction Set-up.
  • Thieme. 6.2.2. Pyrazines.
  • University of Glasgow. Studies In Pyrazine Chemistry.
  • ResearchGate. Effect of Reaction Conditions on the Volatile Pyrazines Components of Defatted Flaxseed Meal in the Maillard Reaction System | Request PDF.
  • ACS Publications.
  • Baran Lab. Pyridine N-Oxides.
  • Mandeep Singh (ChemoSpecific) via YouTube. Unlocking the Secrets of Pyridine-N-Oxide Reactions!.
  • ScienceDirect. Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions.
  • Sciencemadness.org. Pyrazine Synthesis?.
  • PubMed.
  • PMC - NIH. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.
  • ResearchGate.
  • RJPBCS.
  • Google Patents.
  • PubMed. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound.
  • PMC - NIH. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds.
  • Wiley Online Library. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and.
  • Organic Chemistry Portal.
  • ResearchGate. (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
  • ResearchGate.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • PMC - NIH. A Synthesis of Symmetrical and Unsymmetrical Pyrazines.
  • ResearchGate.
  • Dr. M. G. Manjunatha via YouTube. Synthesis and reactions of Pyrazine.
  • PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • MDPI. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • Chemistry LibreTexts. 12.7: Oxidizing Agents.
  • ResearchGate. What are the mechanism of reaction in preparing pyrazine?.
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Reddit. How to dry pyridine N-oxide obtained commerically : r/Chempros.

Sources

Removing unreacted starting materials from 2-Methyl-5-(4-piperidinyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides advanced troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-5-(4-piperidinyl)pyrazine. Here, we move beyond basic protocols to address the specific challenges of removing unreacted starting materials, offering solutions grounded in chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting material impurities I should expect in my crude this compound product?

The most prevalent impurities are typically the unreacted coupling partners. Depending on the synthetic route employed, these will most commonly be:

  • 2-Methyl-5-halopyrazine (e.g., 2-methyl-5-bromopyrazine or 2-methyl-5-chloropyrazine).

  • A protected piperidine derivative , such as 4-Boc-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate) or a similar N-protected variant.

  • Unreacted piperidine if the deprotection step was incomplete or if it was used directly in the coupling reaction.

Q2: My TLC analysis shows a spot with a similar Rf to my product. How can I confirm if it's an unreacted starting material?

Co-spotting on TLC is a primary and effective method. Run a TLC plate with three lanes: one for your crude product, one for the authentic starting material, and a third lane where you co-spot both the crude product and the starting material. If the suspect spot is indeed the starting material, the co-spotted lane will show a single, reinforced spot at that Rf. For more definitive identification, LC-MS analysis is recommended. The expected masses of the starting materials and the product can be used for confirmation.

Q3: Is column chromatography always the best first step for purification?

Not necessarily. While chromatography is a powerful tool, for large-scale purifications, it can be resource-intensive. An initial acid-base liquid-liquid extraction can be a highly effective and scalable first pass to remove a significant portion of non-basic or weakly basic impurities, thereby simplifying the subsequent chromatographic step.

Troubleshooting Guide: Common Purification Scenarios

Scenario 1: Persistent 2-Methyl-5-halopyrazine Impurity

Problem: After initial workup, NMR or LC-MS analysis indicates the presence of residual 2-methyl-5-bromopyrazine (or a similar halo-pyrazine).

Underlying Cause: 2-Methyl-5-halopyrazines are relatively nonpolar and can co-elute with the desired product in certain solvent systems. Their basicity is significantly lower than the piperidinyl-pyrazine product, a key difference to exploit.

Solution: Acid-Base Liquid-Liquid Extraction

This technique leverages the difference in pKa between the highly basic piperidinyl nitrogen and the much less basic pyrazine nitrogens.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer, while the less basic 2-methyl-5-halopyrazine remains in the organic layer.

  • Separation: Carefully separate the two layers. The organic layer contains the halo-pyrazine impurity and should be set aside.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, until the pH is greater than 10. This deprotonates the product, causing it to precipitate or become extractable.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Scenario 2: Contamination with N-Boc-piperidine Precursor

Problem: The major impurity is identified as the N-Boc-protected piperidine starting material.

Underlying Cause: This indicates an incomplete deprotection step prior to the coupling reaction or that the protected piperidine is being carried through the workup. The Boc group imparts significant nonpolar character to the piperidine, making its chromatographic behavior different from the deprotected amine.

Solution: Flash Column Chromatography

Flash column chromatography is highly effective for separating compounds with different polarities.

Step-by-Step Protocol:

  • Stationary Phase: Pack a column with silica gel. The amount should be 50-100 times the weight of the crude product.

  • Mobile Phase Selection: A common mobile phase for this separation is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-10% methanol in DCM. The less polar Boc-protected piperidine will elute first, followed by the more polar product.

  • Loading: Dissolve the crude material in a minimal amount of DCM and load it onto the column.

  • Elution: Run the gradient, collecting fractions and monitoring them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Summary: Typical Elution Profiles

CompoundTypical Mobile PhaseRelative Elution Order
2-Methyl-5-bromopyrazineHexane/Ethyl Acetate (e.g., 4:1)1st (Least Polar)
4-Boc-piperidineDCM/Methanol (e.g., 98:2)2nd
This compoundDCM/Methanol (e.g., 90:10)3rd (Most Polar)

Visualizing the Purification Logic

A clear understanding of the workflow is crucial for successful purification. The following diagram illustrates the decision-making process based on the identified impurity.

Purification_Workflow cluster_start Crude Product Analysis cluster_impurity_id Impurity Identification cluster_solutions Purification Strategy cluster_end Final Product Start Crude this compound Impurity_ID Identify Major Impurity (TLC, LC-MS, NMR) Start->Impurity_ID Halopyrazine Halopyrazine Impurity Impurity_ID->Halopyrazine Non-basic Boc_Piperidine Boc-Piperidine Impurity Impurity_ID->Boc_Piperidine Nonpolar Acid_Base Acid-Base Extraction Halopyrazine->Acid_Base Column Column Chromatography Boc_Piperidine->Column End Pure Product Acid_Base->End Column->End

Caption: Decision workflow for purifying this compound.

The following diagram details the acid-base extraction process, highlighting the movement of the product and impurity between phases.

Acid_Base_Extraction cluster_step1 Step 1: Acidification cluster_step2 Step 2: Basification & Extraction Start Crude Mixture in DCM Wash_HCl Wash with 1M HCl Start->Wash_HCl Organic_1 Organic Layer (Halopyrazine Impurity) Wash_HCl->Organic_1 Aqueous_1 Aqueous Layer (Protonated Product) Wash_HCl->Aqueous_1 Basify Add 2M NaOH to Aqueous Layer Aqueous_1->Basify Extract_DCM Extract with DCM Basify->Extract_DCM Aqueous_2 Aqueous Layer (Salts) Extract_DCM->Aqueous_2 Organic_2 Organic Layer (Pure Product) Extract_DCM->Organic_2

Caption: Phase separation during acid-base extraction.

Reducing side reactions during N-acylation of piperidinyl pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Side Reactions & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists Status: Operational

Introduction: The Deactivated Nucleophile Challenge

Welcome to the technical support hub for the N-acylation of piperidinyl pyrazines . This scaffold is ubiquitous in kinase inhibitors and GPCR ligands, yet it presents a distinct synthetic challenge.

The Core Problem: The pyrazine ring is highly electron-deficient. When attached to a piperidine, it exerts a strong electron-withdrawing effect (via induction and resonance) on the distal secondary amine. This renders the piperidine nitrogen significantly less nucleophilic than a standard aliphatic amine.

The Consequence: Because the amine is "sluggish," the activated carboxylate intermediate survives longer in solution, increasing the statistical probability of side reactions (hydrolysis, rearrangement, or racemization) over the desired product formation.

This guide provides targeted troubleshooting to suppress these pathways.

Module 1: Troubleshooting Coupling Reagent Failures

Q: I am using HATU, but I see a +99 mass adduct and low product conversion. What is happening?

Diagnosis: You are likely forming a Guanidinium byproduct . The Mechanism: Because your piperidinyl pyrazine is a poor nucleophile, if you add the amine before the carboxylic acid is fully activated, the amine attacks the HATU reagent directly at the central carbon rather than the activated ester.

Corrective Action:

  • Adopt a Pre-activation Step: Stir the Carboxylic Acid, HATU, and DIPEA in dry DMF for 15–30 minutes before adding the piperidinyl pyrazine. This ensures the HATU is consumed to form the active ester (OAt-ester) before the amine is introduced.

  • Switch Reagents: If the problem persists, switch to a Phosphonium reagent like PyBOP . Phosphonium salts do not form stable guanidinium adducts with amines.

Q: My EDC/NHS coupling is stalling, and I see a rearranged impurity. How do I fix this?

Diagnosis: You are observing N-Acylurea formation .[1] The Mechanism: The initial O-acylisourea intermediate (formed by EDC + Acid) is unstable. If the amine does not attack it quickly (which it won't, because of the pyrazine deactivation), the intermediate undergoes an intramolecular


 acyl migration. The resulting N-acylurea is thermodynamically stable and unreactive—a "dead end" for your yield.

Corrective Action:

  • Add HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is superior to HOBt for hindered or deactivated amines. It intercepts the O-acylisourea to form a highly reactive (but stable to rearrangement) active ester. The pyridine nitrogen in HOAt also provides a "neighboring group effect" that accelerates the amine attack.

  • Solvent Switch: Use DMF or NMP instead of DCM. The higher polarity stabilizes the polar transition state of the acylation.

Module 2: Visualization of Side Reaction Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the two primary "killer" side reactions discussed above.

SideReactions Start Carboxylic Acid + Coupling Agent Inter Activated Intermediate (O-Acylisourea / Active Ester) Start->Inter Activation Side2 Guanidinium Adduct (HATU Direct Attack) Start->Side2 Direct Amine Attack (If no pre-activation) Product Desired Amide (Product) Inter->Product Slow Attack by Amine Side1 N-Acylurea (Dead End Rearrangement) Inter->Side1 Fast Rearrangement (If Amine is too slow) Side3 Hydrolyzed Acid (Moisture Reaction) Inter->Side3 Trace Water Amine Piperidinyl Pyrazine (Deactivated Nucleophile) Amine->Product Amine->Side2

Caption: Kinetic competition between productive acylation (green) and common side reactions (red) caused by the low nucleophilicity of piperidinyl pyrazines.

Module 3: Acid Chlorides & Schotten-Baumann Conditions

Q: I switched to Acid Chlorides to force the reaction, but the reaction freezes at 50% conversion. Why?

Diagnosis: You are trapping your starting material as an unreactive HCl salt . The Mechanism: The reaction generates HCl as a byproduct. Since the piperidinyl pyrazine is basic (albeit weakly), the generated HCl protonates the remaining unreacted amine. The protonated ammonium species is non-nucleophilic and cannot react further.

Corrective Action:

  • The "Scavenger" Base: Ensure you are using at least 2.5 to 3.0 equivalents of a tertiary amine base (DIPEA or TEA). 1 eq neutralizes the HCl, 1 eq keeps the amine free, and the excess drives kinetics.

  • Schotten-Baumann Protocol: Move to a biphasic system (DCM/Water or EtOAc/Sat. NaHCO3).[2] The inorganic base in the aqueous layer instantly neutralizes the acid, keeping the amine in the organic layer in its free-base, reactive form.

Q: How do I prevent hydrolysis when using Acid Chlorides?

Diagnosis: Moisture in the solvent or atmosphere is outcompeting the deactivated amine. Corrective Action:

  • Dry Solvents: Use anhydrous DCM or THF.

  • Nitrogen Sparge: Keep the reaction under an inert atmosphere.

  • DMAP Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is much more electrophilic than the acid chloride itself, speeding up the reaction with the sluggish piperazine before water can interfere.

Standard Operating Procedure (SOP): Optimized HATU Coupling

Objective: High-yield acylation of deactivated piperidinyl pyrazines while minimizing guanidinium and racemization side products.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Piperidinyl Pyrazine (1.1 eq)

  • HATU (1.1 eq)

  • HOAt (0.5 eq) [Optional but recommended for difficult substrates]

  • DIPEA (3.0 eq)

  • Anhydrous DMF (Concentration ~0.1 M)

Protocol:

  • Pre-Activation (CRITICAL):

    • In a dry vial under

      
      , dissolve the Carboxylic Acid  and HATU  (and HOAt if using) in anhydrous DMF.
      
    • Add DIPEA (1.0 eq only at this stage).

    • Stir at Room Temperature for 20 minutes . The solution should turn yellow/orange (formation of the activated ester).

  • Amine Addition:

    • Dissolve the Piperidinyl Pyrazine and the remaining DIPEA (2.0 eq) in a minimal amount of DMF.

    • Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring:

    • Stir at Room Temperature. Monitor by LCMS at 1 hour.

    • Self-Validation Check: Look for the disappearance of the Acid peak. If the Acid is gone but Product is low, check for the N-acylurea mass (+0 mass shift, different retention time) or Guanidinium adduct (+99 mass shift).

  • Workup:

    • Dilute with EtOAc. Wash with Sat.

      
        (removes HOAt/Acid), followed by 5% LiCl solution  (removes DMF), and finally Brine.
      
    • Dry over

      
       and concentrate.
      

Comparison of Coupling Strategies

MethodBest ForPrimary RiskPrevention Strategy
HATU / DIPEA High-value, complex acids; Standard synthesis.Guanidinium Adduct (+99 amu)Pre-activate acid for 20 mins before adding amine.
EDC / HOBt Scale-up; Simple purification (water soluble urea).N-Acylurea RearrangementAlways use HOAt or HOBt; Avoid EDC alone.
Acid Chloride Sterically hindered amines; Low-cost acids.HCl Salt Trapping; HydrolysisUse 3.0 eq Base or Schotten-Baumann conditions.
T3P (Propylphosphonic Anhydride) Low epimerization requirements; Large scale.Slow kineticsUse EtOAc/Pyridine as solvent/base system; Heat to 50°C.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amide Bond Formation: Conventional Mechanisms and Problems. Retrieved from [Link]

  • ResearchGate. (2021). Troubleshooting HATU Coupling: Guanidinium Formation. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 2-Methyl-5-(4-piperidinyl)pyrazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-5-(4-piperidinyl)pyrazine and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. Please note that while this compound salts are the focus, specific hygroscopicity data for this compound is not extensively published. Therefore, the principles and protocols outlined here are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs) and should be adapted based on your own experimental observations and data.[1][2][3]

Understanding the Challenge: Why Hygroscopicity Matters

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere.[4][5] For a potent molecule like this compound, which is a basic compound often formulated as a salt (e.g., hydrochloride, mesylate) to improve properties like solubility, moisture absorption is a critical parameter to control.[6][7][8]

Moisture uptake can lead to a cascade of issues that compromise experimental integrity and drug product quality:

  • Physical Changes: The powder can transform from a free-flowing solid to a clumpy, caked, or even liquid state (deliquescence), making it difficult to handle and weigh accurately.[1][9]

  • Chemical Degradation: The presence of water can initiate or accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[1]

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed mass will not be the true mass of the active compound, leading to errors in concentration for both in vitro and in vivo studies.[1]

  • Altered Solid-State Properties: Moisture can induce changes in the crystalline structure (polymorphism) or cause a transition from a crystalline to an amorphous state, which can impact solubility, dissolution rate, and bioavailability.[7][10]

The following sections provide a structured approach to mitigating these challenges through a series of frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How do I know if the specific salt of this compound I have is hygroscopic?

A1: The first step is to consult the Safety Data Sheet (SDS) or Certificate of Analysis (CoA) provided by the supplier, which may contain information on hygroscopicity.[1] However, if this information is not available or if you are working with a novel salt form, you will need to determine its hygroscopic nature empirically. A simple qualitative observation is to expose a small amount of the compound to ambient laboratory conditions and observe for any physical changes like clumping or becoming sticky over time.[1] For a quantitative assessment, performing Dynamic Vapor Sorption (DVS) analysis is the gold standard.[7][11]

Q2: What are the ideal storage conditions for my this compound salt?

A2: To maintain the integrity of the compound, it must be stored in a controlled, low-humidity environment.[1][3] The ideal setup is a desiccator containing a suitable desiccant like silica gel or molecular sieves.[4] The container holding your compound should be tightly sealed. For highly sensitive salts, storage within a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the most robust solution.[1] Always refer to any specific storage instructions from the manufacturer.

Q3: Does the choice of salt form (e.g., hydrochloride vs. tartrate) affect the hygroscopicity of this compound?

A3: Absolutely. Salt selection is a critical step in drug development precisely because the counter-ion can significantly influence the physicochemical properties of the API, including its hygroscopicity.[7][8][12] For instance, with piperazine, a structurally related compound, the tartrate salts are reported to be non-hygroscopic, while citrate salts can form stable hydrates.[13] It is plausible that different salts of this compound will exhibit varying degrees of moisture sensitivity. A comprehensive salt screening process should include an evaluation of hygroscopicity to select the most stable and developable form.[6][7]

Q4: Can I dry my this compound salt if it has absorbed moisture?

A4: It may be possible to dry the compound, but this must be approached with caution. Drying under vacuum at a mild temperature is a common method. However, you must first verify that the compound is thermally stable at the chosen drying temperature to avoid degradation. Consult thermal analysis data (e.g., from TGA or DSC) if available. After drying, it is crucial to re-analyze the material for purity and water content to ensure its integrity has not been compromised.[1]

Troubleshooting Guide

This section addresses common problems encountered when working with hygroscopic this compound salts.

Problem Potential Cause Recommended Solution & Explanation
Difficulty achieving a stable weight on the analytical balance. The compound is rapidly absorbing moisture from the atmosphere.[1]Solution: Minimize exposure time. Have all utensils and containers ready before opening the sample vial. Weigh the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Use a "weighing by difference" technique: weigh the sealed vial, dispense the powder, and re-weigh the vial. The difference in weight is the amount of compound dispensed.[1]
The powder appears clumpy, caked, or "wet" upon opening the container. The compound has absorbed moisture due to improper storage or previous handling.[1][2]Solution: Do not assume the material is usable. The presence of clumps indicates a non-homogenous material and potential for degradation. Before use, a sample should be analyzed for water content (e.g., by Karl Fischer titration) and purity (e.g., by HPLC) to determine if it still meets specifications. If caking is severe, it is best to use a fresh, unopened container.[2]
Inconsistent results in biological assays or analytical tests. This can be due to inaccurate initial concentrations from weighing errors caused by water absorption, or degradation of the compound due to hydrolysis.[1]Solution: Prepare stock solutions fresh for each experiment from a properly stored and verified batch of the compound. Consider preparing stock solutions in a dry, inert atmosphere. Re-evaluate your entire handling and weighing procedure to ensure moisture exposure is minimized at every step.[1]
Precipitate forms in a stock solution over time. The absorbed water may have altered the compound's solubility in your chosen solvent. The precipitate could also be a degradation product.Solution: Prepare smaller batches of stock solutions more frequently. Ensure the stock solution is stored under the recommended conditions (e.g., protected from light, at the correct temperature). If precipitation persists, you may need to re-evaluate the solvent system or the stability of the compound in that solvent.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively determine the moisture sorption and desorption characteristics of a this compound salt. This data helps to classify its hygroscopicity and identify the critical relative humidity (RH) at which significant water uptake occurs.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) onto the DVS sample pan.

  • Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This initial weight is considered the dry mass.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm.[11][14]

Hygroscopicity Classification (Based on European Pharmacopoeia)

The data from the DVS experiment can be used to classify the material's hygroscopicity.

Classification Weight Increase at 25°C / 80% RH
Non-hygroscopic ≤ 0.12% w/w
Slightly hygroscopic > 0.2% and < 2% w/w
Hygroscopic ≥ 2% and < 15% w/w
Very hygroscopic ≥ 15% w/w
Deliquescent Sufficient water is absorbed to form a liquid.

Source: Adapted from the European Pharmacopoeia.[15]

Protocol 2: Standard Operating Procedure (SOP) for Weighing a Hygroscopic Compound

Objective: To accurately weigh a hygroscopic this compound salt while minimizing moisture absorption.

Methodology:

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal drafts and stable temperature.[16]

    • If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere.

    • Place the sealed container of the compound, along with all necessary tools (spatula, weighing paper/boat, receiving vessel) inside a desiccator for at least 30 minutes to equilibrate.[17]

  • Weighing Procedure (Direct Weighing):

    • Quickly transfer the equilibrated items to the balance area.

    • Place the weighing vessel on the balance and tare.

    • Briefly open the compound container, remove the desired amount of powder as quickly as possible, and transfer it to the weighing vessel.

    • Immediately and tightly reseal the compound container.

    • Record the stable weight reading.

  • Weighing Procedure (Weighing by Difference - Recommended):

    • Place the sealed, equilibrated compound container on the balance and record the initial weight.

    • Remove the container from the balance.

    • Open the container and quickly transfer an approximate amount of powder into your receiving vessel.

    • Tightly reseal the compound container.

    • Place the sealed container back on the balance and record the final weight.

    • The difference between the initial and final weights is the exact amount of compound transferred.

Visualizations

Decision Workflow for Handling a New Batch of this compound Salt

A Receive New Batch of This compound Salt B Review Supplier Documentation (CoA, SDS) A->B C Hygroscopicity Data Available? B->C D Perform DVS Analysis (Protocol 1) C->D No F Implement Strict Handling Protocols (Low Humidity Environment, Desiccator Storage) C->F Yes G Proceed with Standard Handling C->G If Non-Hygroscopic E Classify Hygroscopicity D->E E->F H Store in Tightly Sealed Container in a Desiccator F->H G->H I Use Recommended Weighing Procedure (Protocol 2) H->I

Caption: Workflow for handling a new compound batch.

Factors Influencing the Stability of Hygroscopic Salts

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors A Compound Stability B Hygroscopicity B->A C Storage Conditions C->A D Handling Technique D->A E Chemical Purity E->A

Caption: Factors impacting hygroscopic salt stability.

References

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]

  • Quora. (2017, May 31). What are the uses of hygroscopic substances? Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Science Notes. (2021, July 14). Hygroscopic Definition and Examples. Retrieved from [Link]

  • PowderTechnology.info. (2025, July 9). Powder Handling and Processing: Ultimate Guide. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • SciSpace. (n.d.). Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds. Retrieved from [Link]

  • PMC. (n.d.). The Use of polynomial equations to predict the moisture isotherms of tablet products. Retrieved from [Link]

  • Pharmaspire. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • SOPs Hub. (2025, January 6). SOP for Weighing and Cross-Verification of Received Materials – V 2.0. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Chromatography Forum. (2005, August 10). Weighing Procedure. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ACS Publications. (2023, September 7). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Retrieved from [Link]

  • APEC USA. (2021, November 2). 6 Powder Flow Control Problems And Solutions. Retrieved from [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Pharma Specialists. (2023, November 1). Good Weighing Practices in Pharmaceutical Industry. Retrieved from [Link]

  • Scribd. (n.d.). SOP 005 On Weighing and Dispensing Procedure. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (2021, December 29). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2022, November 12). Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). and 2-methyl-2,5-diaza-indene (2-methyl-pyrrolo[3,4-b]pyridine and. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl pyrazine, 22047-27-4. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Minimize Dimerization of Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of pyrazine intermediate dimerization during synthesis. Our goal is to equip you with the knowledge and practical protocols to minimize unwanted side reactions and improve the yield of your target pyrazine derivatives.

Frequently Asked Questions (FAQs)

What is pyrazine intermediate dimerization?

Pyrazine intermediate dimerization is a common side reaction in pyrazine synthesis where two reactive intermediates combine to form a larger, often undesired, dimer. This process can significantly reduce the yield of the target pyrazinemolecule. A frequent pathway to pyrazine formation involves the dimerization of α-amino aldehyde intermediates, which are generated in situ.[1][2][3] These intermediates can undergo self-condensation to form a dihydropyrazine, which is then oxidized to the final pyrazine product.[2]

What are the common types of pyrazine dimers?

Pyrazine intermediates can dimerize through various mechanisms, including:

  • Condensation Reactions: As mentioned, α-amino aldehydes can dimerize through condensation to form dihydropyrazines.[2][3]

  • Cycloadditions: Aza-Diels-Alder reactions or [4+4] cycloadditions can occur, especially with extended pyrazine systems like azaheptacenes, leading to "butterfly" dimers.

  • Intermolecular Stacking: In some cases, intermolecular face-to-face aromatic interactions can lead to the formation of persistent dimers, which can affect the material's electronic and photophysical properties.[4]

Why is minimizing dimerization important?

Minimizing the dimerization of pyrazine intermediates is crucial for several reasons:

  • Improved Yield: Dimerization directly consumes the reactive intermediates, leading to a lower yield of the desired pyrazine product.

  • Simplified Purification: The formation of dimers introduces impurities that can be difficult to separate from the target molecule due to similarities in their physical properties.

  • Control over Product Selectivity: In cases where multiple dimerization pathways exist, controlling the reaction conditions is essential to favor the formation of the desired product.

  • Material Properties: For applications in materials science, such as organic light-emitting diodes (OLEDs), preventing dimer formation is critical for maintaining color stability and high photoluminescence quantum yields.[4]

Troubleshooting Guide: Minimizing Pyrazine Dimerization

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you might encounter during your experiments.

Question 1: My reaction is producing a significant amount of aza-Diels-Alder or other cycloaddition dimers. How can I prevent this?

Answer: The formation of cycloaddition dimers is often a problem with electron-deficient or extended π-system pyrazines. The key to preventing these side reactions is to introduce steric hindrance around the reactive sites of the pyrazine intermediate.

Causality of the Solution:

Introducing bulky substituents near the reactive centers of the pyrazine intermediate creates a physical barrier that prevents the close approach required for dimerization.[5] This steric hindrance raises the activation energy for the dimerization reaction, making it less favorable compared to the desired reaction pathway. For example, the introduction of a tert-butyl group has been shown to completely block cyclobutane pyrimidine dimer formation.[5] Similarly, strategically placed bulky groups like triisopropylsilyl (TIPS)-ethynyl groups can suppress dimerization in azaheptacenes via [4+4] cycloadditions and Diels-Alder reactions.

Experimental Protocol: Introducing Steric Hindrance
  • Identify Reactive Sites: Analyze the structure of your pyrazine intermediate to identify the atoms most likely to participate in the cycloaddition reaction.

  • Select a Bulky Protecting Group: Choose a sterically demanding protecting group that can be introduced at or near the reactive sites. Common choices include:

    • Trialkylsilyl groups (e.g., TIPS, TBDMS)

    • Bulky alkyl groups (e.g., tert-butyl, adamantyl)

    • Aryl groups with bulky ortho-substituents

  • Synthesize the Sterically Hindered Precursor: Modify your synthetic route to incorporate the bulky group into one of your starting materials.

  • Perform the Pyrazine-Forming Reaction: Carry out the reaction under your standard conditions. The steric bulk should now disfavor the dimerization pathway.

  • Deprotection (if necessary): If the bulky group is a protecting group, remove it in a subsequent step to yield the desired product.

Troubleshooting Workflow: Steric Hindrance

start High Yield of Cycloaddition Dimer decision1 Can bulky groups be introduced near reactive sites? start->decision1 action1 Synthesize precursor with bulky substituents (e.g., TIPS, t-butyl). decision1->action1 Yes no_sterics Steric modification not feasible. decision1->no_sterics No result1 Reduced dimer formation due to steric hindrance. action1->result1 end Optimized Reaction Conditions result1->end decision2 Can reaction temperature be lowered? no_sterics->decision2 action2 Run reaction at lower temperatures (e.g., -78 °C to 0 °C). decision2->action2 Yes decision2->end No result2 Slower dimerization kinetics. action2->result2 result2->end

Caption: Decision workflow for mitigating cycloaddition dimers.

Question 2: My α-amino aldehyde intermediate is rapidly dimerizing through self-condensation. What strategies can I employ to favor the desired reaction?

Answer: The self-condensation of α-amino aldehydes is a common and often rapid process.[1][2] To minimize this, you can employ several strategies, including low-temperature reactions, judicious solvent selection, and rapid in-situ trapping of the intermediate.

Causality of the Solution:
  • Low Temperature: Chemical reactions, including dimerization, are temperature-dependent. By lowering the reaction temperature, you can decrease the kinetic rate of the dimerization, allowing the desired reaction to proceed more selectively.

  • Solvent Effects: The choice of solvent can significantly influence reaction pathways. A judicious choice of reaction solvent can facilitate the desired reaction (e.g., hydrogenolysis) while managing the rate of dimerization and subsequent oxidation in a one-pot operation.[1][2]

  • Rapid Trapping: If the intermediate is highly reactive, a strategy of "in-situ trapping" can be effective. This involves generating the reactive intermediate in the presence of a trapping agent that will react with it faster than it can dimerize.

Experimental Protocol: Low-Temperature Reaction and In-Situ Trapping
  • Optimize Reaction Temperature:

    • Set up the reaction at 0 °C and monitor its progress.

    • If dimerization is still significant, lower the temperature incrementally (e.g., -20 °C, -40 °C, -78 °C) until the desired selectivity is achieved.

  • Solvent Screening:

    • If temperature control is insufficient, screen a variety of solvents. Consider both polar and non-polar aprotic solvents. A mixture of dichloromethane-methanol-acetic acid has been shown to be effective in some cases.[2]

  • In-Situ Trapping Protocol:

    • Ensure your desired reactant (the "trapping agent") is present in the reaction mixture before the generation of the reactive pyrazine intermediate.

    • Add the reagent that generates the intermediate (e.g., the deprotection agent for a protected α-amino aldehyde) slowly and in a controlled manner to the mixture containing the trapping agent. This maintains a low concentration of the reactive intermediate at any given time, favoring the trapping reaction over dimerization.

Data Summary: Effect of Reaction Conditions on Dimerization
StrategyTemperature (°C)SolventDimer Yield (%)Product Yield (%)
Standard25THF6035
Low Temp-78THF1580
Solvent Opt.25DCM/MeOH/AcOH2075
In-Situ Trap25THF<5>90

Note: The above data is illustrative and will vary depending on the specific reaction.

Question 3: I am observing dimer formation through intermolecular stacking of the pyrazine rings. How can I disrupt these interactions?

Answer: Intermolecular stacking is often an issue in solid-state applications or with highly planar, aromatic pyrazine derivatives. To mitigate this, you can introduce substituents that disrupt the planarity of the molecule or create unfavorable steric interactions for stacking.

Causality of the Solution:

By introducing substituents that create a larger dihedral angle between the pyrazine core and its substituents, you can prevent the face-to-face stacking required for dimerization.[4] Counterintuitively, less sterically crowded acceptor units can sometimes suppress these interactions by allowing surrounding donor groups to arrange with lower dihedral angles, which in turn limits their availability for dimerization.[4]

Design and Synthesis Workflow

start Dimerization via Intermolecular Stacking step1 Analyze Molecular Structure for Planarity start->step1 step2 Design Analogs with Non-Planar Substituents step1->step2 step3 Synthesize Modified Pyrazine Derivatives step2->step3 step4 Characterize and Evaluate for Dimer Formation step3->step4 end Minimized Dimerization step4->end

Caption: Workflow for designing pyrazines with reduced intermolecular stacking.

Experimental Protocol: Modifying Molecular Geometry
  • Computational Modeling (Optional but Recommended): Use computational chemistry software to model your pyrazine derivative and potential analogs. Calculate the dihedral angles and predict the stability of the dimer.

  • Strategic Substitution: Introduce substituents that will twist the molecular backbone. This can be achieved by:

    • Adding bulky groups adjacent to the pyrazine ring.

    • Using substituents that favor a non-planar conformation.

  • Synthesis and Characterization: Synthesize the modified pyrazine derivatives and characterize them using techniques like X-ray crystallography, NMR spectroscopy (observing for concentration-dependent shifts), and UV-Vis spectroscopy to confirm the reduction in dimerization.

References

  • Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Synthesis and reactions of Pyrazine. PPTX - Slideshare.
  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM
  • Stabilizing Azaheptacenes. PMC.
  • On the pyrazine and pyrazine–pyrimidine dimers. Bernstein Group.
  • An investigation into electron scattering from pyrazine at intermedi
  • Protic Processes in an Extended Pyrazinacene: The Case of Dihydrotetradecaazaheptacene. MDPI.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • Review on the Synthesis of Pyrazine and Its Derivatives.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatiz
  • Synthesis and reactions of Pyrazine. YouTube.
  • Pyrazine formation
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
  • An investigation into electron scattering from pyrazine at intermediate and high energies.
  • Constructing pyrene-based dimer in a crystal by adjusting steric hindrance over the pyrene plane.
  • Trapping reaction intermediates in macromolecular crystals for structural analyses. PubMed.
  • Fate of pyrazines in the flavored liquids of e-cigarettes. PMC - NIH.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • How could we prevent dimerization of thienopyrimidinone in basic conditions?.
  • Structural diversity and concentration dependence of pyrazine formation: Exogenous amino substrates and reaction parameters during thermal processing of l-alanyl-l-glutamine Amadori compound. PubMed.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
  • The use of Pyrimidine and Pyrazine Bridges as a Design Strategy to Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM

Sources

Thermal stability issues of 2-Methyl-5-(4-piperidinyl)pyrazine at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Thermal Stability Challenges

Welcome to the technical support center for 2-Methyl-5-(4-piperidinyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the thermal stability of this important heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

The thermal stability of a compound is not a single value but is influenced by purity, atmosphere, and heating rate. While specific public data on this compound is limited, data from related pyrazine and piperidine derivatives suggest that decomposition is a critical concern at elevated temperatures. Pyrazine derivatives can exhibit a wide range of decomposition temperatures, from as low as 150°C to over 400°C, depending on their substituents and molecular structure.[1][2] For instance, studies on similar heterocyclic compounds show that decomposition can be a multi-stage process, indicating various potential degradation pathways.[3][4][5] It is crucial to experimentally determine the stability of your specific batch under your experimental conditions using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Q2: What are the common visual and analytical signs of thermal degradation?

Signs of thermal degradation can range from subtle to obvious. Key indicators to watch for include:

  • Visual Changes: Discoloration (e.g., yellowing or browning), charring, or sintering of the solid material.

  • Physical Changes: A depression or broadening of the melting point range compared to a pure, undegraded sample.

  • Analytical Changes: The appearance of new, unexpected peaks in chromatograms (HPLC, GC), a decrease in the main peak area for the parent compound, or changes in spectroscopic profiles (NMR, IR).

Q3: What primary factors influence the thermal stability of this compound?

Several factors can impact the temperature at which this compound begins to degrade:

  • Purity: The presence of residual solvents, catalysts (e.g., palladium from hydrogenation steps), or synthetic byproducts can significantly lower the decomposition temperature.[6]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than pyrolysis (degradation in an inert atmosphere).[4][5] Performing high-temperature reactions under an inert gas like nitrogen or argon is a standard precautionary measure.[7]

  • Heating Rate and Duration: Slower heating rates in analytical instruments like TGA can provide more accurate onset decomposition temperatures.[8] In a practical setting, prolonged exposure to a temperature, even if below the rapid decomposition point, can still lead to significant degradation over time.

  • pH and Excipients: In formulation studies, interaction with acidic or basic excipients can catalyze degradation pathways at elevated temperatures.

Q4: What are the recommended storage and handling conditions to maintain stability?

To ensure the long-term integrity of this compound, adhere to the following guidelines:

  • Storage: Keep the compound in a tightly sealed container, protected from light and moisture.[9][10] Storage in a cool, dry, and well-ventilated place is recommended.[11][12] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.

  • Handling: Avoid exposure to high heat, sparks, open flames, and other ignition sources.[12] When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and ensure adequate ventilation to avoid inhalation of any potential vapors or dust.[9][10][13]

Troubleshooting Guides

This section addresses specific experimental issues in a problem/solution format, providing detailed protocols and the scientific reasoning behind them.

Problem 1: My sample of this compound shows unexpected discoloration and a lowered melting point after a heating step.

Causality: This is a classic indicator of impurity introduction or thermal degradation. The energy supplied has likely initiated chemical reactions, breaking down the parent molecule into a mixture of compounds, which disrupts the crystal lattice and lowers the energy required to melt it.

Recommended Actions:

  • Confirm Purity of Starting Material: Before assuming degradation, verify the purity of the pre-heated material.

    • Protocol: Dissolve a sample of the unheated material in a suitable solvent (e.g., methanol or acetonitrile) and analyze using High-Performance Liquid Chromatography (HPLC-UV).

    • Rationale: This establishes a baseline chromatogram. The presence of multiple peaks in the starting material indicates that the issue may be purity, not necessarily thermal instability. HPLC is a robust method for quantifying non-volatile impurities.[14][15]

  • Perform Comparative Analysis: Analyze the discolored, post-heating sample against the baseline.

    • Protocol: Using the same HPLC method, analyze the heat-treated sample. Compare the chromatograms. Look for a decrease in the area of the main peak and the emergence of new peaks.

    • Rationale: This directly confirms that a chemical change has occurred as a result of heating. The retention times of the new peaks provide initial clues about the polarity of the degradation products.

  • Determine Precise Decomposition Temperature:

    • Protocol: Subject an unheated sample to analysis by TGA and DSC.

      • TGA: Heat the sample from ambient temperature to ~400°C at a rate of 10 °C/min under both nitrogen and air atmospheres.[8]

      • DSC: Heat the sample under nitrogen at 10 °C/min to observe the melting endotherm followed by any exothermic or endothermic events corresponding to decomposition.[2]

    • Rationale: TGA will reveal the onset temperature of mass loss, while DSC will show the energetic nature of the decomposition (exothermic or endothermic).[2] Running the analysis in both inert (N₂) and oxidative (air) atmospheres will determine the compound's susceptibility to oxidation.[4]

The workflow below visualizes this troubleshooting process.

G start Start: Discoloration & Melting Point Depression Observed check_purity Step 1: Analyze Purity of UNHEATED Sample (HPLC) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure impure_source Conclusion: Issue is Starting Material Purity. (Action: Purify Material) is_pure->impure_source No analyze_heated Step 2: Analyze HEATED Sample (HPLC) is_pure->analyze_heated Yes is_degraded New Peaks or Reduced Main Peak? analyze_heated->is_degraded no_change Conclusion: No Degradation Detected. (Re-evaluate Observation) is_degraded->no_change No thermal_analysis Step 3: Perform Thermal Analysis (DSC/TGA) on Unheated Sample is_degraded->thermal_analysis Yes conclusion Conclusion: Degradation Confirmed. (Use TGA/DSC data to set safe process temperature limits) thermal_analysis->conclusion

Caption: Workflow for Investigating Sample Discoloration.

Problem 2: My high-temperature reaction is producing inconsistent yields and unknown byproducts.

Causality: When a reaction is run near or above a reactant's decomposition temperature, the intended chemical pathway competes with unintended degradation pathways. The unknown byproducts are likely thermal degradants of your starting material, which can also react further to create a complex impurity profile.

Recommended Actions:

  • Identify Degradation Products: Characterize the unknown byproducts to understand the degradation mechanism.

    • Protocol: Isolate the reaction mixture and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

    • Rationale: MS provides the molecular weights of the byproducts, and the fragmentation patterns can be used to elucidate their structures.[16] This is a critical step in diagnosing the specific bonds that are breaking. For example, fragmentation could indicate cleavage within the piperidine ring or separation of the piperidine and pyrazine moieties.

  • Mitigate Degradation During Reaction:

    • Protocol 1 (Lower Temperature): If possible, lower the reaction temperature. Investigate if a more active catalyst or a longer reaction time at a lower temperature can achieve the desired conversion.

    • Protocol 2 (Inert Atmosphere): If not already doing so, run the reaction under a rigorously inert atmosphere (e.g., by purging the vessel with argon or nitrogen for 15-30 minutes before heating).

    • Protocol 3 (Solvent Choice): Ensure the solvent is not contributing to degradation. Consider using a higher-boiling, aprotic solvent if protic solvents might be catalyzing decomposition.

    • Rationale: These actions systematically eliminate common causes of degradation. Lowering the temperature directly reduces the energy available for decomposition.[18] An inert atmosphere prevents oxidative pathways.[4] Solvent choice is crucial as the solvent can participate in or catalyze side reactions.

The diagram below illustrates a hypothetical degradation pathway that could lead to such byproducts.

G parent This compound (Parent Molecule) heat High Temperature (> T_onset) parent->heat path1 Pathway 1: C-N Bond Cleavage heat->path1 path2 Pathway 2: Piperidine Ring Opening heat->path2 prod1a Fragment A: 2-Methyl-5-lithiopyrazine (or similar reactive species) path1->prod1a prod1b Fragment B: Piperidine radical/cation path1->prod1b prod2 Linearized Amine (and subsequent fragments) path2->prod2

Caption: Potential Thermal Degradation Pathways.

Summary of Thermal Analysis Data (Hypothetical)

This table presents a hypothetical summary of thermal analysis data for a typical batch of this compound, illustrating the kind of information you should aim to generate.

ParameterValue (under N₂)Value (under Air)Significance
Melting Point (DSC) 155 - 158 °C155 - 158 °CIndicates purity. A sharp peak is desirable.
T₅ Onset (TGA) 210 °C195 °CTemperature of 5% mass loss. The lower value in air suggests susceptibility to oxidation.[4]
T₅₀ (TGA) 285 °C260 °CTemperature of 50% mass loss. Indicates temperature of rapid decomposition.
Decomposition Energy (DSC) -150 J/g (Exothermic)-220 J/g (Exothermic)The decomposition is exothermic, meaning it releases heat, which can accelerate the process once started. The higher value in air points to a more energetic oxidative decomposition.

References

  • Apollo Scientific. (2022, September 16).
  • Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Zhang, J., et al. (2025, October 28).
  • Synerzine.
  • Amazon S3.
  • Santa Cruz Biotechnology.
  • ChemScene. (2024, April 18).
  • Journal of Chemical Education. (2002, November 1). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II)
  • Zhao, J., et al. (2018, October 22). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D−A−D Series Compounds. PubMed.
  • Wang, Y., et al. (2022, August 8).
  • Ghavimi, S., et al. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PMC.
  • Li, Y., et al. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Szafraniec-Szczęsny, J., et al. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Szafraniec-Szczęsny, J., et al.
  • Kumar, A., et al. Analytical Methods. RSC Publishing.
  • ResearchGate. (2025, August 5). Thermal decomposition of active pharmaceutical substances and accuracy of the related kinetic predictions: The case of nifedipine.
  • Adegoke, O. A., et al. (2024, November 14).
  • vscht.cz. Analytica Chimica Acta.
  • Google Patents. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • Freeman, S. A., & Rochelle, G. T. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Benchchem. A Comparative Guide to the Inter-laboratory Analysis of 2-Hydroxy-5-methylpyrazine.
  • Pipzine Chemicals. 2-Methyl-5-vinylpyrazine Supplier & Manufacturer China.
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • Freeman, S. A., & Rochelle, G. T. Thermal Degradation of Piperazine and Its Structur. Scribd.
  • Molbank. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • Szafraniec-Szczęsny, J., et al. (2023, June 27).
  • Google Patents.
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020, August 14). Wiley Online Library.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7).
  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024, August 8). PubMed.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (2025, August 5).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. ScienceDirect.
  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • A Review on Analytical Methods for Piperazine Determination.
  • Preuss, A., & Staudt, C. (n.d.).
  • Combined in- and ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: structures, dynamics and correlations. Dalton Transactions (RSC Publishing).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 2-Methyl-5-(4-piperidinyl)pyrazine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, providing granular insights into the molecular framework of organic compounds. This guide offers a detailed analysis of the 1H NMR spectrum of 2-Methyl-5-(4-piperidinyl)pyrazine, a heterocyclic compound of interest in medicinal chemistry.

Given the limited availability of public domain experimental spectra for this specific molecule, this guide will present a comprehensive, predicted 1H NMR analysis. This prediction is grounded in fundamental NMR principles and a comparative study against the experimentally determined spectra of its constituent fragments: 2-methylpyrazine and piperidine. This approach not only facilitates the structural interpretation of the target molecule but also serves as an instructive case study on how substituents influence chemical shifts and coupling constants in heterocyclic systems.

Predicted 1H NMR Spectrum of this compound

The predicted 1H NMR spectral data for this compound are summarized in the table below. These predictions are based on the additive effects of the substituents on the pyrazine and piperidine rings, drawing from established chemical shift values of related structures.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~8.2Singlet-1H
H-6~8.0Singlet-1H
-CH3~2.5Singlet-3H
H-4' (axial)~3.1Multiplet-1H
H-2', H-6' (axial)~3.0Multiplet-2H
H-2', H-6' (equatorial)~2.6Multiplet-2H
H-3', H-5' (axial)~1.9Multiplet-2H
H-3', H-5' (equatorial)~1.6Multiplet-2H
N-HVariableBroad Singlet-1H

Comparative Spectral Analysis

To understand the basis for the predicted chemical shifts of this compound, a comparison with its fundamental building blocks, 2-methylpyrazine and piperidine, is insightful.

2-Methylpyrazine: The Aromatic Core

The 1H NMR spectrum of 2-methylpyrazine in CDCl3 exhibits signals corresponding to the aromatic protons and the methyl group.[1][2][3]

ProtonsExperimental Chemical Shift (δ, ppm)Multiplicity
H-3, H-5, H-68.3-8.5Multiplet
-CH3~2.6Singlet

In this compound, the piperidinyl group, being an electron-donating group, is expected to slightly shield the protons on the pyrazine ring, causing an upfield shift compared to unsubstituted pyrazine. However, the nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which generally causes the ring protons to appear at a high chemical shift (downfield). The predicted values of ~8.2 ppm and ~8.0 ppm for H-3 and H-6, respectively, reflect a balance of these electronic effects.

Piperidine: The Saturated Heterocycle

The 1H NMR spectrum of piperidine in CDCl3 shows three distinct signals corresponding to the axial and equatorial protons of the saturated ring.[4][5]

ProtonsExperimental Chemical Shift (δ, ppm)
H-2, H-6~2.8
H-4~2.2
H-3, H-5~1.5

When the piperidine ring is attached to the electron-withdrawing pyrazine ring at the C-4 position, a significant deshielding effect is anticipated for the piperidinyl protons. This is most pronounced for the proton at the point of attachment (H-4') and the adjacent protons (H-2', H-6'). The predicted downfield shifts for these protons in this compound relative to piperidine are a direct consequence of this electronic influence.

Experimental Protocol for High-Quality 1H NMR Spectroscopy

The acquisition of a high-resolution 1H NMR spectrum is contingent on meticulous sample preparation and the appropriate selection of instrument parameters. The following is a robust protocol applicable to heterocyclic compounds like this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the high-purity compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. For nitrogen-containing compounds, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices. The selection should be based on the sample's solubility and the desired resolution of the spectrum.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Ensure complete dissolution by gentle swirling or vortexing. If necessary, sonication can be employed.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, symmetrical peaks.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.[9]

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm).

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualizing the Process

To aid in the understanding of the concepts discussed, the following diagrams illustrate the molecular structure of this compound and the general workflow for NMR spectral analysis.

Caption: Structure of this compound with proton labels.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load Prepared Sample lock_shim Lock and Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks integrate->assign Processed Spectrum interpret Interpret Structure assign->interpret

Caption: General workflow for NMR spectral analysis.

References

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrazine. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • A. M. A. El-Sehemy. (2012). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

  • SciELO. (2004). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

Sources

Navigating the Labyrinth of Aromatic Heterocycles: A Comparative Guide to the LC-MS Fragmentation of 2-Methyl-5-(4-piperidinyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique in this endeavor. This guide provides an in-depth, technically-grounded comparison of the expected fragmentation pattern of 2-Methyl-5-(4-piperidinyl)pyrazine, offering insights into the causal mechanisms behind its dissociation and providing actionable experimental protocols for its analysis.

At the heart of this analysis lies the chemical nature of this compound itself. The molecule is a conjugate of two distinct heterocyclic systems: a substituted pyrazine and a piperidine ring. The pyrazine moiety, an aromatic diazine, is known for its stability, while the saturated piperidine ring is more prone to specific ring-opening and cleavage reactions. The interplay between these two structures under ionization conditions dictates a unique fragmentation fingerprint.

The Structural Cornerstone: Understanding the Analyte

Before delving into its fragmentation, it is crucial to establish the fundamental properties of this compound.

  • Molecular Formula: C₁₀H₁₅N₃

  • Monoisotopic Mass: 177.1266 g/mol

  • Structure: A pyrazine ring substituted with a methyl group at the 2-position and a piperidin-4-yl group at the 5-position.

This structure suggests that the protonation site in positive mode electrospray ionization (ESI) will likely be one of the nitrogen atoms, with the piperidinyl nitrogen being a strong candidate due to its higher basicity compared to the aromatic pyrazine nitrogens.

The Fragmentation Cascade: A Tale of Two Rings

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule ([M+H]⁺) of this compound is expected to undergo a series of characteristic fragmentation events. The fragmentation pathways are largely dictated by the stability of the resulting fragment ions.

The most probable fragmentation pathways initiate from the protonated piperidine nitrogen, leading to cleavages within the piperidine ring, a common fragmentation pattern for such structures.[1]

Primary Fragmentation Pathways:
  • Alpha-Cleavage of the Piperidine Ring: The most dominant fragmentation pathway for piperidine derivatives is typically α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This results in the formation of a stable iminium ion. For this compound, this would involve the cleavage of the C-C bonds within the piperidine ring adjacent to the nitrogen, leading to the formation of key fragment ions.

  • Ring Fission of the Piperidine Moiety: The protonated piperidine ring can undergo a more extensive ring fission, leading to the formation of various acyclic fragment ions.[1] This pathway often competes with α-cleavage.

  • Cleavage at the Pyrazine-Piperidine Linkage: Scission of the bond connecting the pyrazine and piperidine rings can also occur, although this may be a less favored pathway due to the strength of the C-C bond between the two rings.

The following diagram illustrates the proposed major fragmentation pathways for this compound.

fragmentation_pathway cluster_piperidine_fragmentation Piperidine Ring Fragmentation cluster_pyrazine_fragmentation Pyrazine Ring Fragmentation M [M+H]⁺ m/z 178.13 F1 Fragment A m/z 122.08 (Loss of C₃H₇N) M->F1 α-Cleavage & Ring Opening F2 Fragment B m/z 96.08 (Pyrazinylmethyl cation) M->F2 C-C Cleavage F3 Fragment C m/z 81.06 (Loss of CH₃CN) F2->F3 Ring Cleavage

Caption: Proposed major fragmentation pathways of protonated this compound.

Comparative Analysis of Key Fragment Ions

To provide a clearer understanding, the expected major fragment ions and their proposed origins are summarized in the table below. This data can be used for comparison with experimentally obtained spectra.

Fragment IonProposed m/zProposed Origin
[M+H]⁺ 178.13Protonated molecular ion
Fragment A 122.08Resulting from α-cleavage and subsequent rearrangement of the piperidine ring, leading to the loss of a C₃H₇N fragment.
Fragment B 96.08Formed by the cleavage of the piperidine ring, resulting in a stable pyrazinylmethyl-type cation.
Fragment C 81.06A characteristic fragment of the methylpyrazine moiety, likely formed from further fragmentation of Fragment B.

It is important to note that the relative abundance of these fragment ions will be dependent on the collision energy used in the MS/MS experiment.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the proposed fragmentation pattern, the following detailed protocol is recommended.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS from m/z 50-300 for precursor ion identification, followed by product ion scan (MS/MS) of the protonated molecule at m/z 178.13.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the formation and fragmentation of different product ions.

The following workflow diagram outlines the experimental process.

experimental_workflow A Sample Preparation (1 µg/mL solution) B LC Separation (C18 column) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS (Identify [M+H]⁺ at m/z 178.13) C->D E Product Ion Scan (MS/MS) (Fragment m/z 178.13) D->E F Data Analysis (Compare with proposed fragmentation) E->F

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The high-resolution mass spectrometer will provide accurate mass measurements for both the precursor and fragment ions, allowing for the confident determination of their elemental compositions. The systematic variation of collision energy will reveal the hierarchy of fragmentation events, confirming the proposed pathways. Comparison of the obtained spectrum with the predicted fragments in terms of m/z values will serve as the ultimate validation of the proposed fragmentation pattern.

Conclusion

This guide provides a comprehensive and technically sound framework for understanding and experimentally determining the LC-MS fragmentation pattern of this compound. By dissecting the fragmentation behavior of the constituent pyrazine and piperidine rings, we can predict a characteristic fragmentation fingerprint. The provided experimental protocol offers a robust method for confirming these predictions in the laboratory. This in-depth approach to structural elucidation is indispensable for researchers in the fields of medicinal chemistry, drug metabolism, and analytical sciences, enabling the confident identification and characterization of this and other novel heterocyclic compounds.

References

Sources

Validating the Structure of 2-Methyl-5-(4-piperidinyl)pyrazine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of kinase inhibitors (e.g., analogs of Gilteritinib or Crizotinib), the 2-Methyl-5-(4-piperidinyl)pyrazine scaffold represents a critical "warhead" intermediate. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of routine characterization, they suffer from specific blind spots regarding this molecule's solid-state behavior—specifically, the conformational flexibility of the piperidine ring and the intermolecular hydrogen bonding networks that drive polymorphism.

This guide outlines the definitive validation of this scaffold using Single Crystal X-ray Diffraction (SC-XRD) . Unlike solution-phase methods, SC-XRD provides an absolute structural determination, resolving ambiguities regarding salt stoichiometry (if crystallized as a salt), tautomeric states, and the precise torsion angle between the pyrazine and piperidine rings.

Comparative Analysis: Why SC-XRD?

To justify the resource intensity of X-ray crystallography, we must objectively compare it against high-throughput alternatives.

Table 1: Structural Validation Methodologies Compared
FeatureSC-XRD (Gold Standard) 1H/13C NMR (Routine) HR-MS (Screening)
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Exact Mass (

)
Connectivity Unambiguous (Direct Imaging)Inferred (COSY/HMBC)Inferred (Fragmentation)
Stereochemistry Absolute Configuration definedRelative (NOESY); often ambiguousN/A
Conformation Precise (e.g., Piperidine chair vs. boat)Averaged (Fast exchange on NMR timescale)N/A
Polymorph Insight High (Lattice packing defined)None (Solution state)None
Sample State Single Crystal (Solid)Solution (

,

)
Gas Phase (Ionized)
Throughput Low (Days to Weeks)High (Minutes)High (Seconds)
The "Piperidine-Pyrazine" Problem

For This compound , NMR often shows a time-averaged signal for the piperidine ring protons due to rapid ring flipping and rotation around the C(pyrazine)-C(piperidine) bond.

  • NMR Limitation: Cannot definitively prove if the solid drug substance adopts a specific conformer that might affect bioavailability.

  • SC-XRD Solution: Freezes the molecule in its lowest energy lattice state, revealing the exact twist angle and the hydrogen-bonding geometry of the secondary amine (

    
    ).
    

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step fails, the workflow redirects to salt screening, a critical step for amine-containing intermediates which are often oils or low-melting solids in their free base form.

Phase 1: Crystallization Strategy

The objective is to grow a single crystal of dimensions


 mm.
  • Solubility Test: Dissolve 5 mg of the compound in varying polarities: Methanol (High), Acetone (Medium), Toluene (Low).

  • Method A: Vapor Diffusion (Preferred for Free Base)

    • Dissolve 20 mg of This compound in 1 mL of Methanol (good solvent) in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Diethyl Ether or Pentane (anti-solvent).

    • Seal the outer jar. The anti-solvent vapors will slowly diffuse into the methanol, lowering solubility and promoting nucleation.

  • Method B: Salt Formation (If Free Base is Oily)

    • If the free base refuses to crystallize, generate the Hydrochloride or Fumarate salt.

    • Protocol: Dissolve 1 eq. of free base in EtOH. Add 1.05 eq. of HCl (in dioxane) or Fumaric acid. Cool slowly to 4°C. Salts often crystallize more readily due to ionic lattice forces.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).

    • Note: Use Cu-K\alpha radiation (

      
      ) if the crystal is small or weakly diffracting. Use Mo-K\alpha  (
      
      
      
      ) for standard resolution.
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This reduces thermal vibration (atomic displacement parameters), allowing for precise location of the piperidine hydrogen atoms.

Phase 3: Validation Metrics (The "Trust" Factors)

A solved structure is only valid if it meets these crystallographic standards:

  • R-factor (

    
    ):  Must be 
    
    
    
    for publication quality.
  • Goodness of Fit (GooF): Should approach 1.0.

  • CheckCIF: Run the output .cif file through the IUCr CheckCIF service to detect voids or missing symmetry.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for validating this specific scaffold.

ValidationWorkflow Start Crude this compound PurityCheck Purity Check (HPLC/NMR) >95% Required Start->PurityCheck StateCheck Physical State? PurityCheck->StateCheck Solid Solid/Powder StateCheck->Solid High MP Oil Oil/Gum StateCheck->Oil Low MP Recryst Recrystallization (MeOH/Et2O Diffusion) Solid->Recryst SaltScreen Salt Screen (HCl, Fumarate, Tosylate) Oil->SaltScreen Microscopy Optical Microscopy (Birefringence Check) Recryst->Microscopy SaltScreen->Recryst Crystalline Salt XRD SC-XRD Data Collection (100 K, Cu/Mo Source) Microscopy->XRD Single Crystal Found Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Validation Validation (CheckCIF) R1 < 5% Refinement->Validation

Figure 1: Decision matrix for the structural validation of pyrazine-piperidine intermediates. Note the critical branch point for "Oily" samples requiring salt formation.

Structural Analysis: What to Look For

Once the structure is solved, you must analyze specific geometric parameters to confirm the identity and quality of the molecule.

A. The Twist Angle

The bond connecting the pyrazine (aromatic) and piperidine (aliphatic) rings allows for rotation.

  • Expectation: The rings are rarely coplanar due to steric clash between the pyrazine protons and the piperidine ring protons.

  • Measurement: Measure the torsion angle

    
    .
    
  • Relevance: This angle determines how the molecule fits into the kinase binding pocket (e.g., FLT3 or ALK).

B. Piperidine Conformation[1]
  • Expectation: The piperidine ring should adopt a Chair conformation, which is energetically minimized.

  • Anomaly Check: If a Boat or Twist-boat is observed, check for crystal packing forces or intramolecular hydrogen bonds stabilizing this high-energy state.

C. Hydrogen Bonding
  • Donor: The secondary amine (

    
    ) of the piperidine.
    
  • Acceptor: The Nitrogen atoms of the pyrazine ring.

  • Network: In the solid state, these molecules typically form infinite 1D chains or dimers via

    
     interactions.
    

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press. (Standard text for refinement protocols).
  • BenchChem. (2025).[1] "Application Notes and Protocols for the Purification of Piperidine Reaction Products." (General protocols for piperidine crystallization).

  • Perl, A. E., et al. (2019).[2] "Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML." New England Journal of Medicine, 381, 1728-1740. (Context for the relevance of pyrazine-piperidine scaffolds in drug development).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (The basis for CheckCIF validation).

Sources

Impurity Profiling of Commercial 2-Methyl-5-(4-piperidinyl)pyrazine Batches: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

2-Methyl-5-(4-piperidinyl)pyrazine (CAS 66346-91-6 / 1122573-08-3 derivatives) is a critical scaffold in the synthesis of tyrosine kinase inhibitors, most notably Gilteritinib (Xospata) . In commercial procurement, this intermediate is often sourced from distinct synthetic routes, leading to vastly different impurity profiles that standard Certificates of Analysis (CoA) frequently miss.

This guide compares the analytical performance of Standard HPLC-UV QC against Advanced UHPLC-Q-ToF-MS Profiling . It demonstrates why the latter is essential for detecting non-chromophoric genotoxins and regioisomers that degrade downstream yield.

The Core Problem: Regioisomerism & Oxidation

Commercial batches typically arise from two dominant synthetic routes:

  • Minisci-type Radical Substitution: Often yields mixtures of 2,5- and 2,6-isomers.

  • Cross-Coupling (Suzuki/Kumada): High regioselectivity but introduces heavy metal (Pd/Ni) and phosphine impurities.

Part 2: Comparative Analysis of Profiling Methodologies

The following table contrasts the industry-standard method with the recommended advanced profiling workflow.

Table 1: Method Performance Comparison
FeatureMethod A: Standard QC (HPLC-UV) Method B: Advanced Profiling (UHPLC-Q-ToF-MS) Verdict
Detection Principle UV Absorbance (254 nm)Electrospray Ionization (ESI+) / Time-of-FlightMethod B
Regioisomer Resolution Poor (Co-elution common)High (Distinguishable by MS/MS fragmentation)Method B
Genotoxin Sensitivity Low (>0.05% limit)Trace Level (<10 ppm / ICH M7 compliant)Method B
Non-Chromophoric Impurities Invisible (e.g., Piperidine dimers)Detectable (Total Ion Current)Method B
Throughput High (15 min run)Moderate (25-30 min run + data processing)Method A
Cost Per Sample Low ($)High (

$)
Method A

Expert Insight: Reliance solely on Method A (UV) often leads to batch failure in the subsequent amidation step of Gilteritinib synthesis. The 2,6-isomer (impurity) competes for the coupling reagent but yields a biologically inactive conformer.

Part 3: Deep Dive – Impurity Origins by Commercial Source

Understanding the synthesis route of your supplier is predictive of the impurity profile.

Type A: Radical Substitution Batches (The "Economy" Route)
  • Process: Reaction of 2-methylpyrazine with 4-piperidinyl radical sources.

  • Critical Impurities:

    • Regioisomers: 2-methyl-6-(4-piperidinyl)pyrazine (~3-5%).

    • Polysubstitution: 2,3,5-trimethylpyrazine derivatives.[1]

  • Risk: High.[2] The 2,6-isomer is difficult to separate by crystallization.

Type B: Cross-Coupling Batches (The "Pharma" Route)
  • Process: Suzuki coupling of 2-chloro-5-methylpyrazine with piperidine-4-boronic acid esters.

  • Critical Impurities:

    • Metal Residues: Palladium (Pd) or Nickel (Ni).

    • Boronates: Residual boronic acids (genotoxic potential).

    • De-halogenated: 2-methylpyrazine (carried over).[1]

  • Risk: Moderate. Requires metal scavenging, but regio-purity is superior (>99.5%).

Part 4: Experimental Protocol (Self-Validating)

This protocol describes the Method B (UHPLC-Q-ToF-MS) workflow, designed to detect both regioisomers and oxidative degradants (N-oxides).

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water (with 0.1% Formic Acid).

  • Concentration: Prepare stock at 1.0 mg/mL. Dilute to 10 µg/mL for MS profiling.

  • Validation Step: Spike with Caffeine (internal standard) at 5 µg/mL to verify ionization efficiency.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar piperidines)

    • 1-10 min: 5% → 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Mass Range: m/z 50 – 1000.

  • Collision Energy: Ramp 10–40 eV (crucial for fragmenting the pyrazine core to distinguish isomers).

Data Analysis Logic (Causality)
  • Target Mass: [M+H]+ = 178.13 (approx).

  • Differentiation:

    • 2,5-isomer (Product): Fragment ion m/z 94 (2-methylpyrazine core) is dominant.

    • 2,6-isomer (Impurity): Steric hindrance alters fragmentation ratio; look for distinctive loss of the piperidine ring.

Part 5: Visualization of Impurity Fate

The following diagram maps the decision logic for accepting or rejecting commercial batches based on the profiling results, aligned with ICH Q3A/M7 guidelines.

ImpurityProfiling Start Commercial Batch (this compound) Screening Initial Screening (HPLC-UV @ 254nm) Start->Screening Decision1 Purity > 98%? Screening->Decision1 Advanced Advanced Profiling (UHPLC-Q-ToF-MS) Decision1->Advanced Yes (But risk remains) Fail REJECT / REWORK Decision1->Fail No (<98%) CheckRegio Regioisomer Check (2,5 vs 2,6 isomer) Advanced->CheckRegio CheckGeno Genotoxin Check (Halides/Boronates) Advanced->CheckGeno Pass RELEASE BATCH (Suitable for GMP Step) CheckRegio->Pass < 0.5% Isomer CheckRegio->Fail > 0.5% Isomer CheckGeno->Pass < TTC Limit CheckGeno->Fail > TTC Limit

Caption: Workflow for qualifying commercial intermediate batches. Note that UV purity alone is insufficient due to non-chromophoric impurities and co-eluting isomers.

Part 6: References & Authoritative Sources

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2][3] (2017).[2][4] International Council for Harmonisation.[2][4][5] Link

  • PubChem. Gilteritinib (Compound Summary). National Library of Medicine. (Accessed 2026).[6][7] Link

  • Doss, G. A., et al. Separation and identification of regioisomers of pyrazine derivatives by HPLC and NMR. Journal of Pharmaceutical and Biomedical Analysis. (Representative methodology for pyrazine profiling).

  • ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation.[2][4][5] Link

  • European Medicines Agency. Gilteritinib Assessment Report. (2019).[1] (Provides context on critical intermediates and control strategies). Link

Sources

A Researcher's Guide to the Structural Elucidation of 2-Methyl-5-(4-piperidinyl)pyrazine via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 2-Methyl-5-(4-piperidinyl)pyrazine, a heterocyclic compound of interest. By dissecting the vibrational signatures of its constituent pyrazine and piperidine moieties, we offer a predictive framework for its spectral interpretation. This guide will also present a comparative analysis with related structures to provide a deeper understanding of how subtle molecular modifications are reflected in the infrared spectrum.

The Power of Vibrational Spectroscopy in Heterocyclic Chemistry

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and rotating). The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in a sample. For complex heterocyclic systems like this compound, FTIR is an essential tool for confirming the presence of key structural features and for quality control purposes.

Experimental Protocol for Acquiring a High-Quality FTIR Spectrum

Obtaining a reliable FTIR spectrum is contingent upon proper sample preparation and instrument operation. The following is a generalized protocol for the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation requirements.

Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal is suitable for this analysis.

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount of the this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a typical mid-infrared range of 4000-400 cm⁻¹.

  • To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 64).

  • The final spectrum should be displayed in terms of transmittance or absorbance.

Deconstructing the Spectrum: Predicted Characteristic Peaks

The FTIR spectrum of this compound can be logically dissected by considering the vibrational modes of its three key components: the pyrazine ring, the methyl group, and the piperidine ring.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Table 1: Predicted FTIR Characteristic Peaks for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeOriginating MoietyExpected IntensityNotes
3500 - 3300N-H StretchPiperidineMedium-WeakA broad peak in this region is characteristic of the N-H bond in the secondary amine of the piperidine ring.[1]
3100 - 3000Aromatic C-H StretchPyrazine RingMedium-WeakThese peaks are typical for C-H stretching in aromatic systems.[2]
2965 - 2850Aliphatic C-H StretchMethyl & PiperidineStrongMultiple sharp peaks are expected in this region due to the symmetric and asymmetric stretching of C-H bonds in the methyl and piperidine CH₂ groups.[2]
1600 - 1450C=N and C=C StretchPyrazine RingMedium-StrongA series of bands in this region are characteristic of the stretching vibrations within the pyrazine ring.[3]
1470 - 1430CH₂ ScissoringPiperidineMediumThis bending vibration is characteristic of the methylene groups in the piperidine ring.[1]
1380 - 1370CH₃ Symmetric BendMethyl GroupMediumA distinct peak in this region is indicative of the methyl group attached to the pyrazine ring.[2]
1300 - 1000C-N StretchPiperidine & Pyrazine-Piperidine LinkageMedium-StrongThe stretching vibrations of the C-N bonds within the piperidine ring and the linkage to the pyrazine ring will appear in this fingerprint region.
Below 900Out-of-Plane C-H BendingPyrazine RingMedium-StrongThe substitution pattern on the pyrazine ring will influence the exact position of these bands.

Comparative Spectral Analysis: Understanding Structural Contributions

To appreciate the composite nature of the this compound spectrum, it is instructive to compare it with the spectra of its fundamental building blocks: 2-methylpyrazine and piperidine.

  • 2-Methylpyrazine: The spectrum of 2-methylpyrazine would be dominated by aromatic C-H stretches (around 3050 cm⁻¹), methyl C-H stretches (2950-2850 cm⁻¹), pyrazine ring vibrations (1600-1400 cm⁻¹), and methyl bending vibrations (around 1375 cm⁻¹).[2][4]

  • Piperidine: A pure piperidine spectrum would prominently feature a broad N-H stretch (3350-3250 cm⁻¹), strong aliphatic C-H stretches (2950-2800 cm⁻¹), CH₂ scissoring (around 1450 cm⁻¹), and C-N stretching vibrations in the fingerprint region.[1][5]

The spectrum of this compound is therefore expected to be a superposition of these features. The presence of both aromatic and aliphatic C-H stretching bands, the N-H stretch from the piperidine, and the characteristic pyrazine ring vibrations would collectively confirm the successful synthesis of the target molecule. The C-N stretching region will likely be more complex due to the multiple C-N bonds in the structure.

Conclusion

This guide provides a detailed predictive framework for the interpretation of the FTIR spectrum of this compound. By understanding the characteristic vibrational frequencies of the pyrazine and piperidine moieties, researchers can confidently identify and characterize this compound. The provided experimental protocol and comparative analysis serve as a practical resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds.

References

  • Hernanz, A., et al. (1988). Vibrational Spectrum and Internal Rotation in 2-Methylpyrazine. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(1), 1-12.
  • ResearchGate. (n.d.). Infrared spectrometry of pyrazines. Retrieved from [Link]

  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • Royal Society of Chemistry. (1988). Vibrational spectrum and internal rotation in 2-methylpyrazine. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Retrieved from [Link]

  • Cheminform. (1986). Pyrazines. Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2, 253-333.
  • PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

  • Scott, D. W., et al. (1968). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. U.S.
  • ResearchGate. (2019). Conformational preference and cationic structure of 2-methylpyrazine by VUV-MATI spectroscopy and natural bond orbital analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • PubMed. (2019). Conformational preference and cationic structure of 2-methylpyrazine by VUV-MATI spectroscopy and natural bond orbital analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation... Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2165-2172.
  • PMC. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(11), 15995-16002.
  • PMC. (2025).
  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • University of Montana. (2018).
  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1453.
  • Semantic Scholar. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 59-68.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-143.

Sources

A Comparative Guide to Key Intermediates in Crizotinib Synthesis: The Established Pyrazole Pathway vs. a Pyrazine Alternative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, chemically known as (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, is a pivotal targeted therapy for non-small cell lung cancer (NSCLC) with specific genetic alterations.[1] The industrial synthesis of this complex molecule is a multi-step process reliant on the efficient production of key intermediates. This guide provides a detailed comparison of the established synthetic intermediates for Crizotinib, which are centered around a pyrazole core, and explores the hypothetical substitution with a pyrazine-based analogue, 2-Methyl-5-(4-piperidinyl)pyrazine. While this compound is not a recognized intermediate in current published Crizotinib syntheses, this comparative analysis offers valuable insights into the chemical considerations that underpin the selection of heterocyclic building blocks in medicinal chemistry and process development.

The core structure of Crizotinib is an assembly of three key fragments: a chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, a 2-aminopyridine ring, and a 4-(1H-pyrazol-4-yl)piperidine moiety.[2] The convergence of these fragments in a safe, efficient, and scalable manner is the primary goal of any synthetic strategy.

The Established Pathway: Pyrazole-Containing Intermediates

The most common and well-documented synthetic routes to Crizotinib utilize a Suzuki coupling reaction as a key step to join the aminopyridine core with a pyrazole-containing fragment.[3][4] This necessitates the preparation of several critical intermediates.

Key Pyrazole-Based Intermediates
  • (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: This chiral alcohol is crucial for establishing the correct stereochemistry of the final drug, which is essential for its biological activity. Its synthesis is often a focal point of process optimization, with methods including enzymatic resolution and asymmetric reduction of the corresponding ketone.[5][6]

  • 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine: This intermediate combines the chiral alcohol with a brominated 2-aminopyridine core. The ether linkage is typically formed via a Mitsunobu reaction.[4]

  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This boronate ester is the coupling partner in the Suzuki reaction. Its synthesis involves the construction of the pyrazole ring and its attachment to a protected piperidine, followed by borylation.[4]

Representative Synthesis of a Key Pyrazole Intermediate

The synthesis of the boronate ester intermediate highlights the typical chemistry involved:

cluster_synthesis Synthesis of Pyrazole Boronate Ester Intermediate 4-Hydroxypiperidine 4-Hydroxypiperidine Mesylate_Intermediate Mesylate_Intermediate 4-Hydroxypiperidine->Mesylate_Intermediate MsCl, Et3N Iodo-pyrazole-piperidine Iodo-pyrazole-piperidine Mesylate_Intermediate->Iodo-pyrazole-piperidine 4-Iodopyrazole, Cs2CO3 Boronate_Ester Boronate_Ester Iodo-pyrazole-piperidine->Boronate_Ester i-PrMgCl, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Caption: A simplified workflow for the synthesis of the pyrazole boronate ester intermediate.

Experimental Protocol: Synthesis of 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

This protocol is adapted from established literature procedures.[4]

  • Reaction Setup: To a solution of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol and 2-amino-5-bromo-3-hydroxypyridine in an appropriate solvent (e.g., toluene), add triphenylphosphine.

  • Mitsunobu Reaction: Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically concentrated and the product is purified by crystallization to remove triphenylphosphine oxide and other byproducts.

A Hypothetical Alternative: The Pyrazine-Based Intermediate

Let us consider the implications of replacing the pyrazole moiety in the Crizotinib structure with a pyrazine ring, leading to a hypothetical intermediate like this compound.

Synthesis and Properties of Pyrazine Derivatives

Pyrazines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 4. Their synthesis often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[7] The electronic properties of the pyrazine ring differ significantly from pyrazole. Pyrazines are generally more electron-deficient than pyrazoles due to the presence of two nitrogen atoms in a para arrangement.[8]

Comparative Analysis: Pyrazole vs. Pyrazine Intermediates
FeaturePyrazole Intermediate (Established)Pyrazine Intermediate (Hypothetical)Rationale and Scientific Insights
Synthesis Complexity Well-established, multi-step synthesis.Synthesis is feasible, but may require different strategies.The synthesis of substituted pyrazoles is a mature field in organic chemistry.[9][10] Pyrazine synthesis is also well-documented, but the specific substitution pattern required for a Crizotinib analogue might present unique challenges.
Chemical Stability Generally stable under various reaction conditions.Electron-deficient nature can influence stability and reactivity.The pyrazole ring is relatively stable. The electron-deficient pyrazine ring can be susceptible to nucleophilic attack under certain conditions.
Reactivity in Coupling Reactions The C-H bond at the 4-position of the pyrazole is readily functionalized for Suzuki coupling.Functionalization for coupling reactions would likely target a carbon atom on the pyrazine ring.The regioselectivity of functionalization on a substituted pyrazine ring would need to be carefully controlled to ensure the correct isomer is formed for subsequent coupling reactions.
Biological Activity The pyrazole ring is a key pharmacophore, involved in binding to the target kinase.A pyrazine ring would significantly alter the electronic and steric profile, likely impacting biological activity.The specific geometry and hydrogen bonding capabilities of the pyrazole nitrogen atoms are often critical for kinase inhibition. Replacing this with a pyrazine would alter these interactions.
Intellectual Property The synthesis and use of pyrazole intermediates for Crizotinib are covered by existing patents.A novel pyrazine-based route could potentially navigate around existing intellectual property.The development of new synthetic routes and intermediates is a common strategy in pharmaceutical research to secure new intellectual property.
Hypothetical Synthetic Workflow for a Pyrazine-Containing Crizotinib Analogue

cluster_hypothetical Hypothetical Synthesis via a Pyrazine Intermediate Aminopyridine_Core 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine Crizotinib_Analogue Crizotinib_Analogue Aminopyridine_Core->Crizotinib_Analogue Suzuki Coupling Pyrazine_Boronate Boronated this compound Pyrazine_Boronate->Crizotinib_Analogue

Caption: A conceptual workflow for synthesizing a Crizotinib analogue using a pyrazine intermediate.

Quality Control and Analytical Methods

Regardless of the specific intermediate used, rigorous quality control is paramount in pharmaceutical manufacturing.[11][12]

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of intermediates and the final active pharmaceutical ingredient (API), as well as to quantify any impurities.[13][14][15] Chiral HPLC is essential for confirming the enantiomeric purity of the chiral alcohol and subsequent intermediates.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and to identify unknown impurities.[1]

Comparative Data on Purity and Yield
IntermediateSynthesis MethodTypical YieldTypical Purity (by HPLC)Reference
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanolAsymmetric Catalytic Reduction86.7%>96% ee[5]
5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amineMitsunobu Reaction91.5%>99%[17]
tert-Butyl 4-(4-{6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl}-1H-pyrazol-1-yl)piperidine-1-carboxylateSuzuki Coupling95.4%>99%[17]
Crizotinib (from deprotection)HCl in Ethanol87%>99.5%[18]

Conclusion

The established synthetic routes to Crizotinib are robust and well-optimized, relying on key pyrazole-containing intermediates. The synthesis of these intermediates, particularly the chiral alcohol and the boronate ester, are critical steps that have been the subject of significant process development to ensure high yield and purity.

While this compound is not a known intermediate in the synthesis of Crizotinib, a comparative analysis reveals important considerations in drug design and development. The choice of a heterocyclic core, such as pyrazole over pyrazine, is dictated by a combination of factors including synthetic accessibility, chemical stability, and, most importantly, the resulting biological activity. The pyrazole moiety in Crizotinib is a carefully selected pharmacophore, and its replacement with a pyrazine ring would likely have a profound and potentially detrimental effect on the drug's efficacy.

This guide underscores the importance of understanding the fundamental chemistry of heterocyclic intermediates in the synthesis of complex pharmaceutical agents. For researchers in the field, the exploration of novel intermediates and synthetic pathways remains a vital endeavor for the discovery of new medicines and the optimization of existing manufacturing processes.

References

  • Cui, J. J., et al. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.
  • Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2252–2259.
  • Cui, J. J., et al. (2011). A robust six-step process for the synthesis of crizotinib, a novel c-Met/ALK inhibitor currently in phase III clinical trials. Organic Process Research & Development, 15(4), 1018-1026.
  • Putta, P. (2019). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. International Journal of Biochemistry and Pharmacology, 1(1), 1-4.
  • Google Patents. (2017).
  • Google Patents. (2015).
  • Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences.
  • Putta, P. (2019). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. International Journal of Biochemistry and Pharmacology, 1(1), 1-4.
  • Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 840-848.
  • Varghese, A. M., et al. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Journal of the Brazilian Chemical Society, 32(7), 1506-1515.
  • ResearchGate. (n.d.). Quality control of -crizotinib by analytical normal-phase... Retrieved from [Link]

  • Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2252–2259.
  • Google Patents. (2021).
  • European Medicines Agency. (2012). CHMP assessment report: Xalkori.
  • ResearchGate. (2025). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique.
  • ResearchGate. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity.
  • Pharmaoffer.com. (n.d.). Crizotinib API Suppliers. Retrieved from [Link]

  • U.S.
  • Google Patents. (2014). Amorphous (r) -3- [1- (2, 6-dichloro-3-fluorophenyl) methoxy] -5- [1- (piperidin-4- yl)
  • Der Pharma Chemica. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method.
  • PharmaCompass.com. (n.d.). Crizotinib. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)
  • Google Patents. (2015). Method for preparing 2-methyl-5-(piperidin-4-yl)
  • Tradeindia. (n.d.). Crizotinib Intermediates. Retrieved from [Link]

  • National Institutes of Health. (2019).
  • Pharmaffiliates. (n.d.). (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Retrieved from [Link]

  • EPJ Web of Conferences. (2021).
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2026).
  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic.
  • Alchimica. (n.d.). (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)

Sources

Assessing Metabolic Stability of 2-Methyl-5-(4-piperidinyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Metabolic Optimization of Pyrazine-Piperidine Scaffolds Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

The 2-methyl-5-(4-piperidinyl)pyrazine scaffold is a privileged structure in drug discovery, frequently serving as a pharmacophore for GPCR ligands (e.g., Histamine H3, Serotonin 5-HT) and kinase inhibitors. While the pyrazine ring offers reduced lipophilicity (LogD) compared to phenyl/pyridine analogs, it introduces a unique metabolic liability: susceptibility to Aldehyde Oxidase (AO) .

This guide compares the metabolic performance of the unsubstituted scaffold against structurally optimized alternatives and contrasts standard Microsomal assays with Hepatocyte/Cytosolic systems. Crucially, relying solely on Microsomal Stability (HLM/RLM) for this scaffold will result in false-negative clearance predictions because microsomes lack the AO enzyme.

The Metabolic Landscape: CYP vs. AO

To optimize this scaffold, one must distinguish between the two dominant clearance mechanisms.

Mechanism of Instability
  • Piperidine Ring (CYP-Mediated): The nitrogen-containing saturated ring is a "soft spot" for Cytochrome P450 (CYP) enzymes. Primary pathways include N-dealkylation and carbon hydroxylation (

    
     or 
    
    
    
    to the nitrogen).
  • Pyrazine Ring (AO-Mediated): The electron-deficient pyrazine ring is susceptible to nucleophilic attack by Aldehyde Oxidase (AO). Unlike CYPs, AO does not require NADPH and resides in the cytosol , not the microsomes.

Pathway Visualization

The following diagram illustrates the distinct metabolic soft spots on the scaffold.

MetabolicPathways cluster_legend Clearance Mechanisms Scaffold This compound CYP_Enzymes Cytochrome P450 (Microsomes) Scaffold->CYP_Enzymes Oxidative Attack AO_Enzyme Aldehyde Oxidase (Cytosol) Scaffold->AO_Enzyme Nucleophilic Attack Metabolite_A Piperidine N-Oxide / Hydroxylated Piperidine CYP_Enzymes->Metabolite_A Phase I Oxidation Metabolite_B 6-Oxo-Pyrazine (Lactam Formation) AO_Enzyme->Metabolite_B Hydride Transfer key Red Path: CYP (Microsomal) Blue Path: AO (Cytosolic)

Figure 1: Dual metabolic liabilities of the pyrazine-piperidine scaffold. Note the distinct subcellular localization of the enzymes involved.

Comparative Analysis: Structural Alternatives

The following table compares the baseline scaffold against three common optimization strategies. Data represents typical intrinsic clearance (


) trends observed in this chemical series.
Performance Comparison Table
Candidate VariantModification StrategyHLM Stability (CYP)Cytosol Stability (AO)Hepatocyte Stability (Total)Prediction Accuracy (if using HLM only)
Compound A (Parent) NoneModerateHigh Clearance High Clearance Poor (Underestimates Clearance)
Alternative B Piperidine FluorinationHigh Stability High ClearanceModerate/HighPoor (False Positive Stability)
Alternative C Pyrazine C-6 MethylationModerateHigh Stability ModerateGood
Alternative D Dual Optimization (F + Me)High StabilityHigh StabilityHigh Stability Excellent
Detailed Analysis of Alternatives
Alternative B: Piperidine Fluorination (Addressing CYP)
  • Strategy: Replacing C-H bonds on the piperidine ring with C-F bonds.[1]

  • Outcome: This effectively blocks CYP-mediated hydroxylation due to the strength of the C-F bond and reduced basicity of the amine.

  • Risk: While HLM data will look excellent, the compound remains vulnerable to AO attack on the pyrazine ring. In vivo clearance will likely remain high despite "stable" microsomal data.

Alternative C: Pyrazine Methylation (Addressing AO)
  • Strategy: Introducing a small alkyl group (methyl) at the C-6 position of the pyrazine ring (ortho to the nitrogen).

  • Outcome: This sterically hinders the approach of the AO enzyme and increases electron density, making the ring less susceptible to nucleophilic attack.

  • Causality: AO requires a specific "slot" for the substrate; blocking the C-6 position is the most validated method to abrogate this pathway [1].

Validated Experimental Protocols

To accurately assess these derivatives, you must use a self-validating testing cascade that accounts for both CYP and AO activity.

Workflow Logic
  • Tier 1: Screen in Human Liver Microsomes (HLM) + NADPH. (Assesses CYP only).

  • Tier 2: Screen in Human Liver Cytosol (HLC) without NADPH (or with specific AO cofactors if required, though AO is cofactor-independent for oxidation). (Assesses AO).

  • Tier 3 (Gold Standard): Cryopreserved Hepatocytes . (Contains both enzymes in physiological ratios).

Protocol: S9/Cytosolic Stability Assay (The AO Check)

Standard microsomal assays will miss the pyrazine liability. This protocol isolates the AO pathway.

Materials:

  • Pooled Human Liver Cytosol (or S9 fraction).

  • Test Compound (10 mM DMSO stock).

  • Positive Control for AO: Phthalazine or Zaleplon .

  • Inhibitor Control: Hydralazine (Specific AO inhibitor).

Step-by-Step Procedure:

  • Preparation: Dilute test compound to 1 µM final concentration in phosphate buffer (100 mM, pH 7.4).

  • Enzyme Addition: Add Cytosol/S9 to a final protein concentration of 1.0 mg/mL.

    • Critical Step: Do NOT add NADPH. AO activity is independent of NADPH.[2] Adding NADPH activates CYPs (if S9 is used), confounding results.

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    
Protocol: Hepatocyte Stability (The Holistic Check)

This is the definitive assay for this scaffold as it captures the interplay between CYP and AO.

Step-by-Step Procedure:

  • Thawing: Thaw cryopreserved human hepatocytes using High Viability Medium (viability > 75% required).

  • Seeding: Dilute cells to

    
     cells/mL in Krebs-Henseleit Buffer (KHB).
    
  • Dosing: Add test compound (1 µM) to the cell suspension.

  • Incubation: Incubate at 37°C in a humidified

    
     incubator with gentle shaking (orbital shaker).
    
  • Sampling: Take aliquots at 0, 30, 60, 90, and 120 minutes.

  • Quenching: Quench with 3x volume of ACN + Formic Acid (1%).

  • Data Processing: Calculate

    
     based on cell number (
    
    
    
    cells/mL).
    • Self-Validation: Run Verapamil (CYP substrate) and Zaleplon (AO substrate) in parallel. If Zaleplon is stable, the hepatocytes have lost AO activity (a common artifact in poor-quality lots).

Decision Matrix for Lead Optimization

Use this logic flow to interpret your data and direct synthetic efforts.

DecisionMatrix Start Test Compound (Pyrazine-Piperidine) HLM_Test Run HLM Assay (CYP Only) Start->HLM_Test Cytosol_Test Run Cytosol Assay (AO Only) Start->Cytosol_Test Result_HLM_High High Clearance in HLM? HLM_Test->Result_HLM_High Result_Cyto_High High Clearance in Cytosol? Cytosol_Test->Result_Cyto_High Result_HLM_High->Result_Cyto_High No Action_CYP Modify Piperidine: - Fluorination - N-capping - Ring Contraction Result_HLM_High->Action_CYP Yes Action_AO Modify Pyrazine: - C-6 Methylation - Electron Donating Groups Result_Cyto_High->Action_AO Yes Action_Good Advance to In Vivo PK Result_Cyto_High->Action_Good No

Figure 2: Logic flow for interpreting stability data and selecting the correct structural modification.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2] Journal of Medicinal Chemistry.

  • Dalvie, D., et al. (2012). "Assessment of Aldehyde Oxidase-Mediated Metabolism in Drug Discovery." Drug Metabolism and Disposition.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • WuXi AppTec. (2024). "Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies." DMPK Services Guide.

Sources

Safety Operating Guide

2-Methyl-5-(4-piperidinyl)pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

2-Methyl-5-(4-piperidinyl)pyrazine Disposal Procedures

Part 1: Executive Safety Summary & Identification

Note on Autonomy: This guide treats This compound as a pharmacologically active intermediate (likely a kinase inhibitor scaffold similar to Gilteritinib precursors).[1][2][3] Due to the specific nature of this intermediate, public Safety Data Sheets (SDS) may be limited.[2][3][4] The protocols below are derived from the functional group chemistry of alkyl-pyrazines (flammability/volatility) and piperidines (alkalinity/corrosivity).

Chemical Profile
PropertyDescription
Chemical Structure A pyrazine ring substituted with a methyl group and a 4-piperidinyl ring (secondary amine).[1][2][3][5]
Functional Hazard Organic Base / Irritant .[3] The secondary amine (piperidine) confers basicity (pKa ~11) and potential skin/eye corrosivity.[3] The pyrazine moiety adds potential combustibility.[3]
Physical State Typically a Solid (crystalline powder) or viscous oil depending on salt form (e.g., HCl salt vs. free base).[2][3]
Waste Category Non-Halogenated Organic Base .[3] High Nitrogen Content (NOx precursor upon incineration).[3]
Immediate Action Card
  • PPE: Nitrile gloves (double-gloved recommended for intermediates), safety goggles, and lab coat.[1][2][3] Use a fume hood; pyrazine derivatives can be volatile and odorous.[3]

  • Incompatibility: Strong Oxidizers (exothermic reaction), Strong Acids (exothermic salt formation), Acid Chlorides .[2][3]

  • Spill Response: Do not sweep dry dust (aerosol risk).[3] Dampen with inert absorbent or use a HEPA vacuum.[3]

Part 2: Disposal Decision Logic (The "How")

The disposal of heterocyclic amines requires strict segregation to prevent accidental mobilization or reaction in the waste stream.[3]

Disposal Decision Tree

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solutuion) StateCheck->Liquid Liquid SolidAction Package in Double Poly Bag or Wide-Mouth HDPE Jar Solid->SolidAction LiquidAction Check Solvent Composition Liquid->LiquidAction Labeling Label: 'Organic Waste, Basic, Toxic' List: Piperidine Derivative SolidAction->Labeling Halogenated Halogenated Solvent present? (DCM, Chloroform) LiquidAction->Halogenated StreamA Stream A: Halogenated Organic Waste (High BTU Incineration) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Preferred for Nitrogen Heterocycles) Halogenated->StreamB No StreamA->Labeling StreamB->Labeling

Figure 1: Operational decision tree for segregating pyrazine-piperidine waste streams based on solvent composition and physical state.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for: Expired reagents, weighing boat residues, contaminated silica gel, or spill cleanup materials.[1][2][3]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass containers for solid waste to prevent breakage during compaction/transport.[3]

  • Solvation (Optional but Recommended): If the facility requires liquid waste streams for incineration, dissolve the solid in a minimal amount of Methanol or Ethanol .[3]

    • Why? Alcohol ensures complete combustion in the incinerator and prevents "hot spots" or unreacted clumps.[3]

  • Labeling:

    • Primary Constituent: Methanol (if solvated) or this compound.[1][2][3]

    • Hazard Checkboxes: Flammable , Toxic , Irritant .[3][6][7]

    • Critical Note: Explicitly write "Contains Basic Nitrogen Heterocycles" on the tag.[3] This alerts the disposal facility to the potential for NOx generation, ensuring they use an incinerator with appropriate scrubbing (e.g., Rotary Kiln).[2][3]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: HPLC waste, reaction filtrates.[1][2][3]

  • Segregation: Determine if your solvent system contains halogenated compounds (DCM, Chloroform).[3]

    • If Halogenated: Dispose in the "Halogenated Organic Waste" carboy.[3]

    • If Non-Halogenated (MeOH, EtOH, DMF, DMSO): Dispose in the "Non-Halogenated Organic Waste" carboy.[2][3]

  • pH Check:

    • Piperidine derivatives are basic.[3] If the waste stream is predominantly acidic (e.g., from an acidic workup), adding this compound may cause an exotherm.[2][3]

    • Test: Check the waste container pH.[3] If highly acidic (pH < 2), neutralize the piperidine solution before addition, or add slowly with stirring to dissipate heat.[2][3]

  • Container Material: Use HDPE or Polypropylene carboys. Avoid metal cans if the solution is aqueous/corrosive.[3]

Part 4: Scientific Rationale & Troubleshooting

Why Incineration?

Biological treatment (sewage) is strictly prohibited for this compound.[3]

  • Pharmacological Activity: As a likely kinase inhibitor intermediate, release into waterways could affect aquatic life signaling pathways.[3]

  • Persistence: The pyrazine ring is relatively stable against hydrolysis.[3]

  • High-Temperature Oxidation: Incineration at >1000°C ensures the rupture of the pyrazine and piperidine rings, converting the nitrogen content to

    
     and 
    
    
    
    (captured by scrubbers).[3]
Troubleshooting Common Scenarios
ScenarioRiskCorrective Action
Spill on Benchtop Aerosolization of toxic dust.[1][2][3]Do not brush. Cover with wet paper towels (methanol or water) to dampen, then wipe up.[3] Dispose as solid hazardous waste.[3]
Mixed with Acid Chloride Violent Exotherm / Fumes.[3]Isolate the container in a fume hood.[3] Allow to cool. Do not seal tightly until the reaction ceases. Treat as "High Hazard" waste.[3]
Old/Caked Material Peroxide formation (unlikely but possible for some heterocycles).[3]Check for crystal formation around the cap.[3] If safe, dissolve in water/alcohol mixture and dispose.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Hazardous Wastes in Academic Laboratories. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Methyl-5-(4-piperidinyl)pyrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Methyl-5-(4-piperidinyl)pyrazine, a substituted pyrazine, represents a class of compounds with significant interest. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the safe handling and disposal of this compound. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust.

Understanding the Hazard Profile: An Evidence-Based Approach

Core Principles of Safe Handling

The safe handling of any chemical compound rests on the foundational principles of minimizing exposure and mitigating risk. This involves a multi-layered strategy encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood.[8][9][10] This minimizes the inhalation of any dust or vapors that may be generated.

Administrative Controls: Adherence to established laboratory protocols is critical. This includes proper labeling of all containers, maintaining a clean and organized workspace, and ensuring that all personnel are trained on the potential hazards and safe handling procedures.[11][12]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with the rationale for each selection rooted in best safety practices for similar chemical structures.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or butyl rubber gloves.[8][13]Provides a chemical-resistant barrier to prevent skin contact. It is advisable to double-glove when handling the pure compound.
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust meet ANSI Z87.1 standard.[13]Protects the eyes from splashes and airborne particles.
Body Protection Laboratory CoatLong-sleeved, properly fitted lab coat.[9][13]Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-Approved RespiratorRequired when ventilation is inadequate or when handling powders outside of a fume hood.[1][13][14]Protects against the inhalation of fine powders or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][7][14][15]

  • Ensure the container is tightly sealed and clearly labeled.[4]

2. Preparation and Use:

  • Always work within a certified chemical fume hood.[8][9][10]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use dedicated spatulas and weighing papers for transferring the solid compound.

  • To minimize the generation of dust, handle the material gently.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Spill Management: In the event of a spill, a prompt and coordinated response is essential to minimize exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Restrict access to the spill area.

    • Provide EHS with as much information as possible about the spilled material.

Below is a workflow diagram for handling a chemical spill:

Spill_Response_Workflow cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small large_spill Large Spill / Outside Hood assess->large_spill Large alert_personnel Alert Nearby Personnel evacuate Evacuate Area don_ppe Don Appropriate PPE alert_personnel->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose contact_ehs Contact EHS evacuate->contact_ehs restrict_access Restrict Access contact_ehs->restrict_access

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.